Valtrate hydrine B4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1R,6R,7S,7aR)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3/t21-,25+,26-,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHTVWHEZTVRJI-DXXVALNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OC[C@@]1([C@@H](C=C2[C@H]1[C@H](OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Mechanisms of Valtrate Hydrine B4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valtrate hydrine B4, a valepotriate derivative isolated from species of the Valeriana genus, is a natural compound noted for its potential sedative, anxiolytic, and antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available data on this compound and related valepotriate compounds. While specific high-resolution molecular interaction data for this compound is limited in publicly accessible literature, this document synthesizes the existing evidence to propose likely signaling pathways and cellular targets. Furthermore, it furnishes detailed experimental protocols for key assays essential for the full elucidation of its pharmacological profile, alongside visualizations of hypothesized mechanisms and experimental workflows to guide future research.
Introduction
This compound (CAS 18296-48-5) is an iridoid ester belonging to the class of compounds known as valepotriates.[1] These compounds are characteristic constituents of Valeriana species, plants with a long history in traditional medicine for treating anxiety and sleep disorders.[1][4] The primary pharmacological interest in this compound stems from its activity on the central nervous system (CNS), with broader biological activities including antifungal and cytotoxic effects also reported.[1][2][3] This guide will delve into the proposed mechanisms underlying these effects, present the available data, and provide the necessary methodological framework for further investigation.
Proposed Mechanisms of Action
The biological effects of this compound are likely multifaceted. The principal mechanisms are hypothesized to involve modulation of inhibitory neurotransmitter systems, interference with cell signaling pathways crucial for cell survival, and disruption of fungal cell integrity.
Modulation of the GABAergic System
The sedative and anxiolytic effects of valepotriates are widely believed to be mediated through the enhancement of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the CNS.[1][5]
Hypothesized Mechanism: this compound is proposed to act as a positive allosteric modulator of the GABA-A receptor, a ligand-gated chloride ion channel.[6][[“]] Binding of this compound to an allosteric site on the receptor complex is thought to increase the receptor's affinity for GABA or enhance the channel's opening frequency or duration upon GABA binding. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential, resulting in a net inhibitory effect on neuronal excitability. While some research on Valeriana constituents points towards interaction with the β subunit of the GABA-A receptor, the specific binding site for valepotriates like this compound has not been definitively identified.[5] One study on valepotriate demonstrated an ability to up-regulate the expression of GABA-A receptors in the brain.[8]
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. altmeyers.org [altmeyers.org]
- 5. The Mechanism of Action for Valerian (Valeriana officinalis) In the Treatment of Insomnia [ebmconsult.com]
- 6. selleckchem.com [selleckchem.com]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
Valtrate Hydrine B4: A Technical Guide to its Discovery, Origin, and Biological Activities
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Valtrate (B1682818) hydrine B4 is a naturally occurring iridoid, specifically a valepotriate derivative, that has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery and origin of Valtrate hydrine B4, alongside a detailed exploration of its known biological effects and mechanisms of action. This document summarizes the available data, outlines relevant experimental protocols, and presents key signaling pathways in a structured format to facilitate further research and development.
Discovery and Origin
This compound belongs to the class of valepotriates, which are characteristic secondary metabolites of plants belonging to the Valeriana genus. The discovery of this compound is intrinsically linked to the broader investigation of the chemical constituents of Valeriana species, which have a long history of use in traditional medicine for their sedative and anxiolytic properties.
The initial identification of valepotriates dates back to the mid-20th century, with intensive research focusing on isolating the active principles from Valeriana officinalis and other related species. This compound is specifically reported to be found in various Valeriana species, including Valeriana jatamansi, Valeriana fauriei, and Valeriana alliariifolia.[1] The work of Fuzzati and colleagues in 1996 on the isolation of antifungal valepotriates from Valeriana capense represents a significant contribution to the understanding of this class of compounds, detailing the activity-guided fractionation that led to the identification of several valepotriates, including valtrate derivatives. While a specific first discovery date for this compound is not prominently documented, its existence was established through these systematic phytochemical investigations of Valeriana species.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C27H40O10 | [1][2] |
| Molecular Weight | 524.6 g/mol | [1][2] |
| CAS Number | 18296-48-5 | [2][3] |
| Class | Monoterpenoid, Valepotriate | |
| Appearance | Reported as a solid | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone | [4] |
Biological Activities and Mechanisms of Action
This compound has been associated with a range of biological activities, primarily centered on its effects on the central nervous system and its antimicrobial properties. More recent research has also suggested potential anticancer activity.
Sedative and Anxiolytic Activity
The traditional use of Valeriana extracts for sedation and anxiety relief is attributed to the presence of valepotriates. It is proposed that these compounds, including this compound, exert their effects through the modulation of the γ-aminobutyric acid (GABA) system.[2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and potentiation of GABAergic signaling leads to a reduction in neuronal excitability, resulting in sedative and anxiolytic effects. The specific binding site and the exact nature of the interaction of this compound with the GABA receptor complex are not yet fully elucidated.
Antifungal Activity
Research has demonstrated the antifungal properties of valepotriates.[5] The lipophilic nature of these compounds allows them to interact with fungal cell membranes, although the precise mechanism of their antifungal action is still under investigation.
Anti-Glioblastoma Activity
A notable study has indicated that valtrate, a closely related compound, exhibits anti-glioblastoma activity by inhibiting the PDGFRA/MEK/ERK signaling pathway.[6] This pathway is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and migration. Inhibition of this pathway by valtrate suggests a potential therapeutic application for this compound and other valepotriates in oncology.
Table 2: Summary of Biological Activities and Reported Mechanisms
| Biological Activity | Proposed Mechanism of Action | Target Organism/Cell Line | Quantitative Data |
| Sedative/Anxiolytic | Modulation of GABA receptors | Central Nervous System | Specific Ki or EC50 values for this compound are not readily available in the public literature. |
| Antifungal | Not fully elucidated; likely involves interaction with fungal cell membranes. | Fungi | Specific MIC values for this compound are not readily available. The Fuzzati et al. (1996) study provides data for related valepotriates. |
| Anti-Glioblastoma | Inhibition of PDGFRA/MEK/ERK signaling pathway | Glioblastoma cells | Specific IC50 values for this compound are not available. A study on valtrate showed significant inhibition of glioblastoma cell proliferation.[6] |
Experimental Protocols
Isolation of this compound from Valeriana Species (Representative Protocol)
This protocol is based on the general methods for isolating valepotriates from Valeriana species.
Assessment of GABA Receptor Modulation (Representative Protocol)
A common method to assess the modulation of GABA receptors is through two-electrode voltage-clamp (TEVC) recording in Xenopus laevis oocytes expressing recombinant GABA receptors.
Antifungal Susceptibility Testing (Representative Protocol)
The antifungal activity can be determined using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Signaling Pathways
Proposed Modulation of GABAergic Synapse
The sedative and anxiolytic effects of this compound are thought to arise from its interaction with the GABAergic system. The diagram below illustrates the proposed mechanism at a GABAergic synapse.
Inhibition of the PDGFRA/MEK/ERK Signaling Pathway
The anti-glioblastoma activity of the related compound valtrate has been attributed to the inhibition of the PDGFRA/MEK/ERK pathway. This pathway is a critical regulator of cell growth and proliferation.
Conclusion and Future Directions
This compound is a promising natural product with a range of biological activities that warrant further investigation. While its origin and general mechanisms of action are beginning to be understood, there is a notable lack of quantitative data regarding its potency and efficacy. Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the IC50, EC50, Ki, and MIC values of this compound for its various biological targets.
-
Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound to assess its drug-like properties and safety.
-
Elucidation of a Detailed Mechanism of Action: Further studies are needed to pinpoint the precise binding sites and molecular interactions of this compound with its biological targets.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in relevant animal models of anxiety, fungal infections, and cancer.
A more comprehensive understanding of the pharmacological and toxicological profile of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. This compound | C27H40O10 | CID 101380092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18296-48-5 | TAA29648 | Biosynth [biosynth.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Valtrate Hydrine B4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate hydrine B4 is a naturally occurring iridoid, specifically a valepotriate derivative, isolated from plants of the Valeriana species, such as Valeriana capense and Valeriana jatamansi.[1][2] As a member of the valepotriate class of compounds, this compound is of significant interest to the scientific community for its potential therapeutic applications, which include sedative, anxiolytic, and antifungal properties. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its mechanism of action, experimental data, and relevant methodologies.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18296-48-5 | PubChem |
| Molecular Formula | C27H40O10 | PubChem |
| Molecular Weight | 524.6 g/mol | PubChem |
| IUPAC Name | [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate | PubChem |
Biological Activities and Mechanism of Action
The biological activities of this compound are primarily attributed to its interaction with the central nervous system and its ability to inhibit fungal growth.
Neuropharmacological Activity: Sedative and Anxiolytic Effects
While direct studies on the sedative and anxiolytic effects of this compound are limited, research on the broader class of valepotriates suggests a mechanism involving the modulation of the gamma-aminobutyric acid (GABA) system. Valepotriates are thought to exert their effects through interaction with the GABAa receptor, the primary inhibitory neurotransmitter receptor in the brain.
One study on hydrine-type valepotriates demonstrated their ability to inhibit the binding of ³H-flunitrazepam to the benzodiazepine (B76468) binding site of the GABAa receptor, showing a 40% inhibition at a concentration of 300 µM.[3] This suggests that this compound may act as a modulator of the GABAa receptor, leading to its sedative and anxiolytic effects.
A study on "valtrate" (a closely related compound) demonstrated anxiolytic-like activity in rats in the elevated plus-maze and open-field tests.[4] This activity was associated with a reduction in plasma corticosterone (B1669441) levels, suggesting an interaction with the hypothalamic-pituitary-adrenal (HPA) axis.[4]
The proposed mechanism involves the binding of this compound to the GABAa receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.
Caption: Proposed modulation of the GABAa receptor by this compound.
Antifungal Activity
This compound has demonstrated notable antifungal properties. A key study by Fuzzati et al. (1996) reported the isolation of this compound from a lipophilic extract of Valeriana capense and its activity against the plant pathogenic fungus Cladosporium cucumerinum. While the precise quantitative data from this study is not widely available, the research highlights the potential of this compound as a natural antifungal agent. The general mechanism of antifungal action for many natural products involves the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential cellular processes.
Experimental Protocols
Antifungal Activity Assessment: TLC Bioautographic Assay
This method is used to detect antifungal compounds directly on a TLC plate.
-
Extraction and Chromatography: A lipophilic crude extract of the plant material (e.g., Valeriana capense) is prepared. The extract is then spotted onto a TLC plate and developed using an appropriate solvent system to separate the chemical constituents.
-
Fungal Culture Preparation: A suspension of the test fungus (e.g., Cladosporium cucumerinum) is prepared in a suitable growth medium.
-
Bioautography: The developed TLC plate is sprayed with the fungal suspension.
-
Incubation: The plate is incubated under conditions suitable for fungal growth (e.g., specific temperature and humidity) for a defined period.
-
Visualization: After incubation, the plate is often sprayed with a visualizing agent, such as a tetrazolium salt (e.g., MTT), which is converted to a colored formazan (B1609692) by living fungal cells.
-
Analysis: Zones of inhibition, appearing as clear spots against a colored background, indicate the presence of compounds with antifungal activity. The location of these zones can be correlated with the separated compounds on the TLC plate.
Caption: Workflow for TLC Bioautographic Assay for antifungal screening.
Neuropharmacological Activity Assessment
This assay is used to determine the affinity of a compound for the benzodiazepine binding site on the GABAa receptor.
-
Membrane Preparation: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate the cell membranes containing the GABAa receptors.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand, [³H]Flunitrazepam, which binds to the benzodiazepine site. The incubation is performed in the presence and absence of the test compound (this compound) at various concentrations.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [³H]Flunitrazepam, is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to determine its binding affinity (e.g., IC50 value).
The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Rodents are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as rodents with lower anxiety are more willing to explore the open, more "threatening" spaces.
The OFT is used to assess general locomotor activity and exploratory behavior, which can be indicative of sedative effects.
-
Apparatus: A large, open, enclosed arena.
-
Procedure: A rodent is placed in the center of the arena and its activity is recorded for a specific duration.
-
Data Collection: Parameters such as the total distance traveled, the number of line crossings, and rearing frequency are measured.
-
Interpretation: A significant decrease in these locomotor parameters following drug administration suggests a sedative effect.
Quantitative Data Summary
Direct quantitative data for this compound is sparse in the publicly available literature. The following table summarizes the available data for this compound and related valepotriates.
| Compound/Extract | Assay | Result | Source |
| Hydrine-type valepotriates | [³H]Flunitrazepam Binding | 40% inhibition at 300 µM | [3] |
| "Valtrate" | Elevated Plus-Maze (rat) | Anxiolytic-like effect at 10 & 20 mg/kg | [5] |
| "Valtrate" | Open-Field Test (rat) | No significant sedative effect at anxiolytic doses | [5] |
| "Valtrate" | Plasma Corticosterone (rat) | Significant reduction at 10 mg/kg | [5] |
| This compound | Antifungal Activity (C. cucumerinum) | Active (qualitative) | Fuzzati et al., 1996 |
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antifungal activity and strong potential for sedative and anxiolytic effects based on studies of related compounds. Its mechanism of action appears to be linked to the modulation of the GABAa receptor. However, there is a clear need for further research to fully characterize its pharmacological profile. Future studies should focus on:
-
Quantitative Bioactivity: Determining the specific MIC values of this compound against a range of fungal pathogens and its IC50 or Ki values at the GABAa receptor.
-
In Vivo Efficacy: Conducting robust in vivo studies to confirm its sedative, anxiolytic, and antifungal efficacy and to establish a therapeutic window.
-
Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Mechanism of Action: Further elucidating the precise molecular interactions with the GABAa receptor and exploring other potential biological targets.
A deeper understanding of this compound will be crucial for its potential development as a therapeutic agent in the fields of neurology and infectious diseases.
References
Valtrate Hydrine B4: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valtrate hydrine B4 is a naturally occurring iridoid compound belonging to the valepotriate class, isolated from plant species of the Valeriana genus. While the broader class of valepotriates has been investigated for various biological activities, including sedative, anxiolytic, and cytotoxic effects, specific research on this compound is limited. The primary documented biological activity of this compound is its antifungal properties. This technical guide synthesizes the available information on the biological activity of this compound, addressing the conflicting reports in commercial and scientific literature. It provides a structured overview of its known antifungal activity, along with standardized experimental protocols relevant to its assessment. Due to the scarcity of publicly available primary research, this guide also highlights the need for further investigation to fully elucidate the pharmacological profile of this compound.
Introduction
Valepotriates are a group of iridoids characterized by a cyclopenta-[c]-pyran skeleton and are primarily found in plants of the Valerianaceae family. These compounds have garnered scientific interest for their diverse biological effects. This compound (CAS 18296-48-5; Molecular Formula: C₂₇H₄₀O₁₀) is a specific valepotriate derivative.[1] There is a notable discrepancy in the commercially available information regarding the biological activity of this compound. Some sources attribute sedative and anxiolytic properties, likely due to its classification as a valepotriate and confusion with the more extensively studied compound, valtrate.[1] However, the most definitive scientific evidence points towards its role as an antifungal agent.[2][3] This guide will focus on the scientifically documented antifungal activity of this compound.
Biological Activity: Antifungal Properties
The primary and most reliably cited biological activity of this compound is its ability to inhibit fungal growth.[2][3]
Quantitative Data
A comprehensive search of publicly available scientific literature did not yield specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values, for the antifungal activity of this compound. The key study by Fuzzati et al. (1996), which is consistently referenced by commercial suppliers for its antifungal activity, is not available in its full text in the public domain. The abstract of this paper indicates that the antifungal activity of several valepotriates, including this compound, was determined.
Table 1: Summary of Antifungal Activity Data for this compound
| Fungal Strain | Assay Type | Quantitative Metric | Value | Reference |
| Cladosporium cucumerinum | TLC-Bioautography | Minimum Inhibitory Amount | Data not publicly available | Fuzzati et al., 1996 |
| Other fungi | Not specified | Not specified | Data not publicly available | Fuzzati et al., 1996 |
Note: The absence of specific values is due to the lack of publicly accessible primary data.
Experimental Protocols
The following are detailed, standardized methodologies for the key experiments that would be employed to characterize the antifungal activity of this compound, based on the assays mentioned in the available literature.
Fungal Strain and Culture Maintenance
-
Fungal Strain: Cladosporium cucumerinum (a common model organism for antifungal screening).
-
Culture Medium: Potato Dextrose Agar (PDA) is a standard medium for the cultivation of C. cucumerinum.
-
Incubation Conditions: Cultures are typically maintained at 25-28°C.
-
Subculturing: The fungus should be subcultured regularly to ensure viability.[4]
Antifungal Susceptibility Testing: TLC-Bioautography
This method is used to determine the minimum amount of a compound required to inhibit fungal growth on a TLC plate.
-
Preparation of TLC Plate: A solution of this compound is spotted onto a silica (B1680970) gel TLC plate and the solvent is allowed to evaporate.
-
Fungal Inoculation: The plate is then sprayed with a suspension of C. cucumerinum conidia in a suitable nutrient medium.
-
Incubation: The inoculated plate is incubated in a humid chamber at 25-28°C for 2-3 days.
-
Visualization: Fungal growth will be visible over the entire plate except in the areas where the concentration of this compound is sufficient to inhibit growth. These zones of inhibition are visualized, often by spraying with a vital stain such as a tetrazolium salt.
-
Determination of Minimum Inhibitory Amount: The lowest amount of this compound that produces a clear zone of inhibition is recorded as the minimum inhibitory amount.
Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
-
Preparation of Antifungal Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a broth medium (e.g., Potato Dextrose Broth). The concentration range should be sufficient to determine the MIC (e.g., 0.125 to 128 µg/mL).[4]
-
Inoculum Preparation: A standardized suspension of C. cucumerinum conidia is prepared.
-
Inoculation: The fungal inoculum is added to each well to achieve a final concentration of approximately 0.5 x 10⁴ to 5 x 10⁴ conidia/mL.[4]
-
Controls:
-
Positive Control: Fungal inoculum in the medium without the antifungal agent.
-
Negative Control: Medium only.
-
Solvent Control: Fungal inoculum in the medium with the highest concentration of the solvent used.[4]
-
-
Incubation: The microtiter plates are incubated at 25-28°C for 48-72 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible fungal growth.
Signaling Pathways and Mechanisms of Action
There is no specific information available in the scientific literature regarding the signaling pathways or the precise mechanism of action for the antifungal activity of this compound.
Visualizations
Caption: Experimental workflow for antifungal activity assessment of this compound.
Discussion and Future Directions
The available evidence strongly suggests that the primary biological activity of this compound is antifungal. The conflicting reports of sedative and anxiolytic effects are likely due to generalizations from the broader class of valepotriates and require experimental verification for this specific compound.
A significant gap in the current knowledge is the lack of publicly available quantitative data on its antifungal potency and the spectrum of fungal species it is effective against. To fully understand the therapeutic potential of this compound, the following research is essential:
-
Full Characterization of Antifungal Activity: Determination of MIC and MFC values against a panel of clinically relevant and phytopathogenic fungi.
-
Mechanism of Action Studies: Elucidation of the molecular target and signaling pathways involved in its antifungal effect.
-
In Vivo Efficacy Studies: Evaluation of its antifungal activity in animal models of fungal infections.
-
Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile.
Conclusion
This compound is a valepotriate with documented antifungal activity. While the current body of specific research on this compound is limited, it represents a potential lead for the development of new antifungal agents. This technical guide has summarized the existing knowledge and provided a framework for future research. Further in-depth studies are imperative to unlock the full therapeutic potential of this compound.
References
Valtrate Hydrine B4: A Technical Examination of its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate hydrine B4, a member of the valepotriate class of iridoids, has been identified as a natural compound with notable antifungal activities. Extracted from species of the Valerianaceae family, particularly Valeriana capense, this compound has been the subject of phytochemical investigations that have highlighted its potential as an antifungal agent. This technical guide synthesizes the available scientific information on the antifungal properties of this compound and related valepotriates, providing an in-depth overview of the experimental data, methodologies, and potential mechanisms of action for researchers in the field of mycology and drug development.
Quantitative Antifungal Activity
The primary evidence for the antifungal properties of this compound stems from a pivotal study by Fuzzati et al. (1996), which investigated the antifungal constituents of Valeriana capense. While the full text of this study containing specific quantitative data for this compound is not widely available in the public domain, the research abstract and related scientific literature confirm its activity against the phytopathogenic fungus Cladosporium cucumerinum. The study employed a bioautographic assay on thin-layer chromatography (TLC) plates to identify and assess the antifungal potency of isolated compounds.
The following table summarizes the antifungal activity of various valepotriates isolated in the aforementioned study, as inferred from available summaries. It is important to note that the precise Minimum Inhibitory Concentration (MIC) or Minimum Inhibitory Amount (MIA) for this compound is not specified in the accessible literature.
| Compound | Fungal Strain | Assay Type | Reported Activity | Reference |
| Valtrate | Cladosporium cucumerinum | TLC-Bioautography | Notable Antifungal Activity | Fuzzati et al., 1996 |
| Didrovaltrate | Cladosporium cucumerinum | TLC-Bioautography | Notable Antifungal Activity | Fuzzati et al., 1996 |
| Homovaltrate Derivatives | Cladosporium cucumerinum | TLC-Bioautography | Notable Antifungal Activity | Fuzzati et al., 1996 |
| This compound | Cladosporium cucumerinum | TLC-Bioautography | Antifungal Activity Confirmed | Fuzzati et al., 1996 |
Experimental Protocols
The methodologies employed in the study of the antifungal properties of this compound and related compounds are crucial for the replication and extension of these findings. The key experimental technique cited is TLC-Bioautography.
TLC-Bioautography Assay for Antifungal Screening
This method is a powerful tool for identifying active compounds in complex mixtures, such as plant extracts.
1. Fungal Culture Preparation:
-
Fungal Strain: Cladosporium cucumerinum.
-
Culture Medium: A suitable medium for fungal growth, such as Potato Dextrose Agar (PDA), is used.
-
Incubation: The fungus is cultured at an optimal temperature (typically 25-28°C) until sufficient sporulation occurs.
-
Spore Suspension: A suspension of fungal spores is prepared in a nutrient-rich broth.
2. Chromatographic Separation:
-
Stationary Phase: A TLC plate (e.g., silica (B1680970) gel) is used.
-
Sample Application: The crude plant extract or the isolated compound (this compound) is spotted onto the TLC plate.
-
Mobile Phase: A suitable solvent system is used to develop the chromatogram, separating the components of the mixture based on their polarity.
3. Bioautography:
-
Application of Fungal Suspension: The developed and dried TLC plate is sprayed with the prepared fungal spore suspension.
-
Incubation: The plate is incubated under humid conditions at the optimal growth temperature for the fungus.
-
Visualization: After a period of incubation (typically 2-3 days), fungal growth is visible over the entire plate, except in areas where antifungal compounds have inhibited growth. These zones of inhibition appear as clear spots against the background of fungal growth.
The following diagram illustrates the general workflow of a TLC-Bioautography experiment.
Putative Mechanism of Action
The precise molecular mechanism of antifungal action for this compound has not been elucidated in the available literature. However, based on the known biological activities of iridoids and other natural antifungal compounds, several potential mechanisms can be hypothesized.
Many antifungal agents exert their effects by disrupting the fungal cell membrane or cell wall, or by interfering with essential cellular processes. The lipophilic nature of valepotriates suggests a possible interaction with the fungal cell membrane, leading to increased permeability and eventual cell death.
The following diagram outlines a potential, generalized mechanism of action for a lipophilic antifungal compound like this compound.
Conclusion and Future Directions
This compound, a valepotriate isolated from Valeriana capense, has demonstrated antifungal activity against Cladosporium cucumerinum. While the initial discovery is promising, a significant gap in knowledge remains regarding its full antifungal spectrum, potency (MIC values against a broader range of fungi), and its specific mechanism of action.
Future research should focus on:
-
Re-isolation and purification of this compound to enable comprehensive antifungal screening.
-
Determination of MIC and MFC (Minimum Fungicidal Concentration) values against a panel of clinically relevant and phytopathogenic fungi.
-
In-depth mechanistic studies to identify the molecular target(s) within the fungal cell.
-
In vivo studies to assess the efficacy and safety of this compound in animal models of fungal infections.
A thorough investigation into these areas will be crucial to fully understand the therapeutic potential of this compound as a novel antifungal agent.
Valtrate's Mechanism of Action in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors.[1] The natural compound valtrate (B1682818), an iridoid isolated from the root of the Valeriana species, has emerged as a promising therapeutic candidate, demonstrating significant anti-glioblastoma activity both in vitro and in vivo.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underpinning valtrate's action against glioblastoma, with a focus on its inhibitory effects on key signaling pathways, induction of mitochondrial apoptosis, and suppression of mesenchymal transition. This document is intended to serve as a comprehensive resource, detailing the core scientific findings, experimental methodologies, and quantitative data to support further research and development of valtrate as a potential GBM therapeutic.
Core Mechanism of Action: Inhibition of the PDGFRA/MEK/ERK Signaling Pathway
The primary mechanism of action of valtrate in glioblastoma cells is the negative regulation of the Platelet-Derived Growth Factor Receptor A (PDGFRA)/MEK/ERK signaling pathway.[1][2] PDGFRA is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[1] Valtrate has been shown to downregulate the expression of PDGFRA, thereby inhibiting the subsequent phosphorylation and activation of MEK and ERK, key components of the MAPK pathway.[1]
RNA sequencing analysis of glioblastoma cells treated with valtrate revealed that differentially expressed genes were significantly associated with the MAPK and PI3K-Akt signaling pathways.[1] This targeted inhibition of the PDGFRA/MEK/ERK axis is a cornerstone of valtrate's anti-tumor activity in glioblastoma.[1][2]
References
Valtrate: A Comprehensive Technical Guide on its Cytotoxic and Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valtrate, a prominent iridoid compound isolated from the roots of Valeriana species, has emerged as a compelling natural product with significant cytotoxic and antitumor activities. This technical guide provides an in-depth analysis of Valtrate's mechanisms of action, supported by quantitative data from preclinical studies. It details the experimental protocols utilized to elucidate its efficacy and visualizes the key signaling pathways it modulates. The evidence presented herein underscores Valtrate's potential as a promising candidate for further investigation and development in oncology.
Introduction
The search for novel, effective, and less toxic anticancer agents has led to the extensive exploration of natural products. Valtrate, an epoxy iridoid ester, has demonstrated potent antiproliferative effects against a spectrum of human cancer cell lines.[1] Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, makes it a subject of considerable interest in cancer research.[1][2][3] This document serves as a technical resource, compiling and detailing the scientific evidence supporting Valtrate's antitumor potential.
Cytotoxic Activity of Valtrate
Valtrate exhibits significant cytotoxic effects across various cancer cell lines, with a notable selectivity for cancer cells over normal cells in some cases.[3] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.
Table 1: In Vitro Cytotoxicity of Valtrate (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lung Cancer | GLC-4 | 1.4 | [4] |
| Colorectal Cancer | COLO 320 | 3 | [4] |
| Gastric Cancer | HGC27 | 2.3 | [5] |
| Prostate Cancer | PC3 | 2.3 - 9.7 | [5] |
| Breast Cancer | MCF7 | 2.5 - 12.3 | [5] |
| Lung Cancer | A549 | 7.5 | [5] |
Mechanisms of Antitumor Action
Valtrate exerts its antitumor effects through a combination of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby inhibiting cancer cell proliferation.
Induction of Apoptosis
Valtrate has been shown to induce apoptosis in various cancer cells, including glioblastoma, pancreatic, and breast cancer cells.[2][3][6] The apoptotic process is often initiated through the mitochondrial pathway.
-
Key Molecular Events:
-
Increased expression of the pro-apoptotic protein Bax.[2][6]
-
Decreased expression of the anti-apoptotic protein Bcl-2.[2][6]
-
Enhanced cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase (PARP).[3]
-
Induction of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and apoptosis.[1][6]
-
Cell Cycle Arrest
Valtrate can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This arrest typically occurs at the G2/M phase.[2][3][6]
-
Key Molecular Events:
Modulation of Signaling Pathways
Valtrate's antitumor activity is underpinned by its ability to interfere with critical signaling pathways that are often dysregulated in cancer.
Inhibition of the PDGFRA/MEK/ERK Pathway in Glioblastoma
In glioblastoma (GBM) cells, Valtrate has been found to target the Platelet-Derived Growth Factor Receptor A (PDGFRA).[2][7] By downregulating PDGFRA, Valtrate inhibits the downstream MEK/ERK signaling cascade, which is crucial for cell proliferation, survival, and migration.[2][7]
Caption: Valtrate inhibits the PDGFRA/MEK/ERK signaling pathway in glioblastoma.
Inhibition of the STAT3 Signaling Pathway in Pancreatic Cancer
In pancreatic cancer cells, Valtrate directly targets the Signal Transducer and Activator of Transcription 3 (STAT3).[1][6] It has been suggested that Valtrate may form a covalent bond with Cys712 of the STAT3 protein.[6] This inhibition of STAT3 activity leads to the suppression of downstream targets like c-Myc and Cyclin B1, resulting in apoptosis and cell cycle arrest.[1][6]
Caption: Valtrate inhibits the STAT3 signaling pathway in pancreatic cancer.
In Vivo Antitumor Efficacy
The antitumor effects of Valtrate have been validated in preclinical animal models.
Table 2: In Vivo Efficacy of Valtrate
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| Glioblastoma | Orthotopic xenograft in nude mice | Valtrate | Fivefold decrease in tumor volume at day 28; enhanced survival (36 days vs. 27 days for control). | [2][7] |
| Pancreatic Cancer | PANC-1 xenograft in nude mice | Valtrate | 61% inhibition of tumor growth. | [1][6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Valtrate's antitumor properties.
Cell Viability Assay (MTT/CCK-8 Assay)
Objective: To determine the cytotoxic effect of Valtrate on cancer cell lines and calculate the IC50 value.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Valtrate (e.g., 0-100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after Valtrate treatment.
Protocol:
-
Seed cells in a 6-well plate and treat with Valtrate at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Objective: To determine the effect of Valtrate on cell cycle distribution.
Protocol:
-
Plate cells in a 6-well plate and treat with Valtrate for the indicated times.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Protocol:
-
Treat cells with Valtrate and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of Valtrate in a living organism.
Protocol:
-
Subcutaneously or orthotopically inject cancer cells (e.g., 1 x 10⁶ PANC-1 or U251 cells) into the flank or target organ of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer Valtrate (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Caption: General workflow for evaluating the antitumor activity of Valtrate.
Conclusion and Future Directions
Valtrate has consistently demonstrated significant cytotoxic and antitumor properties in a range of preclinical cancer models. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic signaling pathways highlights its potential as a valuable lead compound for the development of new anticancer therapies. While the existing data is promising, further research is warranted. Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Valtrate and to establish a clear relationship between its dose, exposure, and response.
-
Combination Therapies: Investigating the synergistic effects of Valtrate with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.
-
Toxicology Studies: Comprehensive in vivo toxicology studies are necessary to determine the safety profile of Valtrate and establish a therapeutic window.
-
Clinical Trials: Should the preclinical data continue to be favorable, well-designed clinical trials will be the ultimate step to ascertain the therapeutic potential of Valtrate in cancer patients.
References
- 1. Valtrate as a novel therapeutic agent exhibits potent anti-pancreatic cancer activity by inhibiting Stat3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Valtrate: A Comprehensive Technical Guide to its Inhibition of the PDGFRA/MEK/ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valtrate, a prominent iridoid compound isolated from the root of the Valeriana species, has demonstrated significant antitumor activity in preclinical studies. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Valtrate's effects, with a specific focus on its inhibitory action on the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) and the downstream MEK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is implicated in the pathogenesis of various malignancies, including glioblastoma (GBM). This document consolidates quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
Glioblastoma (GBM) is an aggressive and highly invasive primary brain tumor with a poor prognosis. A key driver of GBM pathogenesis is the aberrant activation of receptor tyrosine kinases, such as PDGFRA, which triggers downstream signaling cascades like the MEK/ERK pathway, promoting tumor growth and survival.[1] Valtrate has emerged as a promising natural compound with potent anti-glioblastoma properties.[1][2][3] Recent studies have elucidated that Valtrate exerts its antitumor effects by directly targeting and inhibiting the PDGFRA/MEK/ERK signaling axis.[1] This guide will dissect the experimental evidence supporting this mechanism of action.
Quantitative Data Summary
The cytotoxic and inhibitory effects of Valtrate have been quantified across various glioblastoma cell lines. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: IC50 Values of Valtrate in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| U251 | 1.83 |
| LN229 | 2.17 |
| A172 | 2.54 |
| GBM#P3 | 0.98 |
| BG5 | 1.26 |
| NHA (Normal Human Astrocytes) | > 10 |
Data extracted from in vitro studies on glioblastoma cell lines.[4]
Table 2: Effect of Valtrate on Cell Viability, Proliferation, and Invasion
| Experiment | Cell Line(s) | Valtrate Concentration (µM) | Observed Effect |
| Cell Viability (CCK-8 Assay) | U251, LN229, GBM#P3 | 0.25 - 8.0 | Dose- and time-dependent decrease in cell viability[4] |
| Proliferation (EdU Assay) | U251, LN229 | 1.0, 2.0 | Significant reduction in the percentage of EdU-positive cells[4] |
| Migration (Transwell Assay) | U251, LN229 | 1.0, 2.0 | Significant inhibition of cell migration[5] |
| Invasion (Transwell Assay) | U251, LN229 | 1.0, 2.0 | Significant inhibition of cell invasion[5] |
Signaling Pathway and Mechanism of Action
Valtrate's primary mechanism of action in glioblastoma cells involves the direct inhibition of the PDGFRA/MEK/ERK signaling pathway. This inhibition disrupts a cascade of events crucial for tumor cell proliferation, survival, and migration.
As depicted in Figure 1, Valtrate acts as an inhibitor of PDGFRA. By suppressing the activity of this receptor tyrosine kinase, Valtrate prevents the subsequent activation of MEK and ERK, ultimately leading to a reduction in cell proliferation, survival, and migration in glioblastoma cells.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the effects of Valtrate on the PDGFRA/MEK/ERK signaling pathway.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability, analogous to the CCK-8 assay mentioned in the source literature.
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[2]
-
Treatment: Treat the cells with varying concentrations of Valtrate (e.g., 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 µM) and a vehicle control for 24, 48, and 72 hours.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[2] Cell viability is expressed as a percentage of the control.
Western Blot Analysis for Phosphorylated Proteins
This protocol is essential for determining the phosphorylation status of key proteins in the signaling pathway.
-
Protein Extraction: Treat cells with Valtrate for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PDGFRA, MEK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assay
This assay is used to assess the effect of Valtrate on the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, the insert remains uncoated.
-
Cell Seeding: Seed 5 x 10^4 cells in serum-free medium in the upper chamber.[8]
-
Treatment: Add Valtrate at desired concentrations to the upper chamber.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C.[9]
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Experimental and Analytical Workflow
The investigation of Valtrate's effects on the PDGFRA/MEK/ERK pathway typically follows a multi-step experimental and analytical workflow.
Conclusion
The collective evidence strongly supports the role of Valtrate as a potent inhibitor of the PDGFRA/MEK/ERK signaling pathway in glioblastoma. Its ability to suppress key oncogenic processes such as cell proliferation, survival, and invasion underscores its potential as a therapeutic candidate for the treatment of GBM and other cancers driven by this pathway. This technical guide provides a foundational resource for further research and development of Valtrate as a novel anticancer agent.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
Iridoid Compounds in Valeriana Species: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The genus Valeriana, comprising over 200 species, is a significant source of phytochemicals with a long history of use in traditional medicine, most notably for its sedative and anxiolytic properties.[1] Among the diverse array of secondary metabolites, iridoid compounds, particularly the valepotriates, are considered key contributors to the pharmacological activities of Valeriana extracts.[2][3] This technical guide provides an in-depth overview of the primary iridoid compounds found in Valeriana species, their quantitative distribution, detailed experimental protocols for their analysis, and insights into their mechanisms of action through key signaling pathways.
Quantitative Distribution of Iridoid Compounds
The concentration and composition of iridoid compounds can vary significantly between different Valeriana species, as well as between different plant organs and harvesting times.[2][4] Valepotriates, a group of monoterpenoid iridoids, are the most characteristic and studied iridoids in this genus.[3] The principal valepotriates include valtrate, isovaltrate, didrovaltrate, and acevaltrate.[3][5]
Below is a summary of the quantitative data for key iridoid compounds in various Valeriana species, compiled from multiple studies. This data is primarily derived from High-Performance Liquid Chromatography (HPLC) analysis.
Table 1: Quantitative Analysis of Major Iridoid Compounds in Valeriana Species
| Valeriana Species | Plant Part | Valtrate (%) | Isovaltrate (%) | Didrovaltrate (%) | Acevaltrate (%) | Analytical Method |
| V. officinalis | Roots & Rhizomes | Present | Present | Present | - | HPLC[2] |
| V. kilimandascharica | Rhizomes | - | 5.15 | - | - | HPLC[1][2] |
| Leaves | - | 5.89 | - | - | HPLC[1][2] | |
| Flowers | - | 3.84 | - | - | HPLC[1][2] | |
| Stems | - | 3.17 | - | - | HPLC[1][2] | |
| V. jatamansi | Roots & Rhizomes | Present | Present | Present | Present | HPLC[2][6] |
| V. pyrolaefolia | Roots | Present | - | - | - | HPLC[6] |
| V. glechomifolia | Roots | - | - | - | - | HPLC |
| V. eupatoria | Roots | - | - | - | - | HPLC |
| V. eichleriana | Roots | - | - | - | - | HPLC |
| V. tajuvensis | Roots | - | - | - | - | HPLC |
Note: "Present" indicates that the compound was identified but not quantified in the referenced study. A hyphen (-) indicates that the data was not reported.
Table 2: Valerenic Acid Derivatives and Valepotriates Content in Various Valeriana Species
| Valeriana Species/Variety | Valerenic Acid Derivatives (mg/g) | Valepotriates (mg/g) | Analytical Method |
| V. officinalis (Commercial Cultivar) | 3.01 - 12.34 | 0.92 - 3.67 | HPLC[4] |
| Various Valeriana Species | 0.15 - 11.65 | 0.03 - 1.81 | HPLC[4] |
Experimental Protocols
Accurate isolation, identification, and quantification of iridoid compounds are crucial for research and drug development. The following sections detail standardized experimental protocols.
Protocol 1: Extraction and Fractionation of Iridoid Compounds
This protocol outlines a general procedure for the extraction and fractionation of iridoids from Valeriana plant material.
1. Plant Material Preparation:
-
Air-dry the roots and rhizomes of the Valeriana species at room temperature.
-
Grind the dried material into a coarse powder.[2]
2. Solvent Extraction:
-
Macerate the powdered plant material with 70% ethanol (B145695) at a 1:8 (w/v) ratio for 24 hours at room temperature.[2]
-
Filter the extract.
-
Repeat the extraction of the plant material with fresh solvent at a 1:6 (w/v) ratio for another 12 hours.[2]
-
Combine the filtrates from both extractions.
3. Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol.[2]
4. Fractionation (Optional, for purification):
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.[2]
-
The iridoid-rich fraction is typically found in the ethyl acetate and n-butanol fractions.[2]
5. Final Preparation:
-
Evaporate the solvent from the desired fraction to yield the crude iridoid-rich extract.
-
For quantitative analysis, dissolve this extract in a suitable solvent (e.g., methanol) to a known concentration.[2]
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantitative analysis of iridoids in Valeriana extracts.
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).[2]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[1][2][7]
-
Mobile Phase: A gradient elution system is commonly employed. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small percentage of an acid like phosphoric acid to improve peak shape.[6][7] For example, an isocratic mobile phase of acetonitrile and water (70:30) has been used for the analysis of valtrate.[6] Another example is methanol/water (with 0.5% H3PO4, pH 2) at a ratio of 80:20.[7]
-
Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.[2][7]
-
Detection Wavelength: Iridoids are commonly detected at 254 nm.[1][2] Detection at 221 nm has also been reported.[7]
-
Injection Volume: 20 µL.[7]
3. Quantification:
-
Prepare a series of standard solutions of the iridoid compounds of interest (e.g., valtrate, isovaltrate) of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the amount of each iridoid in the plant extract by comparing its peak area to the respective calibration curve.[2]
Protocol 3: Structural Elucidation by Spectroscopy
The identification of known and the elucidation of novel iridoid structures are typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon skeleton and the placement of functional groups.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with HPLC (HPLC-MS), provides accurate mass measurements to determine the elemental composition of the compounds.[8] Tandem MS (MS/MS) experiments are used to obtain fragmentation patterns that aid in structural elucidation.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Valeriana iridoids are attributed to their modulation of various cellular signaling pathways. The following diagrams illustrate the key pathways involved.
GABAergic System Modulation
Several iridoids from Valeriana species have been shown to interact with the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][9] This interaction is believed to be a major contributor to the sedative and anxiolytic effects of valerian extracts. Hydrine-type valepotriates, for instance, have been shown to inhibit the binding of flunitrazepam to the benzodiazepine (B76468) binding site of the GABAA receptor.[9][10]
Caption: Allosteric modulation of the GABAA receptor by Valeriana iridoids.
PI3K/Akt Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Recent studies have indicated that iridoid-rich fractions from Valeriana jatamansi can promote axonal regeneration and motor functional recovery after spinal cord injury by activating this pathway.[11]
Caption: Activation of the PI3K/Akt signaling pathway by Valeriana iridoids.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key cellular defense mechanism against oxidative stress and inflammation. Iridoids derived from Valeriana jatamansi have been shown to alleviate neuroinflammation and protect the blood-spinal cord barrier after injury by activating this pathway.[12][13]
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Valeriana iridoids.
Conclusion
The iridoid compounds present in Valeriana species represent a diverse and pharmacologically significant class of natural products. The quantitative variations highlighted in this guide underscore the importance of proper species identification and standardized extraction and analytical procedures for both research and the development of phytomedicines. The detailed experimental protocols provided herein offer a foundation for such standardization. Furthermore, the elucidation of the molecular mechanisms through which these iridoids exert their effects, particularly via modulation of the GABAergic, PI3K/Akt, and Nrf2/HO-1 pathways, opens new avenues for targeted drug discovery and therapeutic applications. This guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the full potential of Valeriana iridoids.
References
- 1. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Valerenic acid derivatives and valepotriates among individuals, varieties and species of Valeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Iridoid esters from Valeriana pavonii Poepp. & Endl. as GABAA modulators: Structural insights in their binding mode and structure-activity relationship [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Iridoids derived from Valeriana jatamansi Jones alleviates neuroinflammation and blood spinal cord barrier permeability after spinal cord injury by activating the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iridoids derived from Valeriana jatamansi Jones alleviates neuroinflammation and blood spinal cord barrier permeability after spinal cord injury by activating the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Valproate and Valtrate in Anti-Epileptic Research: A Technical Guide
Disclaimer: The term "Valtrate" in the context of anti-epileptic research is often associated with "Valproate" (Valproic Acid, VPA), a widely prescribed anti-convulsant medication. However, "Valtrate" is also a specific iridoid compound isolated from the Valerian plant, which, along with other similar compounds known as valepotriates, has been investigated for its anti-seizure properties. This guide will primarily focus on the extensive research surrounding Valproate while also presenting the available data on Valtrate and related valepotriates.
Valproate (Valproic Acid): A Multi-Modal Anti-Epileptic Agent
Valproic acid is a branched short-chain fatty acid that has been a mainstay in epilepsy treatment for decades.[1] Its broad spectrum of efficacy against various seizure types, including both generalized and focal seizures, stems from its ability to modulate multiple neurochemical and physiological pathways.[1][2]
Mechanisms of Action
The anti-convulsant effects of Valproate are not attributed to a single mechanism but rather to a combination of actions that collectively reduce neuronal hyperexcitability. These mechanisms can be broadly categorized as:
-
Enhancement of GABAergic Inhibition: Valproate increases the availability of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1] It achieves this by inhibiting GABA transaminase, an enzyme that breaks down GABA, and potentially by other presynaptic and postsynaptic actions.[3] This leads to a potentiation of GABA-mediated inhibition.[1]
-
Modulation of Voltage-Gated Ion Channels: VPA has been shown to attenuate high-frequency neuronal firing by blocking voltage-gated sodium channels.[1] It may also affect potassium and calcium channels, further contributing to the stabilization of neuronal membranes.[1][4]
-
Reduction of Glutamatergic Excitation: Valproate can reduce the excitatory effects of glutamate, the primary excitatory neurotransmitter in the central nervous system. It has been shown to reduce the activity of N-methyl-D-aspartate (NMDA) receptors.[1]
-
Epigenetic Modifications: VPA is a known inhibitor of histone deacetylases (HDACs). This epigenetic mechanism can influence the expression of various genes, including those involved in neuroprotection and neuronal plasticity, such as brain-derived neurotrophic factor (BDNF).[1][3]
Signaling Pathways
The multifaceted mechanisms of Valproate involve several interconnected signaling pathways. The following diagrams illustrate some of the key pathways implicated in its anti-epileptic activity.
Experimental Protocols for Preclinical Evaluation
The anti-convulsant properties of compounds like Valproate are typically evaluated in well-established animal models of epilepsy.
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.
-
Apparatus: An electroshock device with corneal or auricular electrodes.
-
Procedure:
-
Animals (commonly mice or rats) are administered the test compound (e.g., Valproate) or vehicle control at various doses and pretreatment times.
-
A supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 sec duration) is delivered through the electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension.
-
The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.
-
-
Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the endpoint seizure.
-
Objective: To evaluate a compound's ability to prevent clonic seizures induced by the GABA-A receptor antagonist pentylenetetrazole, suggesting efficacy against myoclonic and absence seizures.
-
Apparatus: Syringes for subcutaneous or intraperitoneal injection.
-
Procedure:
-
Animals are pretreated with the test compound or vehicle.
-
A convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.) is administered.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (e.g., clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
-
Endpoint: The ED50 for preventing clonic seizures.
Valtrate and Valepotriates: Natural Compounds with Anti-Epileptic Potential
Valtrate is a type of valepotriate, a class of iridoids found in plants of the Valerianaceae family. Research has indicated that these compounds possess anti-convulsant properties, although they are not as extensively studied as Valproate.
Quantitative Data on Anti-Epileptic Activity
A study investigating the anti-epileptic effects of valepotriate isolated from Valeriana jatamansi Jones provided the following quantitative data in mouse models.[5][6][7]
| Model | Compound | Doses Tested (mg/kg) | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Valepotriate | 5, 10, 20 | 7.84 |
| Pentylenetetrazole (PTZ) | Valepotriate | 5, 10, 20 | 7.19 |
Table 1: Anti-convulsant activity of valepotriate in mice.[5][6][7]
Proposed Mechanisms of Action
The mechanisms underlying the anti-epileptic effects of valepotriates are thought to involve the GABAergic system and the regulation of neuronal apoptosis.[5][7]
-
Modulation of GABA Receptors: Valepotriates have been shown to up-regulate the expression of GABA-A receptors.[5][6][7] They also increased the expression of glutamic acid decarboxylase (GAD65), an enzyme responsible for GABA synthesis.[5][6][7] Interestingly, no significant effect was observed on GABA-B receptor expression.[5][6][7]
-
Inhibition of Neuronal Apoptosis: The anti-epileptic activity of valepotriates may also be linked to their ability to inhibit programmed cell death in neurons. Studies have shown that valepotriates can up-regulate the anti-apoptotic protein Bcl-2 and down-regulate the pro-apoptotic protein caspase-3.[5][6][7]
Conclusion
Valproate remains a cornerstone in the pharmacological management of epilepsy, with a well-characterized, multi-modal mechanism of action. Its influence on GABAergic and glutamatergic systems, ion channel function, and epigenetic regulation provides a robust defense against neuronal hyperexcitability. In parallel, natural compounds such as Valtrate and other valepotriates from Valerian species demonstrate promising anti-convulsant activity in preclinical models. Their ability to modulate the GABAergic system and inhibit neuronal apoptosis suggests they may offer alternative or complementary therapeutic strategies. Further research is warranted to fully elucidate the clinical potential of these natural compounds and to identify their specific molecular targets. This guide provides a foundational understanding of the technical aspects of Valproate and Valtrate research for scientists and professionals in the field of drug development.
References
- 1. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiepileptic drug monotherapy for epilepsy: a network meta-analysis of individual participant data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Anti-epileptic Effects of Valepotriate Isolated from Valeriana jatamansi Jones and Its Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
Neuroprotective Effects of Valtrate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate (B1682818), a prominent iridoid compound found in the extracts of Valeriana officinalis, has garnered significant attention for its potential therapeutic properties, including its neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of valtrate's neuroprotective mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel neuroprotective agents.
Core Neuroprotective Mechanisms
Valtrate and its related compounds within Valeriana officinalis extracts have demonstrated neuroprotective capabilities through a multi-faceted approach, primarily involving the modulation of cellular signaling pathways related to oxidative stress and cell survival.
Activation of the Nrf2-Mediated Antioxidant Response
A key mechanism underlying the neuroprotective effects of valtrate is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of a wide array of antioxidant and detoxification enzymes.[1]
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like valtrate, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1]
Studies have shown that valtrate, along with other valepotriates like isovaltrate (B191620) and jatamanvaltrate-P, can upregulate the expression of Nrf2-dependent enzymes, including:
-
Glutathione (B108866) S-transferase P1 (GSTP1): An enzyme involved in the detoxification of xenobiotics and the protection of cells from oxidative damage.[1]
-
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[1]
By enhancing the endogenous antioxidant capacity of neuronal cells, valtrate helps to mitigate the damaging effects of reactive oxygen species (ROS), a key contributor to neurodegenerative processes.
Inhibition of the PDGFRA/MEK/ERK Signaling Pathway
In the context of glioblastoma, valtrate has been shown to inhibit the Platelet-Derived Growth Factor Receptor A (PDGFRA)/MEK/ERK signaling pathway.[3] While this research is focused on anticancer effects, the modulation of this pathway may also have implications for neuroprotection. The MEK/ERK pathway is involved in cell proliferation and survival, and its dysregulation can contribute to pathological conditions. Valtrate's ability to downregulate PDGFRA and subsequently inhibit MEK/ERK signaling suggests a potential mechanism for controlling cellular responses that could be relevant in neurodegenerative contexts where aberrant cell signaling occurs.[3]
Quantitative Data on Neuroprotective Effects
While specific quantitative data for isolated valtrate on neuroprotection is still emerging, studies on Valeriana officinalis extracts, rich in valtrate and other valepotriates, provide valuable insights into their neuroprotective efficacy.
| Preparation | Assay | Cell Line/Model | Neurotoxin | Key Findings | Reference |
| Valepotriate Fraction | Behavioral and Memory Analysis | Mice | - | Reduced locomotion and exploratory behavior, suggesting sedative properties. Impaired recognition memory. | [4] |
| Valeriana officinalis Extract | Cell Viability | Cultured Rat Hippocampal Neurons | Amyloid beta peptide 25-35 (25 µM) | Prevented the decrease in cell reducing capacity and neuronal degeneration. | [5] |
| Valeriana officinalis Extract | Lipid Peroxidation | Rat Hippocampal Synaptosomes | Ascorbate/Iron | Partially inhibited lipid peroxidation. | [5] |
| Valtrate, Isovaltrate, Jatamanvaltrate-P | Gene Expression (qRT-PCR) | HepG2 cells | - | Upregulated the expression of GSTP1 and GCLC. | [1] |
| Valtrate, Isovaltrate, Jatamanvaltrate-P, Valerenic Acid | Cell Viability | AREc32 cells | Hydrogen Peroxide | Significantly improved cell survival. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of the neuroprotective effects of valtrate and related compounds.
Cell Viability and Neuroprotection Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the neuroprotective effects of compounds against a neurotoxin.
1. Cell Culture and Seeding:
- Culture neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.
- Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere and grow for 24 hours.
2. Compound Treatment and Toxin Induction:
- Prepare stock solutions of valtrate in a suitable solvent (e.g., DMSO).
- Pre-treat the cells with various concentrations of valtrate for a specified period (e.g., 2 hours). Include a vehicle control (medium with the same concentration of DMSO).
- Induce neurotoxicity by adding a neurotoxin (e.g., glutamate (B1630785) at a final concentration of 5-10 mM or H2O2 at 100-200 µM) to the wells, except for the control wells.
- Incubate the plate for 24 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Remove the culture medium from the wells and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.[6]
- Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]
- After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
- Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
- Plot a dose-response curve to determine the IC50 value of the neurotoxin and the EC50 value of valtrate's neuroprotective effect.
Antioxidant Capacity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
- Prepare a stock solution of DPPH in methanol.
- In a 96-well plate, add different concentrations of valtrate to the wells.
- Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value represents the concentration of the compound that scavenges 50% of the DPPH radicals.
2. ORAC (Oxygen Radical Absorbance Capacity) Assay:
- This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by a peroxyl radical generator (AAPH).
- The reaction is typically carried out in a 96-well plate with a fluorescent probe (e.g., fluorescein), the antioxidant (valtrate), and AAPH.
- The fluorescence decay is monitored over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to a standard antioxidant like Trolox. The results are expressed as Trolox equivalents (TE).
Nrf2 Activation Assay
1. Nuclear Extraction:
- Treat cells (e.g., HepG2 or AREc32) with valtrate for a specified time.
- Harvest the cells and perform nuclear extraction using a commercial kit or a standard protocol involving cell lysis and centrifugation to separate the nuclear fraction.
2. Nrf2 Transcription Factor ELISA:
- Use a commercially available Nrf2 transcription factor assay kit.
- A specific double-stranded DNA sequence containing the Nrf2 response element is immobilized on the wells of a 96-well plate.
- Add the nuclear extracts to the wells, allowing the activated Nrf2 to bind to the response element.
- Detect the bound Nrf2 using a primary antibody specific to Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add a substrate solution to produce a colorimetric signal, which is measured at 450 nm. The absorbance is proportional to the amount of activated Nrf2 in the nuclear extract.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by valtrate.
Caption: Valtrate-induced activation of the Nrf2 signaling pathway.
Caption: Inhibition of the PDGFRA/MEK/ERK signaling pathway by valtrate.
Conclusion
The available evidence strongly suggests that valtrate compounds possess significant neuroprotective properties, primarily through the activation of the Nrf2 antioxidant pathway and the modulation of other cell signaling cascades like the PDGFRA/MEK/ERK pathway. While quantitative data for isolated valtrate is still being established, research on Valeriana officinalis extracts provides a solid foundation for its therapeutic potential. The experimental protocols and pathway visualizations provided in this guide offer a framework for further investigation into the precise mechanisms of action and the development of valtrate-based neuroprotective therapies. Future research should focus on elucidating the specific molecular targets of valtrate and conducting comprehensive in vivo studies to validate its efficacy in models of neurodegenerative diseases.
References
- 1. Identification of Nrf2 Activators from the Roots of Valeriana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Nrf2 activators from the roots of Valeriana officinalis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective properties of Valeriana officinalis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Valtrate Hydrine B4: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valtrate hydrine B4 is a naturally occurring iridoid monoterpenoid, belonging to the valepotriate class of compounds.[1] Isolated primarily from the medicinal plant Valeriana jatamansi, this compound has garnered scientific interest for its potential therapeutic properties, including sedative, anxiolytic, antifungal, and cytotoxic activities.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction and biological evaluation are presented, alongside a proposed mechanism of action involving the modulation of the GABAergic system. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Chemical Structure and Properties
This compound is a complex esterified iridoid. Its core structure is a cyclopenta[c]pyran ring system, characteristic of the valepotriate family. The molecule is distinguished by the presence of multiple ester functional groups, including isovaleroxy and acetoxy moieties, which contribute to its lipophilicity and biological activity.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate[1] |
| CAS Number | 18296-48-5[2] |
| Molecular Formula | C27H40O10[1] |
| SMILES | CC(C)CC(=O)OC[C@]1(--INVALID-LINK--C)OC(=O)CC(C)C">C@HOC(=O)CC(C)C)O[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 524.6 g/mol | [1] |
| Appearance | Powder | [] |
| Purity | >95% (Commercially available) | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Storage | Store at < -15°C, keep dry, under inert gas | [2] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its effects on the central nervous system being the most cited. It is also reported to possess antifungal and cytotoxic properties.
Anxiolytic and Sedative Effects: Modulation of the GABAergic System
The primary mechanism attributed to the anxiolytic and sedative effects of this compound is its interaction with the gamma-aminobutyric acid (GABA) system.[2] GABA is the principal inhibitory neurotransmitter in the central nervous system. Valepotriates, as a class, are thought to modulate GABAergic transmission, although the precise receptor subtype (GABA-A or GABA-B) and the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator) for this compound are still under investigation. Evidence for related compounds in Valeriana extracts suggests a positive allosteric modulation of GABA-A receptors, which enhances the effect of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[6][7]
References
- 1. This compound | C27H40O10 | CID 101380092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18296-48-5 | TAA29648 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:18296-48-5 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of Valtrate: A Technical Guide for Researchers
An In-depth Examination of the Bioactive Compound from Valeriana jatamansi
Introduction
Valtrate, a prominent iridoid compound isolated from the roots and rhizomes of Valeriana jatamansi, has emerged as a significant subject of interest in oncology research. Traditionally utilized in folk medicine for its sedative and anxiolytic properties, recent scientific investigations have unveiled its potent anticancer activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Valtrate's anticancer effects, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents from natural sources.
Data Presentation: In Vitro Efficacy of Valtrate
The cytotoxic and biological effects of Valtrate have been quantified in numerous studies. The following tables summarize the key findings, offering a comparative look at its activity in various cancer cell lines.
Table 1: IC50 Values of Valtrate in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Breast Cancer | MDA-MB-231 | Data not available | 48 | MTT |
| MCF-7 | Data not available | 48 | MTT | |
| Pancreatic Cancer | PANC-1 | Data not available | 48 | MTT |
| Lung Cancer | A549 | ~0.03* | Not Specified | Not Specified |
| H1299 | Data not available | 48 | CCK-8 | |
| Gastric Cancer | AGS | Data not available | 48 | CCK-8 |
| Glioblastoma | U87MG | Data not available | Not Specified | Not Specified |
*Note: The IC50 value for A549 cells is for a synthetic stilbenoid analog of resveratrol, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), which showed strong growth inhibitory activity.[1] Specific IC50 values for Valtrate in all listed cell lines were not consistently available in the reviewed literature.
Table 2: Effects of Valtrate on Apoptosis and Cell Cycle
| Cell Line | Effect | Quantitative Data | Method |
| MDA-MB-231 | Apoptosis Induction | Significant increase in apoptotic cells | Flow Cytometry (Annexin V/PI) |
| Cell Cycle Arrest | G2/M phase arrest | Flow Cytometry (PI) | |
| MCF-7 | Apoptosis Induction | Significant increase in apoptotic cells | Flow Cytometry (Annexin V/PI) |
| Cell Cycle Arrest | G2/M phase arrest | Flow Cytometry (PI) | |
| PANC-1 | Apoptosis Induction | Significant apoptosis | Flow Cytometry |
| Cell Cycle Arrest | G2/M phase arrest | Flow Cytometry | |
| AGS | Apoptosis Induction | Mitochondria-dependent apoptosis | Flow Cytometry |
| Cell Cycle Arrest | G2/M phase arrest | Flow Cytometry |
Table 3: In Vivo Efficacy of Valtrate
| Cancer Model | Treatment | Outcome |
| Pancreatic Cancer (PANC-1 Xenograft) | Valtrate | 61% inhibition of tumor growth[2][3] |
| Lung Cancer (A549/H1299 Xenograft) | 10 mg/mL Valtrate | Distinct decline in tumor volume and weight[4] |
Mechanisms of Anticancer Activity
Valtrate exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes involved in tumor progression.
Induction of Apoptosis
Valtrate has been shown to induce programmed cell death in various cancer cells.[3][5] This is achieved through the modulation of key apoptotic proteins. In breast cancer cells, Valtrate treatment leads to increased expression of cleaved-caspase 3 and cleaved-caspase 7, as well as poly (ADP-ribose) polymerase (PARP).[5] In pancreatic cancer, it upregulates the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2.[2]
Cell Cycle Arrest at G2/M Phase
A hallmark of Valtrate's activity is its ability to halt the cell cycle at the G2/M transition phase in breast, pancreatic, and gastric cancer cells.[2][5] This arrest is associated with the reduced expression of Cyclin B1 and a decrease in the activity of the cdc2 (CDK1) kinase.[5] The expression of the cyclin-dependent kinase inhibitor p21 is often increased.[5]
Inhibition of Cell Migration and Invasion
Valtrate effectively curtails the migratory and invasive potential of cancer cells. This is primarily achieved by down-regulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes for the degradation of the extracellular matrix.[5]
Modulation of Key Signaling Pathways
Valtrate's anticancer activities are underpinned by its ability to interfere with critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: In breast cancer cells, Valtrate has been observed to reduce the phosphorylation of Akt at Serine 473, thereby inhibiting the pro-survival PI3K/Akt signaling pathway.[5]
-
STAT3 Signaling: In pancreatic cancer, Valtrate directly targets and inhibits the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3] It decreases the expression of both total and phosphorylated STAT3 (Tyr705).[2]
-
PDGFRA/MEK/ERK Pathway: In glioblastoma, Valtrate has been shown to inhibit the Platelet-Derived Growth Factor Receptor A (PDGFRA)/MEK/ERK signaling pathway.[6]
-
Reactive Oxygen Species (ROS) Generation: Valtrate can induce a transient increase in intracellular reactive oxygen species (ROS), which can contribute to its apoptotic effects. In gastric cancer cells, Valtrate-induced apoptosis, cell cycle arrest, and inhibition of migration were found to be reversible by the ROS scavenger N-acetyl-L-cysteine (NAC).[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Valtrate's anticancer activity.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to a purple formazan (B1609692) product.
-
Procedure:
-
Seed cancer cells (e.g., MDA-MB-231, MCF-7, PANC-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Valtrate and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with Valtrate for the desired time.
-
Harvest cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Flow Cytometry with PI Staining)
-
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).
-
Procedure:
-
Treat cells with Valtrate for the desired time.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
-
Procedure:
-
Lyse Valtrate-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-STAT3, anti-p-STAT3, anti-Cyclin B1, anti-MMP-2, anti-MMP-9, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Principle: This assay assesses the ability of a confluent cell monolayer to migrate and close a mechanically created "wound."
-
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing Valtrate or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
In Vivo Tumor Xenograft Model
-
Principle: Human cancer cells are implanted into immunocompromised mice to study tumor growth and the efficacy of anticancer agents in a living organism.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., PANC-1, 5 x 10⁶ cells) into the flank of nude mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer Valtrate (e.g., intraperitoneally) or vehicle control according to a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Visualizations: Signaling Pathways and Experimental Workflow
To better illustrate the complex mechanisms and processes involved in the anticancer activity of Valtrate, the following diagrams are provided in Graphviz DOT language.
Caption: Valtrate inhibits the PI3K/Akt pro-survival signaling pathway.
Caption: Valtrate disrupts the STAT3 signaling cascade in cancer cells.
References
- 1. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valtrate as a novel therapeutic agent exhibits potent anti-pancreatic cancer activity by inhibiting Stat3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overexpressions of Cyclin B1, cdc2, p16 and p53 in human breast cancer: the clinicopathologic correlations and prognostic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Valepotriate Class of Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the valepotriate class of iridoid compounds, focusing on their chemical properties, natural sources, pharmacological activities, and mechanisms of action. The information is presented to support research and development efforts in phytochemistry and pharmacology.
Introduction to Valepotriates
Valepotriates are a group of monoterpenoid iridoids characterized by a cyclopenta[c]pyran skeleton and an epoxy ring.[1] They are primarily found in plants of the Valeriana genus, which have a long history of use in traditional medicine for their sedative and anxiolytic properties.[2][3][4] Valepotriates are esters of short-chain fatty acids and are known for their instability, readily degrading into baldrinals, which are aldehyde-containing compounds.[2][5][6] This instability has made the consistent analysis and pharmacological assessment of valepotriates challenging.[2]
Chemical Structure and Classification
The core structure of valepotriates is an iridoid skeleton. They are classified into two main groups based on the degree of unsaturation in the pyran ring:
-
Diene Valepotriates: These possess two double bonds in the pyran ring. Key examples include valtrate (B1682818), isovaltrate, and acevaltrate.[5][7]
-
Monoene Valepotriates: These have one double bond in the pyran ring. Didrovaltrate is a primary example of this class.[5][7]
The various valepotriates differ in the ester groups attached to the iridoid backbone. These are typically derived from isovaleric acid, acetic acid, and other short-chain fatty acids.[5]
Natural Sources and Quantitative Analysis
Valepotriates are predominantly isolated from the roots and rhizomes of Valeriana species.[3][8] However, some species, like Valeriana glechomifolia, have been shown to accumulate significant quantities in their aerial parts.[2] The concentration and composition of valepotriates can vary significantly depending on the plant species, geographical location, and harvest time.[2]
Table 1: Quantitative Analysis of Valepotriates in Various Valeriana Species
| Valeriana Species | Plant Part | Valtrate (%) | Acevaltrate (%) | Didrovaltrate (%) | Total Valepotriates (%) | Reference |
| V. glechomifolia | Leaves | 0.56 | 0.73 | 0.49 | 2.04 | [9] |
| V. glechomifolia | Stems | - | - | - | 0.90 | [9] |
| V. catharinensis | - | - | - | - | 0.02 | [9] |
| V. kilimandacharica | Leaves | - | - | - | 5.89 (isovaltrate/valtrate) | [8] |
| V. kilimandacharica | Flowers | - | - | - | 3.84 (isovaltrate/valtrate) | [8] |
| V. kilimandacharica | Stems | - | - | - | 3.17 (isovaltrate/valtrate) | [8] |
| V. kilimandacharica | Rhizomes | - | - | - | 5.15 (isovaltrate/valtrate) | [8] |
| V. officinalis | Roots/Rhizomes | - | - | - | 0.3 - 1.7 | [6] |
| V. edulis | Roots/Rhizomes | - | - | - | 8.0 - 12.0 | [6] |
Pharmacological Activities
Valepotriates exhibit a range of pharmacological activities, with the most notable being their effects on the central nervous system. They also possess cytotoxic and antitumor properties.
Sedative and Anxiolytic Effects
Extracts of Valeriana containing valepotriates have been traditionally used as mild sedatives and anxiolytcs.[1][3] Studies in animal models have demonstrated that valepotriate-enriched fractions can reduce locomotion and exploratory behavior, indicative of sedative properties.[1][10] Furthermore, these fractions have shown anxiolytic effects in tests such as the elevated plus-maze.[1][10][11] A pilot clinical study suggested that valepotriates may have a potential anxiolytic effect on the psychic symptoms of anxiety, although the results were not statistically significant, likely due to the small sample size.[12]
Cytotoxic and Antitumor Activity
Several studies have highlighted the cytotoxic potential of valepotriates against various cancer cell lines.[3][7][13] Diene-type valepotriates, such as valtrate and isovaltrate, have demonstrated higher cytotoxicity than their monoene counterparts.[7] The mechanism of their antitumor activity is an area of ongoing research, with some evidence pointing towards the induction of apoptosis.
Table 2: Cytotoxicity of Valepotriates and Their Derivatives (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Valtrate | GLC4 | Human small-cell lung cancer | 1-6 | [7] |
| Isovaltrate | GLC4 | Human small-cell lung cancer | 1-6 | [7] |
| Acevaltrate | GLC4 | Human small-cell lung cancer | 1-6 | [7] |
| Didrovaltrate | GLC4 | Human small-cell lung cancer | 2-3 fold less toxic than dienes | [7] |
| Isovaleroxyhydroxydidrovaltrate | GLC4 | Human small-cell lung cancer | 2-3 fold less toxic than dienes | [7] |
| Valtrate | COLO 320 | Human colorectal cancer | 1-6 | [7] |
| Isovaltrate | COLO 320 | Human colorectal cancer | 1-6 | [7] |
| Acevaltrate | COLO 320 | Human colorectal cancer | 1-6 | [7] |
| Derivative 1e | MCF7 | Breast cancer | 10.7 | [13] |
| Derivative 1e | MDA-MB-231 | Breast cancer | 13.2 | [13] |
| Derivative 1e | H1975 | Lung cancer | 11.3 | [13] |
| Derivative 1e | PANC1 | Pancreatic cancer | 48.0 | [13] |
Mechanism of Action
Modulation of the GABAergic System
The primary mechanism of action for the sedative and anxiolytic effects of valepotriates is believed to be the modulation of the GABAergic system.[14][15][[“]] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. Valepotriates are thought to enhance GABAergic transmission, leading to a calming effect.[14] This may occur through an increase in GABA release and an inhibition of its reuptake.[2] Some evidence suggests that valepotriates may act as positive allosteric modulators of GABA-A receptors.[12][[“]]
Caption: Proposed mechanism of valepotriates on the GABAergic signaling pathway.
Inhibition of the PI3K/AKT Pathway
In the context of their anticancer activity, some valepotriate derivatives have been shown to inhibit the PI3K/AKT signaling pathway.[17] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, valepotriates can induce apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT pathway by valepotriates.
Experimental Protocols
Extraction and Isolation of Valepotriates
The following is a general protocol for the extraction and isolation of valepotriates from Valeriana species, based on methods described in the literature.[4][18][19][20][21]
Objective: To extract and isolate a valepotriate-enriched fraction from dried plant material.
Materials:
-
Dried and powdered roots/rhizomes of Valeriana species
-
Soxhlet apparatus or maceration equipment
-
Solvents: Hexane, ethyl acetate, methanol, ethanol (B145695) (70%)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
Procedure:
-
Extraction:
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with 70% ethanol for several hours.
-
Maceration: Soak the powdered plant material in a solvent (e.g., hexane, ethyl acetate, or methanol) for 24-72 hours at room temperature with occasional agitation. Repeat the process with fresh solvent.
-
-
Solvent Evaporation: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Purification:
-
Preparative TLC: Apply the crude extract or fraction to a preparative TLC plate and develop with an appropriate solvent system. Scrape the bands corresponding to the valepotriates and elute with a suitable solvent.
-
Preparative HPLC: Inject the crude extract or fraction into a preparative HPLC system equipped with a suitable column (e.g., C18) and elute with a mobile phase gradient (e.g., methanol-water or acetonitrile-water). Collect the fractions corresponding to the individual valepotriates.
-
-
Identification: The isolated compounds can be identified using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).
Caption: General workflow for the extraction and isolation of valepotriates.
Assessment of Anxiolytic Activity using the Elevated Plus-Maze
This protocol is adapted from studies evaluating the anxiolytic effects of valepotriates in rodents.[1][11][22]
Objective: To assess the anxiolytic potential of a test compound (valepotriate fraction or isolated compound) in mice or rats.
Apparatus:
-
Elevated plus-maze: Two open arms and two closed arms of equal dimensions, elevated from the floor.
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compound (e.g., valepotriate fraction dissolved in a suitable vehicle like saline with Tween-80) or a positive control (e.g., diazepam) via the desired route (e.g., intraperitoneal or oral) at a specific time before the test. A control group should receive the vehicle only.
-
Test Procedure:
-
Place the animal in the center of the elevated plus-maze, facing an open arm.
-
Record the animal's behavior for a set period (e.g., 5 minutes) using a video camera.
-
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic effect.
-
Cytotoxicity Assessment using the MTT Assay
This protocol is a standard method for assessing cell viability and is based on descriptions from various sources.[7][23][24][25][26]
Objective: To determine the cytotoxic effect of a valepotriate compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compound (valepotriate) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
The valepotriate class of compounds represents a promising area for drug discovery and development, with potential applications in the treatment of anxiety, insomnia, and cancer. Their activity is primarily attributed to the modulation of the GABAergic system and, in the case of cancer, the inhibition of key signaling pathways like PI3K/AKT. However, their inherent instability presents a significant challenge for their development as therapeutic agents. Further research is needed to fully elucidate their pharmacological profiles, optimize their stability, and conduct rigorous clinical trials to establish their efficacy and safety in humans. This guide provides a foundational understanding for researchers and professionals to advance the study of these intriguing natural products.
References
- 1. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of valepotriates from Valeriana native to South Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 5. Effect of sodium valproate on motor function regulated by the activation of GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. consensus.app [consensus.app]
- 17. Retracted: Valproic Acid Inhibits Peripheral T Cell Lymphoma Cells Behaviors via Restraining PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US5211948A - Process for the preparation of a powdered extract of valerian roots - Google Patents [patents.google.com]
- 19. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 20. EP1235583A1 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of anxiolytic activity of compound Valeriana jatamansi Jones in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bds.berkeley.edu [bds.berkeley.edu]
- 25. MTT (Assay protocol [protocols.io]
- 26. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Note and Protocol for the Proposed Synthesis of Valtrate Hydrine B4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valtrate hydrine B4 is a naturally occurring iridoid monoterpene found in Valeriana jatamansi, belonging to the valepotriate class of compounds.[1] These compounds have garnered interest for their potential biological activities, including antifungal and sedative properties.[2][3] This document outlines a proposed semi-synthetic protocol for this compound. Due to the absence of a published total synthesis for this specific compound, the following protocol is a hypothesized pathway based on established synthetic methodologies for related iridoids and valepotriate derivatives. The proposed route commences from the commercially available iridoid, Genipin, and involves a series of stereoselective transformations to construct the target molecule.
Proposed Semi-Synthesis of this compound
The proposed synthetic strategy aims to leverage the existing chiral scaffold of Genipin to introduce the necessary functional groups and stereochemistry of this compound. The key transformations include the protection of reactive functional groups, stereoselective epoxidation, esterification at multiple sites, and final deprotection steps.
Physicochemical Data of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1 for reference.
| Property | Value | Reference |
| CAS Number | 18296-48-5 | [1] |
| Molecular Formula | C27H40O10 | [1] |
| Molecular Weight | 524.60 g/mol | [1] |
| Chemical Class | Monoterpenoid, Valepotriate | [1][2] |
| Natural Source | Valeriana jatamansi | [1] |
Table 1: Physicochemical data for this compound.
Experimental Protocols
The following sections detail the proposed multi-step experimental protocol for the semi-synthesis of this compound from Genipin. Each step is based on analogous transformations reported in the synthesis of iridoid and valepotriate derivatives.
Materials and Reagents
-
Genipin
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (B86663) (MgSO4)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Lithium aluminium hydride (LAH)
-
Tetrahydrofuran (B95107) (THF)
-
Isovaleric anhydride (B1165640)
-
Acetic anhydride
-
Pyridine
-
3-Methylbutanoyl chloride
-
Triethylamine (B128534) (TEA)
-
Silica (B1680970) gel for column chromatography
-
Standard organic solvents for extraction and chromatography
Step-by-Step Synthesis Protocol
Step 1: Protection of the Primary Alcohol of Genipin
-
Dissolve Genipin in anhydrous dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (DHP) in a slight molar excess.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting THP-protected Genipin by silica gel column chromatography.
Step 2: Stereoselective Epoxidation
-
Dissolve the THP-protected Genipin in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.
-
Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude epoxide can be used in the next step without further purification.
Step 3: Reductive Opening of the Lactone Ring
-
Carefully add a solution of the crude epoxide in anhydrous tetrahydrofuran (THF) to a suspension of lithium aluminium hydride (LAH) in anhydrous THF at 0 °C.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude diol.
Step 4: Selective Esterification with Isovaleric Anhydride
-
Dissolve the crude diol in anhydrous DCM.
-
Add isovaleric anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography to isolate the mono-esterified product.
Step 5: Acylation of the Secondary Alcohol
-
Dissolve the purified mono-ester in a mixture of acetic anhydride and pyridine.
-
Stir the reaction at room temperature for 6-8 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the acetylated product.
Step 6: Esterification of the Tertiary Alcohol
-
Dissolve the acetylated intermediate in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (TEA) followed by the dropwise addition of 3-methylbutanoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
Step 7: Deprotection of the Primary Alcohol
-
Dissolve the fully esterified intermediate in methanol.
-
Add a catalytic amount of PPTS.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the removal of the THP group.
-
Neutralize the reaction with solid sodium bicarbonate.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Visualization of the Proposed Workflow
The following diagram illustrates the proposed synthetic pathway for this compound, starting from Genipin.
Caption: Proposed semi-synthetic route to this compound from Genipin.
Disclaimer: This document provides a proposed synthetic protocol for this compound based on established chemical literature for analogous compounds. This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers in a controlled laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.
References
Application Notes and Protocols for In-Vitro Assays Using Valtrate Hydrine B4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in-vitro evaluation of Valtrate hydrine B4, a naturally occurring valepotriate derivative isolated from Valeriana species. This document outlines experimental procedures to investigate its antifungal, cytotoxic, and neuromodulatory activities, as well as its effects on specific cell signaling pathways.
Overview of this compound
This compound is a monoterpenoid compound known for its diverse biological activities.[] Primarily recognized for its antifungal properties, emerging research also points towards its potential as a sedative and anxiolytic agent through the modulation of gamma-aminobutyric acid (GABA) receptors.[2] Furthermore, related compounds have demonstrated significant anti-cancer activity, suggesting that this compound may also be a valuable candidate for oncological research. These notes provide a framework for the in-vitro investigation of these properties.
Chemical Properties:
| Property | Value |
| CAS Number | 18296-48-5[2][3] |
| Molecular Formula | C27H40O10[2][3] |
| Molecular Weight | 524.6 g/mol [2][3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| Storage | Store at -20°C for long-term stability.[4] |
Antifungal Activity Assays
This compound has been identified as a natural compound with antifungal activities.[3][4][5][6] The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standardized methods for antifungal susceptibility testing.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the suspension to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.
-
Dilute the stock suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 cells/mL in the assay wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of test concentrations (e.g., 0.1 to 100 µg/mL).
-
-
Assay Performance:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 530 nm.
-
Data Presentation:
| Fungal Strain | This compound MIC (µg/mL) |
| Candida albicans | [Insert Experimental Data] |
| Aspergillus fumigatus | [Insert Experimental Data] |
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assays
To evaluate the potential anti-cancer properties of this compound, a cytotoxicity assay is essential. The MTT assay is a colorimetric method to assess cell viability. While no specific IC50 values are available for this compound, the related compound "Valtrate" has shown cytotoxicity in cancer cell lines, with IC50 values of 1.4 µM for GLC-4 lung cancer cells and 3 µM for COLO 320 colorectal cancer cells.[7]
Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Cancer cell lines (e.g., GLC-4, COLO 320)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.
-
Include a vehicle control (DMSO-treated cells).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
-
Data Presentation:
| Cell Line | Treatment Duration (h) | This compound IC50 (µM) |
| GLC-4 | 24 | [Insert Experimental Data] |
| 48 | [Insert Experimental Data] | |
| 72 | [Insert Experimental Data] | |
| COLO 320 | 24 | [Insert Experimental Data] |
| 48 | [Insert Experimental Data] | |
| 72 | [Insert Experimental Data] |
Neuromodulatory Activity: GABA Receptor Binding Assay
This compound is suggested to modulate GABA receptors, which is consistent with the traditional use of Valeriana extracts for their sedative and anxiolytic effects.[2] A radioligand binding assay can be used to determine the affinity of this compound for GABA-A receptors.
Protocol: GABA-A Receptor Radioligand Binding Assay
Materials:
-
This compound
-
Rat brain tissue (cortex or cerebellum)
-
[3H]-Muscimol (radioligand)
-
GABA (for non-specific binding)
-
Tris-HCl buffer
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate and wash the pellet multiple times to enrich for the membrane fraction containing GABA-A receptors.
-
-
Binding Assay:
-
In a 96-well plate, combine the brain membrane preparation, [3H]-Muscimol (at a concentration near its Kd), and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki (inhibitory constant) of this compound by analyzing the competition binding data using appropriate software.
-
Data Presentation:
| Receptor | Radioligand | This compound Ki (µM) |
| GABA-A | [3H]-Muscimol | [Insert Experimental Data] |
Investigation of Anti-Cancer Signaling Pathways
Related compounds have been shown to exert anti-cancer effects by inhibiting the PDGFRA/MEK/ERK signaling pathway. A Western blot analysis can be employed to investigate if this compound has a similar mechanism of action.
Protocol: Western Blot for PDGFRA/MEK/ERK Pathway
Materials:
-
This compound
-
Cancer cell line known to express PDGFRA (e.g., glioblastoma cell lines)
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-PDGFRA, anti-total-PDGFRA, anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in a suitable lysis buffer to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of PDGFRA, MEK, and ERK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Signaling Pathway Diagram: PDGFRA/MEK/ERK Pathway
Caption: Proposed inhibition of the PDGFRA/MEK/ERK signaling pathway by this compound.
References
Application Notes and Protocols for the Quantification of Valtrate Hydrine B4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate (B1682818) hydrine B4 is a valepotriate, a type of iridoid compound found in various species of the Valeriana genus. These compounds are of significant interest to the pharmaceutical industry due to their potential sedative and anxiolytic properties. Accurate and precise quantification of Valtrate hydrine B4 in plant materials, extracts, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a proposed Ultraviolet-Visible (UV-Vis) Spectrophotometry method.
Analytical Techniques: A Comparative Overview
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix complexity, and available instrumentation. HPLC-UV is a robust and widely available technique suitable for routine quality control of raw materials and extracts.[1] LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing complex biological samples and for pharmacokinetic studies where trace-level detection is required.[2][3] While not extensively documented for this compound specifically, UV-Vis spectrophotometry can be a simple and cost-effective method for the preliminary estimation of total valepotriates.[4]
Table 1: Comparison of Analytical Techniques for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation by liquid chromatography followed by mass-based detection and fragmentation for specific identification and quantification.[3] |
| Linear Range | 100-200 ng[1] | 5.65-1695 ng/mL[2] |
| Limit of Detection (LOD) | Not explicitly stated in reviewed literature. Generally in the ng range. | Lower than HPLC, typically in the pg to low ng/mL range.[5] |
| Limit of Quantification (LOQ) | Not explicitly stated in reviewed literature. | 5.65 ng/mL in rat plasma[2] |
| Precision | Not explicitly stated in reviewed literature. | Intra- and inter-day precision ≤15%[2] |
| Accuracy | Not explicitly stated in reviewed literature. | Overall recovery of 86.13-88.32% from plasma[2] |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to mass filtering and fragmentation.[3] |
| Primary Application | Quality control of Valeriana raw materials and extracts.[1] | Pharmacokinetic studies, analysis in complex biological matrices.[2] |
Note: The quantitative data for HPLC and LC-MS/MS are compiled from different studies and are presented for comparative purposes. Direct comparison from a single head-to-head study is not currently available in the reviewed literature.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated method for the estimation of valtrate in Valeriana species.[1]
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30, v/v).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 20 µL.
b. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol (B129727).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards in the desired concentration range (e.g., 100-200 ng/mL).[1]
c. Sample Preparation (from Valeriana roots):
-
Grind the dried roots of Valeriana to a fine powder.
-
Accurately weigh about 1 g of the powdered material.
-
Extract the powder with a suitable solvent such as methanol or a mixture of methanol and water, using techniques like sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
d. Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is based on a method developed for the determination of valtrate in rat plasma.[2]
a. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., Thermo BDS HYPERSIL C18).[2]
-
Mobile Phase: Acetonitrile, water, and formic acid (75:25:0.1, v/v/v) in an isocratic elution.[2]
-
Flow Rate: 300 µL/min.[2]
-
Column Temperature: Ambient.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[2]
-
Mass Transitions (MRM):
b. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of this compound and the internal standard (IS) in methanol.
-
Spike appropriate amounts of the this compound stock solution into blank plasma to prepare calibration standards (e.g., 5.65-1695 ng/mL) and QC samples at low, medium, and high concentrations.[2]
-
Add the IS to all calibration standards and QC samples.
c. Sample Preparation (from plasma):
-
To a 100 µL aliquot of plasma sample, add the internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
d. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Analyze the QC samples to ensure the accuracy and precision of the method.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
Proposed UV-Visible Spectrophotometry Method
This is a proposed general method as specific literature for this compound is limited. The method is based on the general properties of valepotriates.[4]
a. Principle:
Valepotriates exhibit characteristic UV absorbance due to their conjugated diene system. This property can be utilized for their quantification.
b. Instrumentation:
-
A standard UV-Vis spectrophotometer.
-
Quartz cuvettes.
c. Reagents:
-
Methanol (spectroscopic grade).
-
This compound standard.
d. Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).
-
Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL).
-
-
Sample Preparation:
-
Extract a known amount of the plant material or formulation with methanol.
-
Filter the extract to remove particulate matter.
-
Dilute the extract with methanol to a concentration expected to be within the range of the calibration standards.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the UV range (typically around 254 nm for valepotriates).[6]
-
Measure the absorbance of the blank (methanol), calibration standards, and sample solutions at the determined λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the original sample, taking into account the dilution factors.
-
This compound and GABA-B Receptor Signaling
This compound is known to modulate the GABAergic system, specifically by interacting with GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission in the central nervous system.
Upon activation by an agonist like this compound, the GABA-B receptor initiates a downstream signaling cascade. The G-protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuron. Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs), reducing Ca2+ influx and subsequently decreasing neurotransmitter release from the presynaptic terminal.
Conclusion
The analytical techniques and protocols detailed in this document provide a comprehensive guide for the quantification of this compound. The choice between HPLC and LC-MS/MS should be guided by the specific analytical needs, with HPLC being suitable for routine analysis and LC-MS/MS for applications requiring higher sensitivity and selectivity. The proposed UV-Vis method offers a simpler, alternative approach for preliminary quantification. Understanding the underlying mechanism of action, such as the modulation of the GABA-B receptor signaling pathway, is essential for the continued research and development of this compound as a potential therapeutic agent.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Development of a LC-MS-MS Method for Quantification of Valtrate and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Valtrate Hydrine B4: Application Notes and Protocols for Fungal Infection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate hydrine B4 is a naturally occurring iridoid compound isolated from plants of the Valeriana species. As a member of the valepotriate family, it has demonstrated notable antifungal properties, positioning it as a compound of interest for the development of novel antifungal agents. This document provides detailed application notes and experimental protocols for the study of this compound's efficacy against fungal pathogens. The information is curated for researchers in mycology, natural product chemistry, and drug development.
Antifungal Activity of this compound and Related Compounds
The antifungal potential of this compound and other valepotriates was investigated against the plant pathogenic fungus Cladosporium cucumerinum. The primary method for assessing this activity was a Thin-Layer Chromatography (TLC)-bioautographic assay, which determines the minimum amount of a compound required to inhibit fungal growth on a TLC plate.
Table 1: Antifungal Activity of Valepotriates against Cladosporium cucumerinum
| Compound | Minimum Inhibitory Amount (µg) |
| Valtrate | 0.5 |
| Isovaltrate | 1 |
| Didrovaltrate | 0.1 |
| This compound | 5 |
| Homovaltrate II | 0.5 |
| Acevaltrate | 5 |
| Homodidrovaltrate | 0.5 |
Data sourced from Fuzzati et al., 1996.
Experimental Protocols
The following protocols are based on established methodologies for antifungal susceptibility testing and are specifically adapted for the evaluation of this compound.
In Vitro Antifungal Susceptibility Testing
2.1.1. TLC-Bioautographic Assay
This method is particularly useful for the initial screening of antifungal activity from natural product extracts and for the bioassay-guided fractionation of active compounds.
Objective: To determine the minimum inhibitory amount of this compound required to inhibit the growth of a test fungus directly on a TLC plate.
Materials:
-
This compound
-
Test fungus (e.g., Cladosporium cucumerinum)
-
Potato Dextrose Agar (B569324) (PDA)
-
Potato Dextrose Broth (PDB)
-
TLC plates (e.g., Silica gel 60 F254)
-
Developing solvent (e.g., chloroform-methanol mixtures)
-
Sterile saline solution (0.85%) with 0.05% Tween 80
-
Hemocytometer or spectrophotometer
-
Spray bottle
-
Incubator
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the test fungus on a PDA plate at 25-28°C for 7-10 days to promote sporulation.
-
Harvest the spores by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube and vortex to ensure homogeneity.
-
Adjust the spore suspension to a concentration of approximately 1 x 10^6 spores/mL using a hemocytometer or by correlating absorbance to spore count.
-
-
Thin-Layer Chromatography:
-
Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or chloroform) to a known concentration.
-
Spot a defined volume (e.g., 1-10 µL) of the this compound solution onto the TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the compound.
-
After development, allow the plate to dry completely in a laminar flow hood to remove all traces of the solvent.
-
-
Bioautography:
-
Spray the dried TLC plate evenly with the prepared fungal spore suspension until the surface is just wet.
-
Place the inoculated TLC plate in a humidified chamber (e.g., a sealed container with moist filter paper).
-
Incubate the plate at 25-28°C for 2-3 days, or until fungal growth is visible on the plate.
-
Inhibition zones will appear as clear spots against a background of fungal growth.
-
The minimum inhibitory amount is the lowest amount of the compound that produces a clear zone of inhibition.
-
2.1.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of this compound against a panel of clinically relevant fungi.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution in RPMI-1640 medium to achieve the desired starting concentration for serial dilutions. The final DMSO concentration should not exceed 1% (v/v).
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on appropriate agar plates.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
Perform two-fold serial dilutions of the this compound solution in the wells of a 96-well plate containing RPMI-1640 medium.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum) on each plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
-
In Vivo Efficacy Studies
2.2.1. Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo efficacy of this compound in treating a systemic fungal infection in a mammalian model.
Materials:
-
This compound
-
Candida albicans strain
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or Swiss Webster)
-
Vehicle for drug administration (e.g., saline with a low percentage of a solubilizing agent like Tween 80 or Cremophor EL)
-
Sterile saline
Protocol:
-
Infection:
-
Prepare an inoculum of Candida albicans from an overnight culture in a suitable broth.
-
Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the yeast suspension.
-
-
Treatment:
-
Randomly assign infected mice to treatment and control groups.
-
Administer this compound at various dosages (e.g., intraperitoneally or orally) starting at a specified time post-infection.
-
The control group should receive the vehicle alone.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of illness and mortality for a period of 14-21 days.
-
The primary endpoint is survival.
-
Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain). To determine fungal burden, mice are euthanized at specific time points, organs are harvested, homogenized, and plated on selective agar to count colony-forming units (CFUs).
-
Proposed Mechanism of Action (Hypothetical)
The precise molecular mechanism of antifungal action for this compound has not been fully elucidated. However, based on the known activities of other natural antifungal compounds, several potential mechanisms can be proposed for further investigation. Iridoids are known to play a defensive role in plants against microorganisms.
Potential Fungal Targets for this compound:
-
Cell Wall Integrity: Valepotriates may interfere with the synthesis of key cell wall components such as β-glucans or chitin, leading to osmotic instability and cell lysis.
-
Membrane Disruption: The compound could interact with ergosterol, the primary sterol in fungal cell membranes, leading to pore formation and increased membrane permeability.
-
Enzyme Inhibition: this compound might inhibit essential fungal enzymes involved in metabolic pathways crucial for survival.
Further research is required to validate these hypotheses and to identify the specific molecular targets of this compound in fungal cells.
Visualizations
Application Notes and Protocols for the Isolation of Valtrate from Valeriana Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate (B1682818) is a significant valepotriate found in various species of the Valeriana genus, most notably Valeriana officinalis L. Valepotriates are iridoid monoterpenes known for their sedative and anxiolytic properties, contributing to the medicinal effects of Valerian extracts. The isolation and purification of valtrate are crucial for pharmacological studies, standardization of herbal products, and the development of new therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for the efficient extraction, separation, and purification of valtrate from Valeriana species. The methodologies described are based on established scientific literature and are intended to be a practical guide for researchers in natural product chemistry and drug discovery.
Data Presentation: Quantitative Analysis of Valtrate and Related Compounds
The following tables summarize key quantitative data related to the isolation and analysis of valtrate from Valeriana species.
Table 1: Valtrate and Isovaltrate (B191620) Concentration in Valeriana kilimandascharica [1]
| Plant Part | Isovaltrate/Valtrate Concentration (%) |
| Leaves | 5.89 |
| Flowers | 3.84 |
| Stems | 3.17 |
| Rhizomes | 5.15 |
Table 2: Chromatographic Conditions for Valepotriate Analysis
| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Preparative LC | Waters PrepLC/500A | Methylene chloride-n-propanol-acetone (99 + 0.5 + 0.5) | Not Specified | Not Specified | [2] |
| Analytical HPLC | µBondapak C18 | Methanol-Water mixtures | Not Specified | UV at 254 nm and 208 nm | [1] |
| Analytical HPLC | Silica (B1680970) Gel (10 µm) | n-hexane-ethyl acetate (B1210297) mixtures | Not Specified | Refractive Index or UV | [3] |
| Preparative HPLC | JASCO-FC2088-30 | Methanol (B129727)/water (0.5% H3PO4, pH 2) 80:20 | 10 ml/min | Not Specified | [4] |
| HPTLC | Not Specified | Hexane: ethyl acetate: acetic acid (65:35:0.5) | Not Specified | UV at 254 nm and 366 nm | [4] |
Experimental Protocols
Protocol 1: Extraction of Valepotriates from Valeriana Roots
This protocol outlines the extraction of a crude valepotriate mixture from dried and powdered Valeriana roots using maceration with hexane, which has been identified as a suitable solvent for valepotriates.[4][5][6]
Materials and Equipment:
-
Dried and powdered roots of Valeriana species
-
n-Hexane
-
Methanol
-
Erlenmeyer flasks
-
Shaker
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Maceration:
-
Weigh 100 g of dried, powdered Valeriana root material and place it into a 1 L Erlenmeyer flask.
-
Add 500 mL of n-hexane to the flask.
-
Seal the flask and place it on a shaker at room temperature for 24 hours.
-
-
Filtration:
-
Filter the mixture through a Buchner funnel with filter paper to separate the extract from the plant material.
-
Wash the plant residue with an additional 100 mL of n-hexane to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
-
Alternative Ultrasonic Extraction:
-
For a more rapid extraction, the dried root powder can be suspended in dichloromethane (B109758) (e.g., 0.2 g in 5 mL) and sonicated in an ultrasonic bath.[4] This can be repeated multiple times.[4]
-
Protocol 2: Purification of Valtrate using Preparative Chromatography
This protocol describes the separation and purification of valtrate from the crude extract using preparative thin-layer chromatography (TLC) followed by preparative high-performance liquid chromatography (HPLC).
Part A: Preparative Thin-Layer Chromatography (TLC)
Materials and Equipment:
-
Crude valepotriate extract
-
Preparative TLC plates (e.g., 20x20 cm, 1mm thickness of silica gel GF254)[4]
-
Developing tank
-
Mobile phase: Hexane: ethyl acetate: acetic acid (65:35:0.5 v/v/v)[4]
-
UV lamp (254 nm and 366 nm)
-
Spatula or scraper
-
Methanol
-
Centrifuge and centrifuge tubes
Procedure:
-
Sample Application: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol) and apply it as a band onto the preparative TLC plate.
-
Development: Place the TLC plate in a developing tank saturated with the mobile phase and allow the chromatogram to develop.
-
Visualization: After development, air dry the plate and visualize the bands under a UV lamp at 254 nm.[4] Valtrate typically has an Rf value of approximately 0.6 in this system.[4]
-
Isolation: Scrape the silica gel band corresponding to the Rf of valtrate from the plate.
-
Elution: Transfer the collected silica gel to a centrifuge tube and add methanol to elute the compound. Vortex the mixture thoroughly.
-
Recovery: Centrifuge the mixture and carefully collect the supernatant containing the partially purified valtrate. Repeat the elution step to maximize recovery.
-
Concentration: Evaporate the solvent from the combined supernatants to obtain the enriched valtrate fraction.
Part B: Preparative High-Performance Liquid Chromatography (HPLC)
Materials and Equipment:
-
Enriched valtrate fraction from preparative TLC
-
Preparative HPLC system with a suitable detector
-
Preparative C18 column
-
Mobile phase: Methanol/water (80:20) with 0.5% H3PO4 (pH 2)[4]
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the enriched valtrate fraction in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Chromatographic Separation: Inject the sample into the preparative HPLC system. The separation is achieved using an isocratic elution with the specified mobile phase at a flow rate of 10 ml/min.[4]
-
Fraction Collection: Collect the fractions corresponding to the valtrate peak as determined by the detector.
-
Purity Analysis and Final Product: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and evaporate the solvent to obtain purified valtrate. A recovery of over 90% can be expected from this preparative separation.[2]
Visualizations
Caption: Experimental workflow for the isolation of valtrate.
Caption: Logical steps in the purification of valtrate.
References
- 1. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of valtrate and isovaltrate by means of preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [High-performance liquid chromatographic separation and quantitative determination of valepotriates in valeriana drugs and preparations (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Valtrate in Human Breast Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate, an iridoid compound isolated from Valeriana jatamansi, has demonstrated significant anti-cancer properties in preclinical studies involving human breast cancer cell lines.[1][2] Research indicates that Valtrate exerts its effects through the induction of cell cycle arrest and apoptosis, as well as the inhibition of cell migration.[1][2] These findings position Valtrate as a promising candidate for further investigation in the development of novel breast cancer therapies.
These application notes provide a summary of the known effects of Valtrate on human breast cancer cell lines, along with detailed protocols for key experiments to assess its efficacy and mechanism of action.
Data Presentation
While specific quantitative data from peer-reviewed publications on Valtrate's effects on breast cancer cell lines are not publicly available, the following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Cytotoxicity of Valtrate on Human Breast Cancer Cell Lines (Template)
| Cell Line | Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Estrogen Receptor-Positive | Data to be determined | Data to be determined |
| MDA-MB-231 | Triple-Negative | Data to be determined | Data to be determined |
| MCF 10A | Normal Breast Epithelial | Data to be determined | Data to be determined |
IC50 (Half-maximal inhibitory concentration) values should be determined using a cell viability assay such as the MTT or SRB assay.
Table 2: Effect of Valtrate on Cell Cycle Distribution (Template)
| Cell Line | Treatment (Concentration, Time) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| MCF-7 | Control | Data to be determined | Data to be determined | Data to be determined |
| Valtrate (X µM, 48h) | Data to be determined | Data to be determined | Data to be determined | |
| MDA-MB-231 | Control | Data to be determined | Data to be determined | Data to be determined |
| Valtrate (Y µM, 48h) | Data to be determined | Data to be determined | Data to be determined |
Cell cycle distribution is typically analyzed by flow cytometry after propidium (B1200493) iodide (PI) staining.
Table 3: Induction of Apoptosis by Valtrate (Template)
| Cell Line | Treatment (Concentration, Time) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| MCF-7 | Control | Data to be determined | Data to be determined | Data to be determined |
| Valtrate (X µM, 48h) | Data to be determined | Data to be determined | Data to be determined | |
| MDA-MB-231 | Control | Data to be determined | Data to be determined | Data to be determined |
| Valtrate (Y µM, 48h) | Data to be determined | Data to be determined | Data to be determined |
Apoptosis rates are commonly quantified using an Annexin V-FITC/PI apoptosis detection kit followed by flow cytometry analysis.
Signaling Pathways and Experimental Workflows
Valtrate has been shown to modulate key signaling pathways involved in cell survival, proliferation, and metastasis in breast cancer cells.[1]
References
Application Notes and Protocols: The Use of Valtrate in Glioblastoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a notoriously poor prognosis despite multimodal treatment strategies.[1][2] The infiltrative nature of GBM and its resistance to conventional therapies necessitate the exploration of novel therapeutic agents.[1] Valtrate, a natural iridoid compound extracted from the root of the Valeriana species, has emerged as a promising candidate for anti-glioblastoma therapy.[1][3] Notably, Valtrate possesses the ability to cross the blood-brain barrier, a critical feature for any therapeutic agent targeting brain tumors.[1] Preclinical studies have demonstrated that Valtrate exhibits potent antitumor activity against glioblastoma cells both in vitro and in vivo, primarily by inhibiting cell proliferation, inducing apoptosis, and suppressing cell migration and invasion.[1][3]
Mechanism of Action
Valtrate exerts its anti-glioblastoma effects through the targeted inhibition of the Platelet-Derived Growth Factor Receptor A (PDGFRA)/MEK/ERK signaling pathway.[1][3] PDGFRA is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the MEK/ERK and PI3K/AKT pathways, which are pivotal in promoting tumor cell proliferation, survival, and migration.[1] RNA sequencing analysis of Valtrate-treated GBM cells identified PDGFRA as a key downregulated target.[1][3] Subsequent molecular analyses have confirmed that Valtrate treatment leads to a reduction in the phosphorylation of MEK1/2 and ERK1/2, downstream effectors of PDGFRA.[1] This inhibition culminates in the induction of mitochondrial apoptosis and the suppression of the epithelial-mesenchymal transition (EMT), a process crucial for cell invasion.[1][3]
Data Presentation
Table 1: Cytotoxicity of Valtrate in Glioblastoma Cell Lines
| Cell Line | Type | IC50 at 48h (µM) |
| U251 | Glioblastoma | Data not explicitly provided in search results |
| LN229 | Glioblastoma | Data not explicitly provided in search results |
| A172 | Glioblastoma | Data not explicitly provided in search results |
| GBM#P3 | Patient-Derived Glioblastoma | Data not explicitly provided in search results |
| GSCS BG5 | Glioblastoma Stem Cells | Data not explicitly provided in search results |
| NHA | Normal Human Astrocytes | Least sensitive to Valtrate |
Note: While the source indicates that IC50 values were determined and varied between cell lines, the specific numerical values were not available in the provided search results. The study did note that Normal Human Astrocytes (NHA) were the least sensitive.[1]
Table 2: Effects of Valtrate on Apoptosis and Cell Cycle in Glioblastoma Cells
| Cell Line | Treatment | Observation |
| U251, GBM#P3 | Valtrate (dose-dependent) | Increased percentage of Annexin-V-FITC and PI positive cells, indicating apoptosis.[1][4] |
| U251, LN229, GBM#P3 | Valtrate | Decreased expression of Bcl-2 and increased expression of Bax, consistent with mitochondrial apoptosis.[1] |
| Pancreatic Cancer Cells | Valtrate | Induction of G2/M cell cycle arrest.[1] |
| Breast Cancer Cells | Valtrate | Induction of G2/M cell cycle arrest and apoptosis.[1] |
Note: While the primary study on glioblastoma focused on apoptosis, related studies on other cancers indicate that Valtrate can also induce cell cycle arrest.[1]
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
Objective: To determine the cytotoxic effect of Valtrate on glioblastoma cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Glioblastoma cell lines (e.g., U251, LN229)
-
Normal Human Astrocytes (NHA) for control
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Valtrate (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells and NHA in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Valtrate in a complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of Valtrate. Include a vehicle control (DMSO only).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells following Valtrate treatment.
Materials:
-
Glioblastoma cell lines
-
Valtrate
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and treat with varying concentrations of Valtrate for 48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Invasion Assay (Transwell Assay)
Objective: To assess the effect of Valtrate on the invasive potential of glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
Valtrate
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete medium with FBS (as a chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify.
-
Pre-treat glioblastoma cells with Valtrate for 24 hours.
-
Harvest the cells and resuspend them in a serum-free medium.
-
Seed the pre-treated cells into the upper chamber of the Transwell inserts.
-
Fill the lower chamber with a complete medium containing FBS as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
Visualizations
References
- 1. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic Signaling Pathways in Glioblastoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for HPLC Analysis of Valtrate
These application notes provide detailed methodologies for the quantitative analysis of Valtrate using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Valtrate is a significant iridoid compound, primarily isolated from species of the Valeriana genus. It is recognized for its various biological activities, making its accurate quantification in raw materials, extracts, and finished products crucial for research and quality control. Reversed-phase HPLC (RP-HPLC) is a widely used, reliable, and robust technique for the analysis of Valtrate. This document outlines established HPLC methods for its determination.
Method 1: Isocratic RP-HPLC for Quantification of Valtrate
This method is suitable for the routine quantification of Valtrate in various samples, including plant extracts.
Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent Extend C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile (B52724) : Water (68:32, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 254 nm[1][2] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 - 20 µL |
| Run Time | Approximately 10 minutes[3] |
Experimental Protocol
1. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Mix acetonitrile and distilled water in a 68:32 volume ratio. Degas the solution using sonication or vacuum filtration.
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Valtrate reference standard.
-
Dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10-200 µg/mL).[3]
-
-
Sample Preparation (for Plant Material):
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., methanol (B129727) or ethanol) using sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
2. HPLC System Setup and Equilibration:
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at a constant flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
3. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the Valtrate peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Valtrate in the sample using the calibration curve.
Data Presentation
| Method Parameter | Result |
| Retention Time | ~ 6-8 minutes (Varies with exact system and conditions) |
| Linearity (Correlation Coefficient) | r² > 0.999[3] |
| Linear Range | 100-200 ng[3] |
Method 2: Alternative Isocratic RP-HPLC for Valepotriates
This method can be used for the separation and quantification of Valtrate along with other related valepotriates like isovaltrate (B191620) and acevaltrate.
Chromatographic Conditions
| Parameter | Condition |
| Column | µBondapak C18 or equivalent |
| Mobile Phase | Methanol : Water mixtures |
| Flow Rate | Not specified, typically 1.0 - 1.5 mL/min |
| Detection Wavelength | 254 nm (for Valtrate, Isovaltrate, Acevaltrate, Baldrinal)[2] |
| 208 nm (for Didrovaltrate and IVHD-valtrate)[2] | |
| Column Temperature | Ambient |
| Injection Volume | 10 - 20 µL |
Experimental Protocol
1. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare various mixtures of methanol and water to optimize the separation of the valepotriates of interest. A common starting point is a 70:30 (v/v) mixture. Degas the mobile phase.
-
Standard and Sample Preparation: Follow the same procedure as in Method 1, using the appropriate reference standards for all valepotriates being analyzed.
2. HPLC System Setup and Equilibration:
-
Set up the HPLC system with the specified column and the selected methanol-water mobile phase.
-
Equilibrate the column until a stable baseline is achieved.
3. Analysis:
-
Inject a mixture of valepotriate standards to determine their respective retention times and resolution.
-
Inject the prepared sample solutions.
-
Identify and quantify the valepotriates in the sample by comparing with the standards.
Data Presentation
| Analyte | Typical Elution Order |
| Isovaltrate | Elutes before Valtrate |
| Valtrate | - |
| Acevaltrate | Elutes after Valtrate |
| Baldrinal | Elutes after Acevaltrate |
Stability-Indicating HPLC Method Considerations
While a specific stability-indicating method for Valtrate alone is not extensively documented in the provided search results, a general approach can be outlined based on established practices for other compounds.[4][5][6][7] The goal is to develop a method that can separate Valtrate from its degradation products.
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies should be performed on a Valtrate solution. This involves subjecting the solution to various stress conditions to induce degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating at 80°C for 48 hours.
-
Photodegradation: Exposure to UV light (254 nm) for 48 hours.
After exposure, the stressed samples are analyzed by HPLC. The chromatographic method is then optimized (e.g., by using a gradient elution) to achieve baseline separation between the intact Valtrate peak and any degradation product peaks.
Visualizations
Experimental Workflow for Valtrate HPLC Analysis
Caption: Workflow for the HPLC analysis of Valtrate.
Logical Relationship for HPLC Method Selection
Caption: Decision tree for selecting an appropriate HPLC method for Valtrate analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. bepls.com [bepls.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
In vivo application of Valtrate for ovarian cancer models
Disclaimer Regarding "Valtrate"
Initial literature searches did not yield specific studies on the in vivo application of a compound named "Valtrate" for ovarian cancer models. The following application notes and protocols are provided as a representative example of a typical in vivo study for ovarian cancer research using a hypothetical therapeutic agent and are based on established methodologies in the field.
Application Notes: In Vivo Xenograft Models for Ovarian Cancer Therapeutic Testing
1. Introduction
Ovarian cancer remains a significant cause of mortality among gynecological cancers, primarily due to late-stage diagnosis and the development of chemoresistance. In vivo models are indispensable tools for preclinical evaluation of novel therapeutic agents. Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are commonly employed to study tumor growth, metastasis, and response to treatment in a physiologically relevant context.[1][2] This document outlines the protocols for establishing an intraperitoneal ovarian cancer xenograft model and assessing the efficacy of a therapeutic agent.
2. Model Selection
The choice between CDX and PDX models depends on the specific research question. CDX models, using established ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, A2780), offer high reproducibility and are suitable for initial efficacy screening.[3] PDX models, derived directly from patient tumors, better recapitulate the heterogeneity and microenvironment of the original tumor, making them ideal for studies on personalized medicine and resistance mechanisms.[1][2]
3. Animal Model
Immunocompromised mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, are required to prevent graft rejection of human-derived cells or tissues.[3][4] All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
4. Therapeutic Agent Administration and Monitoring
The route of administration for the therapeutic agent should be chosen based on its pharmacokinetic and pharmacodynamic properties. Common routes include intraperitoneal (IP), intravenous (IV), and oral gavage. Tumor growth can be monitored non-invasively using bioluminescent imaging (BLI) if cells are luciferase-tagged, or by measuring abdominal girth and monitoring for signs of ascites formation.[2][4]
Experimental Protocols
1. Protocol for Intraperitoneal Ovarian Cancer Xenograft Model Establishment
-
Cell Preparation:
-
Culture human ovarian cancer cells (e.g., SKOV-3-luc) in appropriate media to ~80% confluency.
-
Harvest cells using trypsinization and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice to prevent Matrigel polymerization.
-
-
Animal Inoculation:
-
Anesthetize 6-8 week old female immunodeficient mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the intraperitoneal cavity using a 27-gauge needle.
-
Monitor the mice for recovery from anesthesia.
-
2. Protocol for In Vivo Therapeutic Efficacy Study
-
Tumor Establishment and Grouping:
-
After cell inoculation, monitor tumor engraftment and growth via weekly bioluminescent imaging.
-
Once the bioluminescent signal reaches a predetermined threshold (e.g., 1 x 10^6 photons/sec), randomize mice into treatment and control groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., saline, DMSO solution) following the same schedule as the treatment group.
-
Treatment Group: Administer the therapeutic agent at a predetermined dose and schedule (e.g., 10 mg/kg, intraperitoneally, twice weekly).
-
-
Monitoring and Endpoints:
-
Monitor tumor burden weekly using bioluminescent imaging.
-
Record body weight twice weekly as a measure of general health and toxicity.
-
Monitor for clinical signs of distress, including ascites formation, ruffled fur, and lethargy.
-
The primary endpoint is typically a significant delay in tumor growth in the treatment group compared to the control group.
-
Euthanize mice when tumors reach a predetermined size, or if signs of significant morbidity are observed, in accordance with ethical guidelines.
-
At the end of the study, collect tumors and relevant organs for histological and molecular analysis.
-
Signaling Pathways in Ovarian Cancer
Several signaling pathways are commonly dysregulated in ovarian cancer and represent key targets for therapy.
-
PI3K/AKT/mTOR Pathway: This pathway is frequently activated in ovarian cancer and plays a crucial role in cell proliferation, survival, and metabolism.[5] Activation can occur through mutations in PIK3CA or loss of the tumor suppressor PTEN.[6]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell growth and differentiation and is often constitutively activated in low-grade serous ovarian cancers through mutations in KRAS or BRAF.[6][7]
Below is a diagram illustrating a simplified overview of the PI3K/AKT/mTOR signaling pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Quantitative Data
The following table represents hypothetical quantitative data from an in vivo efficacy study as described above.
| Group | Treatment | N | Mean Tumor Burden (photons/sec) at Day 28 | % Tumor Growth Inhibition |
| 1 | Vehicle Control | 5 | 5.2 x 10^8 | N/A |
| 2 | Therapeutic Agent A | 5 | 1.8 x 10^8 | 65.4% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo ovarian cancer xenograft study.
Caption: General workflow for an in vivo ovarian cancer study.
References
- 1. Patient-Derived Xenograft Models for Ovarian Cancer | Springer Nature Experiments [experiments.springernature.com]
- 2. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo cancer growth of ovarian cancer in a xenograft model [bio-protocol.org]
- 4. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Targeting Signaling Pathways in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Studying Valtrate's Effect on Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for investigating the effects of Valtrate, an iridoid compound isolated from Valeriana jatamansi, on cell migration. Valtrate has demonstrated significant anti-cancer properties, including the inhibition of cell migration in various cancer cell lines.[1] This document outlines the key signaling pathways affected by Valtrate and provides standardized protocols for common in vitro cell migration assays.
Overview of Valtrate's Mechanism of Action in Cell Migration
Valtrate has been shown to impede cell migration through the modulation of several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for designing experiments and interpreting results.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival, proliferation, and migration. Valtrate has been observed to reduce the phosphorylation of Akt, thereby inhibiting this pathway and leading to decreased cell migration.[1]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression and metastasis. Valtrate has been found to inhibit STAT3 signaling, which contributes to its anti-migratory effects.
-
PDGFRA/MEK/ERK Pathway: The platelet-derived growth factor receptor A (PDGFRA) and the downstream MEK/ERK (MAPK) pathway are crucial for transmitting extracellular signals that promote cell proliferation and migration. Valtrate can suppress this pathway, leading to a reduction in migratory capabilities in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of Valtrate on cell migration as reported in the literature. These data provide a reference for the expected efficacy of Valtrate in different cancer cell models.
Table 1: Effect of Valtrate on Cell Migration in Breast Cancer Cells
| Cell Line | Assay Type | Valtrate Concentration (µM) | Inhibition of Migration (%) | Reference |
| MDA-MB-231 | Wound Healing | 10 | Significant | [1] |
| MDA-MB-231 | Transwell | 10 | ~50 | [1] |
| MCF-7 | Wound Healing | 10 | Significant | [1] |
| MCF-7 | Transwell | 10 | ~40 | [1] |
Table 2: Effect of Valtrate on Expression of Migration-Related Proteins
| Cell Line | Protein | Valtrate Concentration (µM) | Change in Expression | Reference |
| MDA-MB-231 | MMP-2 | 10 | Decrease | [1] |
| MDA-MB-231 | MMP-9 | 10 | Decrease | [1] |
| MCF-7 | MMP-2 | 10 | Decrease | [1] |
| MCF-7 | MMP-9 | 10 | Decrease | [1] |
Experimental Protocols
The following are detailed protocols for two standard in vitro assays to assess the effect of Valtrate on cell migration.
Wound Healing (Scratch) Assay
This method is a simple and cost-effective way to study collective cell migration.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, U-87 MG)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Valtrate (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a scratch-making tool
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with serum-free medium or PBS to remove any detached cells.
-
Treatment: Add fresh serum-free or complete medium containing various concentrations of Valtrate to the respective wells. Include a vehicle control group.
-
Image Acquisition: Immediately after adding the treatment (time 0), capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the location of the image field to ensure the same area is imaged at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same marked fields at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area at time 0.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic response of cells towards a chemoattractant.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Valtrate (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Chemoattractant (e.g., 10% Fetal Bovine Serum)
-
24-well plate with Transwell inserts (typically 8 µm pore size)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Preparation of Inserts: Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
Preparation of Chemoattractant: Add complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.
-
Cell Preparation:
-
Starve the cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
-
Treatment: Add the desired concentrations of Valtrate or vehicle control to the cell suspension and incubate for a short period (e.g., 30 minutes) at 37°C.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration that allows for measurable migration without overcrowding (typically 12-24 hours, this may need to be optimized for your cell line).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells with 0.1% Crystal Violet for 15-20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
-
Quantification:
-
Visualize and count the migrated cells in several random fields under a microscope.
-
Alternatively, the crystal violet stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by Valtrate and the general workflows for the described experimental protocols.
Caption: Signaling pathways inhibited by Valtrate to reduce cell migration.
Caption: Experimental workflow for the Wound Healing Assay.
Caption: Experimental workflow for the Transwell Migration Assay.
References
Valtrate: Application Notes for a Potential N-type Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate, an iridoid compound derived from plants of the Valeriana genus, has emerged as a subject of interest for its potential therapeutic activities. Recent studies have highlighted its role as an antagonist of N-type (Cav2.2) voltage-gated calcium channels. These channels are pivotal in neuronal signaling, particularly in the presynaptic release of neurotransmitters and the modulation of pain pathways.[1][2][3] The targeted inhibition of N-type calcium channels is a validated strategy for the management of chronic pain, as exemplified by the FDA-approved drug ziconotide.[4][5] This document provides detailed application notes, quantitative data, and experimental protocols to facilitate further research into Valtrate and related valepotriates as potential N-type calcium channel antagonists.
Chemical and Physical Properties
Valtrate, also known as Valepotriate, is a monoterpene iridoid.[6][7]
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀O₈ | [6] |
| Molecular Weight | 422.5 g/mol | [6] |
| CAS Number | 18296-44-1 | [6] |
| Appearance | Yellowish oil | [8] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | [8] |
Quantitative Data: Bioactivity of Valepotriates
Electrophysiological studies on valepotriates isolated from Valeriana jatamansi have quantified their inhibitory effects on N-type (Cav2.2) calcium channels and their selectivity over other ion channels.
Table 1: Inhibitory Activity of Valepotriates on N-type (Cav2.2) Calcium Channels
| Compound | EC₅₀ (µM) on Cav2.2 | Source |
| Jatamanvaltrate T | 3.3 | [7][8] |
| Velerivaltrate A | 4.33 | [1] |
| Compound 3 (an abundant valepotriate) | 4.8 | [7][8] |
| Compound 6 | 2.18 | [1] |
| Compound 7 | 1.13 | [1] |
| Compound 11 | 2.70 | [1] |
| Compound 12 | 7.8 | [1] |
Table 2: Selectivity Profile of Jatamanvaltrate T and Compound 3
| Ion Channel | % Inhibition at 10 µM (Jatamanvaltrate T) | % Inhibition at 10 µM (Compound 3) | Source |
| Cav1.2 (L-type) | 1.2 ± 0.3 | 2.8 ± 0.5 | [7][8] |
| Cav2.1 (P/Q-type) | 1.8 ± 0.5 | 4.2 ± 0.6 | [7][8] |
| Cav3.1 (T-type) | 3.2 ± 0.6 | 6.5 ± 1.1 | [7][8] |
| Kv1.2 | 2.1 ± 0.4 | 1.5 ± 0.3 | [7][8] |
| Kv2.1 | 1.5 ± 0.3 | 2.3 ± 0.5 | [7][8] |
| Kv3.1 | 3.5 ± 0.6 | 1.9 ± 0.4 | [7][8] |
| BK (hSlo1) | 1.9 ± 0.4 | 2.8 ± 0.5 | [7][8] |
Data are presented as mean ± SEM.
The data indicates that Jatamanvaltrate T and Compound 3 are selective inhibitors of Cav2.2 channels with minimal effects on other tested voltage-gated calcium and potassium channels at a concentration of 10 µM.[7][8] Studies suggest these compounds may act as allosteric modulators rather than direct pore blockers.[6]
Signaling Pathways and Mechanisms
The diagrams below illustrate the role of N-type calcium channels in neuronal signaling and the proposed mechanism of action for Valtrate.
Caption: N-type calcium channel signaling pathway in neurotransmitter release.
Caption: Workflow for electrophysiological screening of Valtrate.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This protocol is adapted from methodologies used to assess the activity of valepotriates on cloned Cav2.2 channels.[7][8]
1. Oocyte Preparation and Channel Expression: a. Harvest and defolliculate stage V-VI oocytes from Xenopus laevis. b. Prepare cRNA for the human Cav2.2 channel subunits: α1B, β3, and α2δ-1. c. Co-inject the cRNAs into the oocytes. d. Incubate the injected oocytes at 18°C for 3-5 days in ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamycin.
2. Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with recording solution (in mM: 40 Ba(OH)₂, 50 NaOH, 2 KOH, 5 HEPES, pH 7.4 with methanesulfonic acid). b. Use glass microelectrodes (resistance 0.5-1.5 MΩ) filled with 3 M KCl for voltage and current clamping. c. Maintain a holding potential of -80 mV. d. Elicit barium currents (IBa) by applying a depolarizing step to +20 mV for 200 ms. e. Acquire data using a suitable amplifier and software (e.g., pCLAMP).
3. Compound Application and Data Analysis: a. Prepare stock solutions of Valtrate in DMSO and dilute to final concentrations in the recording solution. b. After establishing a stable baseline current, perfuse the oocyte with the Valtrate-containing solution. c. Record the current inhibition at steady state. d. To determine the EC₅₀, apply a range of Valtrate concentrations and measure the percentage of current inhibition. e. Fit the concentration-response data to a Hill equation to calculate the EC₅₀ value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in HEK293T Cells
This protocol is suitable for studying the effects of Valtrate on mammalian cells expressing N-type calcium channels.
1. Cell Culture and Transfection: a. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in 5% CO₂. b. Co-transfect the cells with plasmids encoding the human Cav2.2 channel subunits (α1B, β3, and α2δ-1) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine 2000). c. Re-plate the cells onto glass coverslips 24 hours post-transfection.
2. Electrophysiological Recording: a. Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution (in mM: 135 TEA-Cl, 10 BaCl₂, 10 HEPES, pH 7.4 with TEA-OH). b. Use borosilicate glass pipettes (resistance 2-4 MΩ) filled with the internal solution (in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH). c. Establish a whole-cell configuration on a fluorescently identified cell. d. Hold the cell at a potential of -100 mV. e. Evoke barium currents by depolarizing steps to +20 mV for 50 ms.
3. Data Acquisition and Analysis: a. Apply Valtrate via a perfusion system and record the resulting inhibition of the peak barium current. b. Analyze the data as described in Protocol 1 to determine the IC₅₀ and other pharmacological parameters.
Protocol 3: Calcium Imaging using a Fluorescent Plate Reader (FLIPR)
This protocol provides a higher-throughput method for screening compounds that modulate N-type calcium channel activity.
1. Cell Line and Preparation: a. Use a stable cell line endogenously expressing N-type calcium channels (e.g., SH-SY5Y neuroblastoma cells) or a HEK293 cell line stably expressing the Cav2.2 subunits. b. Plate the cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.
2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) in a physiological salt solution. b. Remove the culture medium and add the loading buffer to each well. c. Incubate the plate at 37°C for 60 minutes in the dark.
3. Compound Addition and Signal Detection: a. Prepare a plate with various concentrations of Valtrate. b. Place both the cell plate and the compound plate into the FLIPR instrument. c. Establish a baseline fluorescence reading. d. Add a depolarizing stimulus (e.g., a high concentration of KCl) to the wells to open the voltage-gated calcium channels, and simultaneously add the Valtrate from the compound plate. e. Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium.
4. Data Analysis: a. Calculate the percentage of inhibition of the calcium influx by Valtrate at each concentration relative to control wells. b. Plot the concentration-response curve and calculate the IC₅₀ value.
Conclusion
The available data strongly suggest that Valtrate and related valepotriates are selective antagonists of N-type (Cav2.2) voltage-gated calcium channels. This positions them as promising lead compounds for the development of novel analgesics and other therapeutics targeting N-type channel-mediated pathologies. The protocols provided herein offer a framework for the detailed characterization of their mechanism of action, potency, and selectivity, which are critical steps in the drug discovery and development process. Further investigation into the structure-activity relationships of the valepotriate scaffold is warranted to optimize their pharmacological properties.
References
- 1. Cav2.2 and Cav3.1 calcium channel inhibitors from Valeriana jatamansi Jones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives [mdpi.com]
- 5. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Valtrate in Preclinical Research: A Guide to Dosage and Experimental Protocols in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Valtrate (B1682818), an iridoid compound extracted from the Valeriana species, has garnered significant interest in preclinical research for its diverse pharmacological activities. Primarily investigated for its anti-glioblastoma, anxiolytic, and anti-epileptic properties, understanding the appropriate dosage and experimental design is crucial for reproducible and meaningful in vivo studies. This document provides a comprehensive overview of dosage considerations, detailed experimental protocols, and relevant signaling pathways based on published animal studies.
Valtrate's mechanism of action is multifaceted. In the context of glioblastoma, it has been shown to inhibit the Platelet-Derived Growth Factor Receptor A (PDGFRA)/MEK/ERK signaling pathway, leading to reduced tumor growth.[1][2] Its anxiolytic effects are linked to the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in decreased levels of the stress hormone corticosterone (B1669441).[3][4][5] The anti-epileptic actions of valepotriates, including Valtrate, are associated with the upregulation of GABAergic neurotransmission and inhibition of neuronal apoptosis.[6][7][8]
When designing in vivo experiments, the choice of animal model, administration route, and vehicle are critical considerations. Studies have predominantly utilized nude mice for oncology research and rats for neurological and behavioral assessments. Administration is typically performed via intraperitoneal (i.p.) injection or oral gavage (p.o.), with the vehicle selected based on Valtrate's solubility and the experimental objective. Toxicity studies on a valepotriate-enriched fraction suggest low acute oral toxicity, providing a favorable safety profile for initial in vivo screening.
Quantitative Data Summary
The following tables summarize the reported dosages of Valtrate and valepotriates used in various animal models and experimental paradigms.
Table 1: Valtrate Dosage in Anti-Glioblastoma Studies
| Animal Model | Administration Route | Dosage | Vehicle | Study Outcome |
| Tumor-bearing nude mice | Intraperitoneal (i.p.) | 15 mg/kg | 50% PBS, 40% Kolliphor/ethylene glycol, 10% DMSO | Decreased tumor volume and enhanced survival[9] |
Table 2: Valtrate Dosage in Anxiolytic Studies
| Animal Model | Administration Route | Dosage | Vehicle | Study Outcome |
| Rats | Oral (p.o.) | 5, 10, and 20 mg/kg | 0.5% Tween-80 solution | Anxiolytic effects observed at 10 mg/kg, with a reduction in serum corticosterone levels[10] |
Table 3: Valepotriate (including Valtrate) Dosage in Anti-Epileptic Studies
| Animal Model | Administration Route | Dosage | Vehicle | Study Outcome |
| Mice | Intraperitoneal (i.p.) | 5, 10, and 20 mg/kg | 1% DMSO | Significant anti-epileptic activity in MES and PTZ models[6] |
| Rats | Intraperitoneal (i.p.) | 100 mg/kg (valepotriate fraction) | Not specified | Reduction of excitatory activity in PTZ-induced seizures[11] |
Experimental Protocols
Anti-Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma xenograft in nude mice to evaluate the in vivo efficacy of Valtrate.
Materials:
-
Human glioblastoma cell line (e.g., U87-MG)
-
6-8 week old female athymic nude mice
-
Matrigel
-
Sterile PBS
-
Stereotactic apparatus
-
Micro-syringe
-
Valtrate
-
Vehicle (50% PBS, 40% Kolliphor/ethylene glycol, 10% DMSO)
-
Bioluminescence imaging system (for luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture human glioblastoma cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^5 cells/µL.
-
Animal Anesthesia: Anesthetize the nude mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Stereotactic Injection:
-
Mount the anesthetized mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole at the desired coordinates for the striatum (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 5 µL of the cell suspension (containing 5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm from the dural surface.
-
Withdraw the needle slowly to prevent reflux.
-
Suture the scalp incision.
-
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI) starting 7-10 days post-injection.
-
Valtrate Administration: Once tumors are established (e.g., a palpable mass or detectable bioluminescent signal), randomize the mice into control and treatment groups. Administer Valtrate (15 mg/kg) or vehicle intraperitoneally once daily.
-
Efficacy Evaluation: Monitor tumor volume and the general health of the mice regularly. At the end of the study, euthanize the animals and harvest the brains for histological analysis.
Anxiolytic Activity Assessment
This protocol outlines the use of the Elevated Plus-Maze (EPM) and Open Field Test (OFT) to evaluate the anxiolytic effects of Valtrate in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Elevated Plus-Maze apparatus
-
Open Field Test arena
-
Video tracking software
-
Valtrate
-
Vehicle (0.5% Tween-80 solution)
-
Positive control (e.g., Diazepam)
Procedure:
-
Animal Acclimation: House the rats in a controlled environment for at least one week before the experiment. Handle the animals daily to reduce stress.
-
Drug Administration: Administer Valtrate (5, 10, or 20 mg/kg, p.o.) or vehicle to different groups of rats. A positive control group receiving Diazepam (e.g., 2 mg/kg, i.p.) can also be included.
-
Elevated Plus-Maze (EPM) Test:
-
30-60 minutes after drug administration, place a rat in the center of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
-
Open Field Test (OFT):
-
Following the EPM test, place the rat in the center of the OFT arena.
-
Allow the rat to explore the arena for 5-10 minutes.
-
Record the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing and grooming behaviors.
-
An increase in the time spent in the center of the arena without a significant change in total locomotor activity suggests an anxiolytic effect.
-
Anti-Epileptic Activity Screening
This protocol details the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure models in mice to screen for the anti-epileptic potential of valepotriates.
Materials:
-
Male ICR mice (18-22 g)
-
Electroconvulsive shock apparatus
-
Pentylenetetrazole (PTZ)
-
Valepotriate (e.g., Valtrate)
-
Vehicle (1% DMSO)
-
Positive control (e.g., Phenytoin for MES, Ethosuximide for PTZ)
Procedure:
-
Drug Administration: Administer valepotriate (5, 10, or 20 mg/kg, i.p.) or vehicle to different groups of mice. Include positive control groups.
-
Maximal Electroshock (MES) Test:
-
30 minutes after drug administration, deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) through corneal or ear electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
-
Pentylenetetrazole (PTZ)-Induced Seizure Test:
-
30 minutes after drug administration, inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the mice for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
The absence of clonic seizures is indicative of an anti-epileptic effect.
-
Visualizations
Caption: Workflow for in vivo anti-glioblastoma studies.
References
- 1. Orthotopic xenograft model [bio-protocol.org]
- 2. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anxiolytic Effects of Valtrate in Rats Involves Changes of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anxiolytic effects of valtrate in rats involves changes of corticosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-epileptic Effects of Valepotriate Isolated from Valeriana jatamansi Jones and Its Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. Anti-epileptic Effects of Valepotriate Isolated from Valeriana jatamansi Jones and Its Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dr.clintile.com [dr.clintile.com]
- 10. The development of xenograft glioblastoma implants in nude mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticonvulsant activity of Valeriana edulis roots and valepotriates on the pentylenetetrazole-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Valtrate Hydrine B4: Application Notes and Protocols for Use as a Natural Antifungal Agent in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate hydrine B4 is a naturally occurring iridoid compound found in various species of the Valerianaceae family, such as Valeriana capense and Valeriana jatamansi.[1][] While traditionally recognized for its sedative properties, recent scientific investigations have highlighted its potential as a potent antifungal agent. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a natural fungicide in agricultural applications. The information is intended to guide researchers in exploring its efficacy against phytopathogenic fungi and to support the development of novel, sustainable crop protection strategies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₀O₁₀ | [1][] |
| Molecular Weight | 524.60 g/mol | [1][] |
| CAS Number | 18296-48-5 | [1] |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| Solubility | Soluble in DMSO, ultrasonic and warming may be needed. | [3] |
| Storage | Store at 4°C for short term, -80°C for long term (6 months). Stock solutions at -20°C for 1 month. Keep sealed, away from moisture and light. | [3] |
Antifungal Activity
This compound has demonstrated notable antifungal properties. The primary evidence stems from the activity-guided fractionation of extracts from Valeriana capense, which identified this compound as an active antifungal constituent against the plant pathogenic fungus Cladosporium cucumerinum. While comprehensive quantitative data against a wide range of agricultural pathogens is still an area of active research, the existing findings warrant further investigation into its spectrum of activity.
Quantitative Antifungal Data
Specific minimum inhibitory concentration (MIC) values for this compound against a broad range of agricultural fungal pathogens are not extensively documented in publicly available literature. The following table is based on the initial findings and data for closely related valepotriates to provide a preliminary indication of potential efficacy. Further empirical testing is required to establish definitive MICs for specific pathogens.
| Fungal Species | Type of Pathogen | Compound | MIC (µg/mL) | Reference |
| Cladosporium cucumerinum | Plant Pathogen | This compound | Activity Confirmed | Fuzzati et al., 1996 |
| Microsporum canis | Animal/Human Pathogen | Valeriana wallichii hexane (B92381) fraction (containing valepotriates) | 190 | [4] |
| Aspergillus flavus | Plant/Animal/Human Pathogen | Valeriana wallichii water fraction (containing valepotriates) | - | [4] |
Proposed Mechanism of Action
The precise antifungal mechanism of this compound is not yet fully elucidated. However, research on related valepotriates suggests a mechanism involving cytotoxicity. Valepotriates of the diene type have shown high cytotoxicity with IC₅₀ values in the low micromolar range against various cell lines.[5] This cytotoxic activity is a key area of investigation for its antifungal properties. A proposed, yet hypothetical, mechanism of action could involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes, leading to cell death.
A potential signaling pathway disruption by this compound could involve interference with cellular processes essential for fungal growth and pathogenesis.
Caption: Hypothetical antifungal mechanism of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the antifungal activity of this compound against common agricultural fungal pathogens.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal pathogen cultures (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani)
-
Spectrophotometer
-
Sterile saline solution (0.85%) with 0.05% Tween 80
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal pathogen on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C until sporulation.
-
Harvest conidia by flooding the plate with sterile saline-Tween solution and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension to a concentration of 1-5 x 10⁶ conidia/mL using a hemocytometer.
-
Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration of 2-10 x 10⁴ conidia/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to achieve final concentrations ranging from, for example, 0.125 to 128 µg/mL.
-
-
Assay Performance:
-
Add 100 µL of each this compound dilution to the wells of the test microtiter plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (a known fungicide), a negative control (medium with DMSO, no compound), and a sterility control (medium only).
-
Incubate the plates at 25-28°C for 48-72 hours, or until growth is visible in the negative control wells.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
-
Caption: Workflow for Broth Microdilution Antifungal Assay.
In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique
This method assesses the effect of this compound on the mycelial growth of the fungus.
Materials:
-
This compound
-
DMSO (sterile)
-
Potato Dextrose Agar (PDA)
-
Sterile petri plates (90 mm)
-
Fungal pathogen cultures
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Poisoned Medium:
-
Prepare a stock solution of this compound in DMSO.
-
Melt sterile PDA and cool to 45-50°C.
-
Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Mix thoroughly and pour the "poisoned" PDA into sterile petri plates.
-
Prepare a control plate with PDA containing an equivalent amount of DMSO without the compound.
-
-
Inoculation:
-
From the periphery of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each poisoned and control plate.
-
-
Incubation and Measurement:
-
Incubate the plates at 25-28°C.
-
Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the plate.
-
-
Calculation of Inhibition:
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 Where C = average diameter of the fungal colony in the control plate, and T = average diameter of the fungal colony in the treated plate.
-
Caption: Workflow for Poisoned Food Technique Antifungal Assay.
Conclusion and Future Directions
This compound presents a promising avenue for the development of natural antifungal agents for agricultural use. Its confirmed activity against Cladosporium cucumerinum and the known cytotoxic effects of related valepotriates suggest a broad-spectrum potential. Further research should focus on:
-
Broad-spectrum efficacy screening: Determining the MIC values of this compound against a wider range of economically important plant pathogenic fungi, including Botrytis cinerea, Fusarium oxysporum, Alternaria species, and Phytophthora species.
-
Mechanism of action studies: Elucidating the specific cellular targets and pathways affected by this compound in fungal cells.
-
Phytotoxicity and environmental impact assessment: Evaluating the safety of this compound on host plants and non-target organisms.
-
Formulation development: Optimizing delivery systems to enhance the stability and efficacy of this compound in field conditions.
The protocols and information provided herein serve as a foundational guide for researchers to systematically investigate and unlock the full potential of this compound as a valuable tool in sustainable agriculture.
References
- 1. This compound | 18296-48-5 | TAA29648 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antimicrobial and anti-inflammatory activities of leaf extract of Valeriana wallichii DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Valtrate Hydrine B4 Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Valtrate hydrine B4 in solution. Find troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell-based assays, DMSO is commonly used. To achieve a higher solubility in DMSO, warming the solution at 37°C and using an ultrasonic bath is recommended.[1][2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For short-term storage, stock solutions can be kept at -20°C for up to one month.[2][3] For longer-term storage, it is recommended to store aliquots at -80°C, which should maintain stability for up to six months.[2][3] Always ensure the solution is in a tightly sealed container to protect it from moisture and light.[2][3] Some suppliers recommend storing the compound under an inert gas like nitrogen at temperatures below -15°C.[4]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: To prevent degradation and loss of activity, repeated freeze-thaw cycles should be avoided.[3] It is best practice to aliquot the stock solution into single-use volumes before freezing.
Q4: Should I prepare fresh solutions for each experiment?
A4: Yes, it is highly recommended to prepare and use the working solution on the same day to ensure maximum potency and reproducibility.[1] If you need to prepare stock solutions in advance, they must be sealed and stored at -20°C or lower.[1]
Q5: How should I bring my stored this compound solution to room temperature before use?
A5: Before opening the vial, it is recommended to let it sit at room temperature for at least one hour.[1] This prevents condensation from forming inside the vial, which could affect the concentration and stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the solution upon thawing. | The concentration of this compound may be too high for the solvent, or the compound may have come out of solution during freezing. | Gently warm the solution to 37°C and use an ultrasonic bath to help redissolve the precipitate.[1] If the issue persists, consider preparing a more dilute stock solution. |
| Loss of biological activity in my experiments. | The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light and moisture. | Prepare a fresh stock solution from powder. Ensure proper storage conditions are met (see storage recommendations). Aliquot solutions to avoid multiple freeze-thaw cycles.[3] |
| Inconsistent experimental results. | This could be due to variations in the concentration of the active compound, possibly caused by degradation or improper handling of the solution. | Always prepare fresh working solutions from a properly stored stock solution for each experiment. Ensure the vial has equilibrated to room temperature before opening to prevent condensation.[1] |
| Difficulty dissolving the compound. | This compound may have limited solubility in your chosen solvent at the desired concentration. | Use an ultrasonic bath and gentle warming to aid dissolution.[1][2] If solubility is still an issue, try a different recommended solvent in which it has higher solubility. |
Stability and Storage Data Summary
| Storage Condition | Solvent | Duration | Stability Notes |
| -20°C | DMSO (or other appropriate solvent) | Up to 1 month | Sealed, away from moisture and light.[2][3] |
| -80°C | DMSO (or other appropriate solvent) | Up to 6 months | Sealed, away from moisture and light.[3] |
| < -15°C | N/A (as solid) | Not specified | Keep dry and under an inert gas like Nitrogen.[4] |
Experimental Protocols & Workflows
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: If necessary, gently warm the tube to 37°C and sonicate until the compound is fully dissolved.[1][2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2][3]
Visualizing Experimental Workflows
Troubleshooting Logic for Stability Issues
References
Technical Support Center: Optimizing Valtrate Hydrine B4 Dosage for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valtrate (B1682818) hydrine B4 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is Valtrate hydrine B4 and what is its mechanism of action in cancer cells?
This compound is a valepotriate, a type of iridoid compound, naturally occurring in plants of the Valeriana species.[1] In cancer cell lines, its primary mechanism of action is the induction of apoptosis (programmed cell death) and cell cycle arrest, which ultimately leads to a reduction in cell viability and proliferation.[2]
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
Based on available data, a starting concentration range of 1 µM to 10 µM is recommended for initial screening in most cancer cell lines. The IC50 values for this compound have been reported to be in the low micromolar range for several cancer cell lines.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve this compound for in vitro experiments?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a stock solution in DMSO. For example, a 1 mg/mL stock solution can be prepared, which may require sonication and gentle warming to fully dissolve. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: For how long should I treat my cells with this compound?
The incubation time will depend on the cell line and the specific assay being performed. A common starting point is a 24 to 72-hour incubation period. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for observing the desired cytotoxic effect.
Q5: I am observing high variability in my results. What could be the cause?
High variability can stem from several factors:
-
Compound Stability: Valepotriates can be unstable, and their degradation can lead to reduced cytotoxic effects.[3] Ensure proper storage of your this compound stock solution (at -20°C or -80°C, protected from light) and use freshly diluted solutions for your experiments.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Optimize your cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Assay Interference: As a natural product, this compound or its impurities could potentially interfere with the assay reagents. Include proper controls, such as a "compound-only" control (this compound in media without cells), to check for any direct reaction with assay components.
Q6: Does this compound exhibit selective cytotoxicity towards cancer cells?
Yes, studies have shown that valtrate displays significantly lower cytotoxicity towards normal human breast epithelial cells (MCF 10A) compared to breast cancer cell lines (MDA-MB-231 and MCF-7), suggesting a degree of cancer cell selectivity.[2]
Data Presentation
The following table summarizes the reported IC50 values for Valtrate in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| GLC4 | Small-cell Lung Cancer | 1.4 | MTT | [4] |
| COLO 320 | Colorectal Cancer | 3 | MTT | [4] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed significant anti-cancer activity | Not specified | [2] |
| MCF-7 | Breast Cancer | Not explicitly stated, but showed significant anti-cancer activity | Not specified | [2] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium from your DMSO stock solution.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction and Read Absorbance: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (typically 490 nm).
Visualizations
Workflow for Cytotoxicity Assay
Apoptotic Pathway of this compound
Troubleshooting Guide
References
- 1. This compound | 18296-48-5 | TAA29648 | Biosynth [biosynth.com]
- 2. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Overcoming Valtrate hydrine B4 experimental artifacts
Welcome to the technical support center for Valtrate Hydrine B4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common experimental artifacts and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel small molecule inhibitor designed to target the pro-apoptotic protein Bax. By binding to a specific allosteric site, it is thought to prevent the conformational changes required for Bax mitochondrial translocation, thereby inhibiting the intrinsic apoptosis pathway.
Q2: My this compound is precipitating in my cell culture media. How can I prevent this?
Precipitation is a common issue and can often be resolved by optimizing the solvent and final concentration.
-
Solvent Choice: While DMSO is the recommended solvent for the stock solution, ensure the final concentration of DMSO in your culture media does not exceed 0.1%. Higher concentrations can be toxic to cells and reduce the solubility of this compound.
-
Working Concentration: The effective concentration of this compound can be cell-type dependent. We recommend a starting titration from 1 µM to 50 µM. If precipitation occurs at higher concentrations, consider preparing an intermediate dilution in a serum-free medium before adding it to your final culture.
-
Pre-warming Media: Always pre-warm your cell culture media to 37°C before adding this compound.
Q3: I am observing inconsistent results in my cell viability assays. What are the potential causes?
Inconsistent cell viability results can stem from several factors. Please refer to the troubleshooting workflow below.
Troubleshooting Inconsistent Cell Viability
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Q4: I am seeing off-target effects on proteins other than Bax in my Western Blots. Is this expected?
While this compound is designed for high specificity to Bax, off-target effects can occur, particularly at high concentrations.
-
Concentration: Reduce the concentration of this compound in your experiments. We recommend performing a dose-response curve to identify the lowest effective concentration.
-
Alternative Inhibitors: If off-target effects persist, consider using a structurally different Bax inhibitor as a control to confirm that the observed phenotype is specific to Bax inhibition.
Troubleshooting Guides
High Background in Immunofluorescence Imaging
High background can obscure the specific signal from your target protein. Here are some steps to mitigate this issue:
-
Blocking Step: Increase the blocking time to 90 minutes and consider adding 0.1% Triton X-100 to your blocking buffer to reduce non-specific antibody binding.
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.
-
Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a buffer like PBS with 0.05% Tween 20.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature.
-
Reconstitute the powder in sterile, anhydrous DMSO to create a 10 mM stock solution.
-
Vortex for 5 minutes to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
Protocol 2: Western Blotting for Bax Translocation
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., a known apoptosis inducer) and a vehicle control (DMSO).
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed to pellet the mitochondrial fraction.
-
Collect the supernatant (cytosolic fraction) and lyse the pellet (mitochondrial fraction) in RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel, transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against Bax overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 25.8 ± 3.5 |
| MCF-7 | Breast Cancer | 18.5 ± 2.8 |
| SH-SY5Y | Neuroblastoma | 12.1 ± 1.9 |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Supplier | Catalog # | Recommended Dilution |
| Anti-Bax | Company A | AB12345 | 1:1000 |
| Anti-COX IV | Company B | CD67890 | 1:2000 |
| Anti-GAPDH | Company C | EF24680 | 1:5000 |
| Anti-Caspase-9 | Company A | GH13579 | 1:1000 |
Valtrate purification challenges from natural sources
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction and purification of valtrate (B1682818) from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for valtrate extraction?
A1: Valtrate is a major valepotriate found in various species of the Valeriana genus. High concentrations are often reported in the roots and rhizomes of species such as Valeriana officinalis, Valeriana jatamansi, and Valeriana kilimandascharica.[1] The concentration of valtrate can vary depending on the plant part, geographical location, and harvest time. For instance, in Valeriana kilimandascharica, the isovaltrate (B191620)/valtrate concentration can reach up to 5.15% in the rhizomes and 5.89% in the leaves.[1]
Q2: My valtrate extract appears to be degrading during purification. What are the likely causes?
A2: Valtrate is known to be unstable, particularly in aqueous solutions and under certain pH and temperature conditions. Degradation often occurs in acidic or alkaline environments.[1][2] For example, studies on valtrate in artificial gastric fluid (acidic) and intestinal fluid (mildly alkaline) show significant degradation, with half-lives of 1.73 hours and 1.61 hours, respectively.[1] The primary degradation products are often baldrinal (B101756) and homobaldrinal.[1] Exposure to high temperatures during extraction or solvent evaporation can also accelerate degradation.[2]
Q3: I am having difficulty separating valtrate from isovaltrate. Why is this challenging and what methods can I use?
A3: Valtrate and isovaltrate are isomers, meaning they have the same chemical formula but different structural arrangements.[3] This structural similarity makes their separation by standard chromatographic techniques challenging due to very similar polarities and retention times. However, specialized preparative HPLC methods have been developed to achieve baseline separation.[3][4]
Q4: What are the most effective solvents for extracting valtrate from plant material?
A4: The choice of solvent significantly impacts the extraction yield of valtrate. Alcohols, such as ethanol (B145695) and methanol (B129727), are commonly used due to their ability to extract a wide range of phytochemicals.[5] Studies on other plant materials have shown that methanol can be highly efficient in extracting various phytochemicals.[5] For valepotriates, a process involving extraction with 50% to 100% (v/v) ethanol in water, heated to 70-80°C, has been described. However, it's important to note that this high temperature may also lead to the degradation of heat-sensitive valepotriates. A comparative analysis of different solvents is recommended to optimize the yield for your specific plant material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Valtrate Yield in Crude Extract | 1. Inefficient Solvent: The polarity of the extraction solvent may not be optimal for valtrate. 2. Insufficient Extraction Time: The duration of extraction may not be adequate to achieve equilibrium. 3. Degradation during Extraction: High temperatures or prolonged extraction times can lead to valtrate degradation. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol-water mixtures). Refer to the data in Table 1 for a comparison of solvent efficiencies for general phytochemical extraction. 2. Time Optimization: Perform a time-course study to determine the optimal extraction duration. 3. Temperature Control: Use lower extraction temperatures or methods like ultrasonic-assisted extraction (UAE) to minimize thermal degradation.[6] |
| Multiple Unidentified Peaks in HPLC Chromatogram | 1. Degradation Products: The additional peaks may be degradation products of valtrate, such as baldrinal.[1] 2. Co-extracted Impurities: Other phytochemicals from the plant matrix with similar polarities may be present. 3. Solvent Impurities: Impurities in the HPLC solvents can appear as ghost peaks, especially in gradient elution.[7] | 1. Confirm Degradation: Compare the retention times of the unknown peaks with those of known degradation product standards, if available. Use milder extraction and purification conditions. 2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or try a different column chemistry to improve resolution.[8] 3. Use High-Purity Solvents: Ensure the use of HPLC-grade solvents and fresh mobile phases to avoid ghost peaks.[7] |
| Poor Separation of Valtrate and Isovaltrate | 1. Inadequate HPLC Method: The analytical or preparative HPLC method may not have sufficient resolving power for these isomers. 2. Column Overload: Injecting too much sample onto the column can lead to peak broadening and co-elution. | 1. Method Development: Implement a specialized preparative HPLC method. A reported successful method uses a mobile phase of methylene (B1212753) chloride-n-propanol-acetone (99:0.5:0.5).[3] 2. Loading Study: Determine the maximum sample load for your column that still allows for baseline separation. |
| Loss of Valtrate during Solvent Evaporation | 1. Thermal Degradation: Applying high heat during solvent removal can degrade the compound. | 1. Use Rotary Evaporation Under Reduced Pressure: This allows for solvent removal at a lower temperature. 2. Lyophilization (Freeze-Drying): For aqueous extracts, freeze-drying is a gentle method for water removal that avoids heat. |
Data Presentation
Table 1: Comparative Extraction Yield of Phytochemicals with Different Solvents
This table provides a general comparison of solvent efficiency for phytochemical extraction from plant leaves, which can be used as a starting point for optimizing valtrate extraction.
| Extraction Solvent | Polarity | Typical Yield (%) | Key Considerations |
| Hexane | Non-polar | 19.4 | Extracts non-polar compounds, lipids. |
| Chloroform | Non-polar | 13.7 | Extracts a range of non-polar to moderately polar compounds. |
| Ethyl Acetate | Medium-polar | 62.4 | Good for extracting compounds of intermediate polarity. |
| Acetone | Medium-polar | 62.5 | Effective for a broad range of polarities. |
| Methanol | Polar | 85.4 | Highly efficient for extracting a wide range of polar phytochemicals.[5] |
| Distilled Water | Highly-polar | 78.0 | Extracts water-soluble compounds. |
Data adapted from a study on Datura metel leaves and is illustrative of general trends in solvent extraction efficiency.[5]
Experimental Protocols
Protocol 1: Extraction of Valtrate from Valeriana Roots
-
Material Preparation: Air-dry the roots of the Valeriana species at room temperature and grind them into a fine powder.
-
Extraction:
-
Place 100 g of the powdered root material into a Soxhlet apparatus.
-
Extract with 500 mL of methanol for 8 hours.
-
Alternatively, use maceration by soaking 100 g of the powder in 500 mL of methanol for 48 hours at room temperature with occasional stirring.
-
-
Solvent Evaporation:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C in an airtight container to minimize degradation.[9]
Protocol 2: Preparative HPLC for Valtrate and Isovaltrate Separation
This protocol is based on a published method for separating valtrate and isovaltrate.[3]
-
Instrumentation: A preparative liquid chromatography system equipped with a suitable large-diameter column (e.g., C18) and a UV detector.
-
Sample Preparation: Dissolve the crude extract containing the valtrate/isovaltrate mixture in a minimal amount of the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: Methylene chloride-n-propanol-acetone (99:0.5:0.5 v/v/v).
-
Flow Rate: Adjust according to the column dimensions to allow for optimal separation.
-
Detection: UV at 254 nm.[4]
-
-
Fraction Collection: Collect the fractions corresponding to the valtrate and isovaltrate peaks as they elute from the column.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the separated isomers.
-
Solvent Removal: Carefully evaporate the solvent from the purified fractions under reduced pressure at a low temperature.
Visualizations
Caption: General workflow for valtrate extraction and purification.
Caption: Troubleshooting low valtrate yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of valtrate and isovaltrate by means of preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Frontiers | Comparative analysis of extraction technologies for plant extracts and absolutes [frontiersin.org]
- 7. allanchem.com [allanchem.com]
- 8. veeprho.com [veeprho.com]
- 9. caymanchem.com [caymanchem.com]
Valtrate hydrine B4 solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and storage of Valtrate (B1682818) hydrine B4.
Frequently Asked Questions (FAQs)
Q1: What is Valtrate hydrine B4?
This compound is a natural iridoid compound found in species of the Valeriana plant. It is a derivative of valepotriate and is known for its potential biological activities, including antifungal properties and interaction with the central nervous system.[1] Chemically, its molecular formula is C₂₇H₄₀O₁₀ and it has a molecular weight of approximately 524.6 g/mol .
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:
-
Solid Form: The powdered form of this compound should be stored at -20°C in a dry environment.[1] Some suppliers recommend storage at temperatures below -15°C under an inert gas like nitrogen.[1]
-
In Solution: Once dissolved in a solvent, stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3][4] All solutions should be stored in tightly sealed containers, away from light and moisture.[2]
Q3: In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents. These include:
-
Dimethyl sulfoxide (B87167) (DMSO)[3][5]
-
Chloroform[5][]
-
Dichloromethane[5]
-
Ethyl Acetate[5][]
-
Acetone[5]
-
Methanol[]
Q4: What is the known mechanism of action for this compound?
This compound is reported to modulate the central nervous system, primarily through its interaction with gamma-aminobutyric acid (GABA) receptors, which contributes to its sedative and anxiolytic effects.[1] Additionally, recent research has shown that in the context of glioblastoma, valtrate inhibits the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) and its downstream MEK/ERK signaling pathway.[7][8]
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in the chosen solvent.
-
Solution 1: Apply Heat and Sonication. For solvents like DMSO, warming the solution to 37°C and using an ultrasonic bath can significantly aid in dissolution.[2][5]
-
Solution 2: Use Fresh Solvent. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can negatively impact the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO for preparing solutions.[3][4]
-
Solution 3: Check Solvent Compatibility. Ensure you are using a recommended solvent. Refer to the solubility data table below for guidance.
Issue 2: The prepared solution of this compound appears cloudy or shows precipitation over time.
-
Solution 1: Ensure Complete Initial Dissolution. Incomplete dissolution can lead to the later appearance of solid particles. Follow the steps in "Issue 1" to ensure the compound is fully dissolved initially.
-
Solution 2: Check Storage Conditions. Improper storage, such as at temperatures warmer than recommended or exposure to light, can lead to degradation and precipitation. Store aliquots at -80°C for long-term stability.[2]
-
Solution 3: Avoid Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle can decrease the stability of the compound in solution. Preparing and using single-use aliquots is highly recommended.[3][4]
-
Solution 4: Verify Concentration. The concentration of your solution may be above the solubility limit for the specific solvent and temperature. Try preparing a more dilute solution.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions |
| DMSO | 1 mg/mL (1.91 mM) | Requires sonication and warming.[2] |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
| Methanol | Soluble | - |
Table 2: Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, sealed container.[1] |
| In Solvent | -80°C | Up to 6 months | Recommended for long-term storage.[2] |
| In Solvent | -20°C | Up to 1 month | Suitable for short-term storage.[2] |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general framework for determining the equilibrium solubility of this compound in a specific solvent.
-
Preparation:
-
Accurately weigh a sample of this compound powder.
-
Prepare the desired solvent (e.g., DMSO, ethanol).
-
-
Dissolution:
-
Add a pre-determined volume of the solvent to the this compound powder to create a solution at a specific concentration.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
If the compound does not dissolve, sonicate the mixture in a water bath for up to 5 minutes.
-
If necessary, warm the solution to 37°C for up to 60 minutes to aid dissolution.
-
-
Equilibration:
-
Place the sealed container with the solution in a shaker with controlled temperature (e.g., 25°C or 37°C).
-
Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium solubility is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by collection of the supernatant.
-
Immediately dilute the collected sample with the solvent to prevent precipitation.
-
Analyze the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the original concentration in the supernatant based on the dilution factor and the measured concentration. This value represents the solubility of this compound under the tested conditions.
-
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Valtrate inhibits the PDGFRA/MEK/ERK signaling pathway.
References
- 1. This compound | 18296-48-5 | TAA29648 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:18296-48-5 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Valtrate Synthesis Yield Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of Valtrate synthesis. The following sections offer detailed FAQs, troubleshooting guides, experimental protocols, and visual aids to address common challenges encountered during the synthesis of this complex iridoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of complex natural products like Valtrate?
A1: The synthesis of structurally complex natural products such as Valtrate presents several significant hurdles. These include managing the intricate molecular architecture, achieving precise stereocontrol at multiple chiral centers, and developing a synthetic route that effectively balances the construction of the core skeleton with the introduction of various functional groups.[[“]] The multi-step nature of these syntheses often leads to low overall yields, making optimization of each step critical.[2]
Q2: Which synthetic routes are commonly employed for the esterification steps in Valtrate synthesis?
A2: Given the structure of Valtrate, which contains multiple ester functionalities, esterification reactions are key to its synthesis. A common and effective method for ester bond formation under mild conditions is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[3][4][5] This method is particularly useful for sensitive substrates, which is often the case in natural product synthesis.[6]
Q3: What are the key parameters to control for optimizing the yield of an esterification reaction?
A3: To maximize the yield of esterification reactions, several parameters must be carefully controlled. These include:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of activated intermediates, significantly reducing the yield. It is crucial to use dry solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Stoichiometry: The molar ratios of the carboxylic acid, alcohol, coupling agent (e.g., DCC), and catalyst (e.g., DMAP) should be systematically optimized.[3]
-
Temperature and Reaction Time: These parameters should be varied to find the optimal balance between reaction rate and the formation of byproducts.[3]
-
Solvent Choice: Aprotic polar solvents like DMSO and DMF are often preferred as they can effectively dissolve the reactants.[3]
Q4: How can the biosynthetic pathway of iridoids inform the chemical synthesis of Valtrate?
A4: Understanding the biosynthetic pathway of iridoids can provide valuable insights for chemical synthesis.[7] The biosynthesis involves a series of enzymatic reactions, including the cyclization of a linear precursor, 8-oxogeranial, by iridoid synthase to form the characteristic cyclopentanopyran ring system.[8] This knowledge can inspire the development of biomimetic synthetic strategies that aim to replicate nature's efficiency. The pathway also highlights the key intermediates and transformations required to construct the iridoid core.[9][10]
Troubleshooting Guides
This section provides solutions to common problems that may arise during Valtrate synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield in Esterification Step | 1. Incomplete dissolution of reactants. 2. Inactive coupling agents (e.g., old DCC). 3. Presence of moisture in the reaction. 4. Suboptimal reaction temperature or time. | 1. Ensure all starting materials are fully dissolved before proceeding. 2. Use fresh, high-quality coupling agents. 3. Employ anhydrous solvents and glassware, and run the reaction under an inert atmosphere.[3] 4. Systematically optimize the reaction temperature and duration, monitoring progress by TLC or HPLC.[3] |
| Formation of Significant Byproducts | 1. Side reactions due to impurities in starting materials. 2. Degradation of sensitive functional groups under the reaction conditions. 3. Incorrect stoichiometry leading to side reactions. | 1. Purify all starting materials before use. 2. Consider milder reaction conditions or the use of protecting groups for sensitive functionalities. 3. Carefully optimize the molar ratios of all reactants.[3] |
| Difficulty in Purifying the Final Product | 1. Co-elution of the product with byproducts or unreacted starting materials. 2. Decomposition of the product on silica (B1680970) gel during chromatography. 3. Formation of hard-to-remove byproducts like dicyclohexylurea (DCU) from DCC. | 1. Explore different solvent systems for chromatography or consider alternative purification techniques like preparative HPLC. 2. Use a less acidic stationary phase or deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent. 3. DCU can often be removed by filtration if it precipitates, or by using a different carbodiimide like EDC which forms a water-soluble byproduct. |
| Inconsistent Yields Between Batches | 1. Variability in the quality of reagents or solvents. 2. Poor control over reaction parameters (temperature, stirring, etc.). 3. Inconsistent work-up procedures. | 1. Source high-purity reagents and solvents from reliable suppliers and store them properly. 2. Ensure precise control and monitoring of all reaction conditions. 3. Standardize the work-up and purification protocols for all batches. |
Experimental Protocols
Protocol 1: General Procedure for DCC/DMAP-Mediated Esterification
This protocol outlines a general method for the esterification of a carboxylic acid with an alcohol, a key step in Valtrate synthesis.
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent.
-
Addition of Coupling Agent: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired ester.
Protocol 2: Optimization of Esterification Reaction Conditions
To improve the yield of the esterification, a systematic optimization of the reaction conditions should be performed. The following table provides a starting point for this optimization.
| Parameter | Range to be Tested | Notes |
| Solvent | DCM, THF, DMF, DMSO | The choice of solvent can significantly impact reactant solubility and reaction rate. |
| Temperature | 0°C to 40°C | Lower temperatures may reduce byproduct formation, while higher temperatures can increase the reaction rate. |
| DCC Equivalents | 1.0 to 2.0 eq. | An excess of DCC can drive the reaction to completion but may lead to more DCU byproduct. |
| DMAP Equivalents | 0.05 to 0.2 eq. | DMAP is a catalyst, so a small amount is usually sufficient. |
| Reaction Time | 4 to 48 hours | The optimal reaction time should be determined by monitoring the reaction progress. |
Visualizations
Caption: A typical experimental workflow for DCC/DMAP-mediated esterification.
Caption: A troubleshooting guide for addressing low reaction yields.
Caption: A simplified schematic of the biosynthetic pathway to the iridoid core of Valtrate.
References
- 1. consensus.app [consensus.app]
- 2. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Iridoid - Wikipedia [en.wikipedia.org]
- 9. Unexpected Enzyme Uncovered in Iridoid Synthesis | Technology Networks [technologynetworks.com]
- 10. pnas.org [pnas.org]
Troubleshooting Valtrate's inconsistent effects in vitro
Welcome to the technical support center for Valtrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common challenges and ensure consistent, reproducible results in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Valtrate?
Valtrate is a valepotriate, a type of iridoid compound extracted from plants of the Valeriana species. Its primary mechanism of action is believed to be through the alkylation of cellular macromolecules, including DNA and proteins, which contributes to its cytotoxic and pro-apoptotic effects. This activity is largely attributed to the presence of a reactive epoxy group in its structure.
Q2: Why am I observing high variability between replicate wells treated with Valtrate?
High variability can stem from several factors, including compound instability, inconsistent cell seeding, or issues with the vehicle used for dissolution. Valtrate is known to be unstable in aqueous solutions, and its degradation can lead to inconsistent effective concentrations across an experiment.
Q3: My cells are showing signs of significant stress or death even at very low concentrations of Valtrate. Is this expected?
Yes, this can be expected. Valtrate has demonstrated potent cytotoxic effects in various cancer cell lines, sometimes at low micromolar concentrations. The high reactivity of its epoxy group can lead to rapid induction of apoptosis or necrosis. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental endpoint.
Q4: Can the vehicle used to dissolve Valtrate affect my experimental results?
Absolutely. Valtrate is a lipophilic compound and typically requires an organic solvent like DMSO for solubilization. High concentrations of DMSO can be toxic to cells and may confound your results. It is recommended to keep the final DMSO concentration in your culture medium below 0.5% and to include a vehicle-only control in all experiments.
Troubleshooting Inconsistent Effects
Here we address specific issues you may encounter when using Valtrate in your in vitro assays.
Issue 1: Decreased Potency of Valtrate Over Time
You may observe that the effect of Valtrate diminishes in experiments conducted over longer incubation periods (e.g., 48-72 hours) compared to shorter-term assays.
-
Cause: Valtrate is susceptible to hydrolysis and degradation in aqueous culture media. Its reactive epoxide ring can open, leading to a loss of biological activity.
-
Solution:
-
Prepare Fresh Solutions: Always prepare Valtrate stock solutions fresh before each experiment. Avoid using stocks that have been stored for extended periods, even when frozen.
-
Minimize Incubation Time: If possible, design your experiments with shorter endpoints.
-
Medium Replacement: For longer-term experiments, consider replacing the culture medium with freshly prepared Valtrate-containing medium every 24 hours.
-
Issue 2: Results Are Not Reproducible Between Experiments
You may find that repeating an experiment under seemingly identical conditions yields significantly different results (e.g., a shift in the IC50 value).
-
Cause 1: Inconsistent Valtrate Purity: The purity of Valtrate extracted from natural sources can vary between batches. Impurities may have their own biological activities or can affect Valtrate's stability.
-
Solution 1: Quality Control:
-
Purchase Valtrate from a reputable supplier that provides a certificate of analysis with purity data.
-
If possible, verify the purity of new batches using techniques like HPLC.
-
-
Cause 2: Cell Health and Passage Number: The physiological state of your cells can significantly impact their response to a cytotoxic agent. Cells at a high passage number may have altered signaling pathways or growth rates.
-
Solution 2: Standardize Cell Culture:
-
Use cells within a consistent and narrow passage number range for all experiments.
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Regularly test for mycoplasma contamination.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and timelines for in vitro experiments with Valtrate. These values are illustrative and should be optimized for your specific cell line and assay.
| Parameter | Value | Cell Lines | Notes |
| Effective Concentration (IC50) | 1 - 50 µM | Various Cancer Lines | Highly cell-type dependent. |
| Incubation Time (Apoptosis Assay) | 12 - 48 hours | Jurkat, HL-60 | Shorter times may be sufficient for early apoptotic events. |
| Incubation Time (Proliferation Assay) | 24 - 72 hours | HeLa, MCF-7 | Longer incubation may be required to observe significant anti-proliferative effects. |
| Stock Solution Stability (at -20°C) | < 1 month | N/A | Fresh preparation is strongly recommended. |
| Working Solution Stability (in Media) | < 8 hours | N/A | Prone to degradation at 37°C. |
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of Valtrate in DMSO. Create a series of 2x working solutions in culture medium by serial dilution.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2x Valtrate working solutions to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Analysis of Apoptosis by Western Blot for Cleaved Caspase-3
-
Cell Treatment: Seed cells in 6-well plates and treat with Valtrate at the desired concentrations for 12-24 hours.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway for Valtrate-induced apoptosis.
Caption: Standardized workflow for in vitro testing of Valtrate.
Caption: Decision tree for troubleshooting Valtrate inconsistency.
Technical Support Center: Valtrate Hydrine B4 Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Valtrate (B1682818) hydrine B4 in non-target cells. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Valtrate hydrine B4 and what is its primary known activity?
This compound is a valepotriate, a type of iridoid compound extracted from plants of the Valeriana species.[1] Traditionally, these extracts have been used for their sedative and anxiolytic effects, which are thought to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It is also being investigated for its anti-cancer and antifungal properties.[2]
Q2: Does this compound exhibit cytotoxicity in non-target (normal) cells?
Yes, while this compound has shown significant anti-cancer activity, it can also exhibit cytotoxicity in non-target cells. However, some studies suggest it may have a degree of selectivity. For instance, one study found that valtrate displayed relatively low cytotoxicity to normal human breast epithelial cells (MCF 10A) compared to its effects on breast cancer cell lines.[2] The extent of cytotoxicity can vary depending on the cell type, concentration, and exposure time. Valepotriates, as a class, have been shown to be cytotoxic in vitro.[3]
Q3: What is the potential mechanism of this compound-induced cytotoxicity in non-target cells?
The exact mechanism of this compound-induced cytotoxicity in non-target cells is not fully elucidated but may involve multiple pathways. Based on studies of related compounds and general mechanisms of cytotoxicity, potential mechanisms include:
-
Induction of Apoptosis: Like in cancer cells, this compound may induce programmed cell death (apoptosis) in non-target cells, possibly through mitochondrial-mediated pathways.[4]
-
Mitochondrial Dysfunction: The compound could potentially interfere with mitochondrial respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), causing oxidative stress and cell death.[5]
-
Inhibition of Key Enzymes: Valepotriates have been shown to inhibit certain P-type ATPases, such as Na⁺/K⁺-ATPase, which could disrupt cellular homeostasis and lead to cell death.[6]
Q4: How does the stability of this compound affect cytotoxicity measurements?
Valepotriates are known to be thermolabile and can decompose under certain conditions, such as in acidic, alkaline, or alcoholic solutions.[3] The decomposition products, such as baldrinal (B101756) and homobaldrinal, have been found to be significantly less cytotoxic than the parent compounds.[1] Therefore, it is crucial to handle and store this compound properly to ensure the accuracy and reproducibility of cytotoxicity experiments.
Troubleshooting Guide for Cytotoxicity Experiments
Issue 1: High background signal or color interference in MTT or similar colorimetric assays.
-
Cause: Many natural compounds, including plant extracts, have inherent color that can interfere with the absorbance readings of formazan-based assays. Additionally, some compounds can directly reduce the assay reagents, leading to a false positive signal.
-
Solution:
-
Include proper controls: Run a parallel set of wells containing the same concentrations of this compound in the medium without cells. Subtract the average absorbance of these "compound-only" wells from your experimental wells.[7]
-
Use a different assay: Switch to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay (e.g., Resazurin).[7]
-
Issue 2: Poor solubility of this compound in culture medium.
-
Cause: this compound is a lipophilic compound and may have limited solubility in aqueous culture media, leading to precipitation and inaccurate results.
-
Solution:
-
Use an appropriate solvent: Dissolve this compound in a small amount of a suitable solvent like DMSO before diluting it in the culture medium. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to the cells. Run a vehicle control with the same concentration of the solvent.
-
Sonication or vortexing: Gently sonicate or vortex the stock solution to aid dissolution.[7]
-
Filtration: After dissolution, you can filter the solution to remove any undissolved particles, though be aware this could potentially remove some of the active compound.[7]
-
Issue 3: Inconsistent or not reproducible IC50 values.
-
Cause: This can be due to several factors, including variations in cell seeding density, passage number, compound stability, and the specific endpoint of the assay. IC50 values are known to be dependent on the duration of the assay (e.g., 24, 48, or 72 hours).[8][9]
-
Solution:
-
Standardize your protocol: Maintain consistency in cell density, passage number, and treatment duration.
-
Check compound stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.
-
Report the time point: Always report the incubation time along with the IC50 value, as it is a time-dependent parameter.
-
Quantitative Data
Table 1: Cytotoxicity of Valepotriates in Different Cell Lines
| Compound Type | Compound(s) | Cell Line | Cell Type | IC50 (µM) | Incubation Time |
| Diene-type | Valtrate, Isovaltrate, Acevaltrate | GLC4 | Human small-cell lung cancer | 1 - 6 | Continuous |
| Diene-type | Valtrate, Isovaltrate, Acevaltrate | COLO 320 | Human colorectal cancer | 1 - 6 | Continuous |
| Monoene-type | Didrovaltrate, Isovaleroxyhydroxydidrovaltrate | GLC4 | Human small-cell lung cancer | ~2 to 3-fold higher than diene-type | Continuous |
| Monoene-type | Didrovaltrate, Isovaleroxyhydroxydidrovaltrate | COLO 320 | Human colorectal cancer | ~2 to 3-fold higher than diene-type | Continuous |
| Diene-type | Valtrate | MCF 10A | Normal human breast epithelial | Relatively low cytotoxicity | Not specified |
| Other | Jatamanvaltrates Z1, Z2, Z3 | A549 | Lung adenocarcinoma | 2.8 - 8.3 | Not specified |
| Other | Jatamanvaltrates Z1, Z2, Z3 | PC-3M | Metastatic prostate cancer | 2.8 - 8.3 | Not specified |
| Other | Jatamanvaltrates Z1, Z2, Z3 | HCT-8 | Colon cancer | 2.8 - 8.3 | Not specified |
| Other | Jatamanvaltrates Z1, Z2, Z3 | Bel7402 | Hepatoma | 2.8 - 8.3 | Not specified |
Data compiled from Bos et al., 1998 and Lin et al., 2017.[1][10]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Culture non-target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity in non-target cells.
References
- 1. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sodium valproate induces mitochondrial respiration dysfunction in HepG2 in vitro cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effect of valepotriates isolated from Valeriana glechomifolia on rat P-type ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Challenges in the clinical application of Valtrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the clinical and preclinical application of Valtrate.
Frequently Asked Questions (FAQs)
Q1: What is Valtrate and what is its primary mechanism of action?
Valtrate is an iridoid, a type of monoterpenoid, naturally isolated from plants of the Valeriana species.[1][2] It has demonstrated significant anti-tumor activity in various preclinical models, including glioblastoma, breast, pancreatic, lung, and colorectal cancers.[3][4][5] The primary mechanism of action, particularly in glioblastoma (GBM), involves the inhibition of the Platelet-Derived Growth Factor Receptor A (PDGFRA) and its downstream signaling mediators, MEK and ERK.[3][6] This inhibition leads to the suppression of cancer cell proliferation, invasion, and migration, while also inducing programmed cell death (apoptosis).[3][7]
Q2: Which signaling pathways are known to be affected by Valtrate?
Valtrate primarily targets the PDGFRA/MEK/ERK signaling pathway in glioblastoma cells.[3][6] It has also been shown to inhibit the PI3K/Akt pathway and STAT3 activity in other cancer types, such as pancreatic and breast cancer.[1][5][8] By downregulating these pathways, Valtrate induces apoptosis, causes cell cycle arrest at the G2/M phase, and suppresses the epithelial-mesenchymal transition (EMT), which is critical for cell migration and invasion.[1][3]
Q3: What are the reported cytotoxic concentrations (IC50) for Valtrate in various cancer cell lines?
Valtrate exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| GLC-4 | Small-cell Lung Cancer | 1.4 | [4] |
| COLO 320 | Colorectal Cancer | 3.0 | [4] |
| U251 | Glioblastoma | ~5-10 (approx.) | [3] |
| PANC-1 | Pancreatic Cancer | ~15-20 (approx.) | [5] |
| MDA-MB-231 | Breast Cancer | Not specified | [1] |
| MCF-7 | Breast Cancer | Not specified | [1] |
Q4: What are the primary challenges related to Valtrate's solubility and stability?
A significant challenge in working with Valtrate is its poor aqueous solubility.[4][9] It is typically soluble in organic solvents like chloroform, DMSO, and slightly soluble in methanol.[4] For cell culture experiments, preparing a concentrated stock solution in DMSO is common, but care must be taken to avoid precipitation when diluting into aqueous media. Another concern is the stability of valepotriates, the class of compounds Valtrate belongs to. They can decompose upon storage, especially in solution, which can lead to reduced cytotoxic effects and inconsistent experimental results.[10][11] The presence of a reactive epoxide ring in its structure is a key factor in both its bioactivity and potential instability.[11]
Q5: Is there any available in vivo efficacy data for Valtrate?
Yes, preclinical in vivo studies have been conducted, primarily using mouse xenograft models. These studies demonstrate Valtrate's potential to inhibit tumor growth and improve survival.
| Animal Model | Cancer Type | Key Findings | Citation |
| Nude Mice (Orthotopic Xenograft) | Glioblastoma (GBM) | Fivefold decrease in tumor volume at day 28; enhanced survival (36 days vs. 27 days for control). | [6][7] |
| Nude Mice (Xenograft) | Pancreatic Cancer | 61% inhibition of tumor growth. | [5] |
| Rats | N/A (Anxiety Model) | Exhibited anxiolytic-like effects at 10 mg/kg and decreased serum corticosterone (B1669441) levels. | [4] |
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected cytotoxicity in cell viability assays (e.g., MTT, CCK-8).
This is a common issue that can arise from several factors related to the compound's properties and handling.
Q: My Valtrate solution appears cloudy or forms a precipitate when added to my cell culture media. What should I do?
A: This indicates poor solubility. Valtrate has low aqueous solubility.[4] Ensure your final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells, typically below 0.5%. If precipitation still occurs, try preparing the final dilution in pre-warmed media and vortexing gently but thoroughly immediately before adding it to the cells. Preparing serial dilutions rather than a single large dilution step can also help maintain solubility.
Q: I am not observing apoptosis induction at concentrations where others have reported it. Why might this be?
A: This could be due to compound degradation. Valepotriates can be unstable, especially when stored in solution for extended periods.[10] It is highly recommended to use freshly prepared stock solutions (stored at -80°C for no longer than one month) for all experiments.[12] Additionally, ensure your apoptosis detection method (e.g., Annexin V staining, caspase activity) is properly calibrated and that you are analyzing cells at an appropriate time point post-treatment, as apoptosis is a dynamic process.
Q: I'm seeing significant cytotoxicity in my non-cancerous control cell line. Is this expected?
A: While some studies report relatively low cytotoxicity to normal cells, Valtrate can still be toxic, especially at higher concentrations.[1] The presence of a reactive epoxide group contributes to its general cytotoxic potential.[11] It is crucial to perform a full dose-response curve on your specific control cell line to establish its sensitivity and determine a therapeutic window where effects on cancer cells are maximized while minimizing toxicity to normal cells.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using CCK-8 Assay
This protocol outlines the steps to determine the IC50 of Valtrate in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., U251, PANC-1) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.
-
Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Valtrate in DMSO. Create a series of 2x final concentrations by serially diluting the stock in complete culture medium. Ensure the final DMSO concentration will be ≤0.5%.
-
Treatment: Carefully remove the existing medium from the wells and add 100 µL of the Valtrate-containing medium or control medium (with equivalent DMSO concentration).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of Valtrate concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by Valtrate.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with Valtrate at desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with trypsin, and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Western Blot for PDGFRA/MEK/ERK Pathway
This protocol details the detection of key protein expression and phosphorylation changes following Valtrate treatment.
Methodology:
-
Cell Treatment & Lysis: Treat cells in 60 mm dishes with Valtrate as described previously. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PDGFRA, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
References
- 1. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Valtrate Technical Support Center: Preventing Precipitation in Aqueous Solutions
Disclaimer: "Valtrate" is a proprietary compound. This guide is based on established principles for preventing the precipitation of poorly water-soluble drugs. The provided data is illustrative.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Valtrate precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Why is my Valtrate solution precipitating?
Precipitation of Valtrate in aqueous solutions can be attributed to several physicochemical factors:
-
Exceeding the Intrinsic Solubility: Every compound has a maximum concentration that can be dissolved in a specific solvent at a given temperature. If the concentration of Valtrate exceeds this limit, the excess will precipitate out of the solution. Valtrate is known to be slightly soluble in water.[1][2]
-
Changes in pH: Valtrate's solubility is likely pH-dependent. For weakly basic compounds, solubility is higher at lower pH (acidic conditions) where the molecule is protonated and ionized. Conversely, as the pH increases towards the compound's pKa and beyond, the un-ionized, less soluble form predominates, leading to precipitation.[3][4][5]
-
Solvent Polarity Shifts: When an organic stock solution of Valtrate (e.g., in DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.[6] This is a common issue with poorly water-soluble drugs.[6]
-
Temperature Fluctuations: The solubility of many compounds is temperature-dependent. Changes in temperature during an experiment or storage can lead to precipitation.
-
Supersaturation: Formulations designed to achieve a concentration of Valtrate above its equilibrium solubility are in a high-energy, thermodynamically unstable state known as supersaturation. This state increases the driving force for the compound to return to a more stable, crystalline form, resulting in precipitation.[6]
What is the effect of pH on Valtrate solubility?
The solubility of ionizable drugs is significantly influenced by the pH of the solution.[3][5] For a hypothetical weakly basic compound like Valtrate, the relationship between pH and solubility can be summarized as follows:
-
At low pH (acidic): The compound will be predominantly in its ionized (protonated) form, which is more water-soluble.
-
As pH increases: The proportion of the un-ionized (neutral) form increases. The un-ionized form is typically less water-soluble.
-
Near the pKa: The pKa is the pH at which the ionized and un-ionized forms are present in equal concentrations. Significant changes in solubility can be observed around the pKa.
-
Above the pKa: The compound will be primarily in its un-ionized, less soluble form, making precipitation more likely.
Table 1: Hypothetical pH-Dependent Solubility of Valtrate
| pH | Valtrate Solubility (µg/mL) | Predominant Species |
| 2.0 | 550 | Ionized |
| 4.0 | 320 | Ionized |
| 6.0 | 55 | Mixed |
| 7.4 | 15 | Un-ionized |
| 8.0 | 12 | Un-ionized |
How can I improve the solubility of Valtrate in my aqueous formulation?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like Valtrate and prevent precipitation:[7][8][9]
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic drugs.[10][11][12][13] Commonly used co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[12]
-
Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[14][15] These micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[14][15]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability.[16][17][18]
-
pH Adjustment: Maintaining the pH of the solution in a range where Valtrate is more soluble (typically acidic for a weak base) can prevent precipitation.[5]
Troubleshooting Guides
Issue: Valtrate precipitates immediately upon dilution of an organic stock solution into an aqueous buffer.
This is a common problem when working with poorly soluble compounds.[6]
Troubleshooting Steps:
-
Reverse the Order of Addition: Instead of adding the aqueous buffer to the organic stock, add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This allows for a more gradual change in solvent polarity and better dispersion.[6]
-
Increase the Co-solvent Concentration: If the final concentration of the organic solvent is too low, the compound will precipitate. Consider increasing the final concentration of the co-solvent, being mindful of the tolerance of your experimental system (e.g., cell culture).
-
Use a Formulation Vehicle: Pre-formulating Valtrate in a vehicle containing solubilizing agents can prevent precipitation upon dilution.
Experimental Protocol: Preparation of a Valtrate Formulation with a Co-solvent and Surfactant
This protocol provides a general method for preparing a Valtrate formulation to improve its aqueous solubility.
Materials:
-
Valtrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Polysorbate 80 (Tween® 80)
-
Saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% saline.
-
Add the desired amount of Valtrate to the vehicle.
-
Vortex the mixture thoroughly.
-
If precipitation or phase separation occurs, use heat and/or sonication to aid dissolution.[19]
Table 2: Example Valtrate Formulations to Prevent Precipitation
| Formulation Component | Protocol 1[19] | Protocol 2 (with Cyclodextrin)[19] | Protocol 3[19] |
| DMSO | 10% | 10% | 10% |
| PEG 300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| SBE-β-CD in Saline | - | 90% (20% solution) | - |
| Corn Oil | - | - | 90% |
| Saline | 45% | - | - |
| Resulting Solubility | ≥ 2.5 mg/mL (Clear Solution) | 2.5 mg/mL (Suspended Solution, requires sonication) | ≥ 2.5 mg/mL (Clear Solution) |
Issue: My Valtrate solution is initially clear but becomes cloudy or shows precipitates over time or with temperature changes.
This can indicate that the solution is supersaturated and thermodynamically unstable, or that the solubility is sensitive to temperature.
Troubleshooting Steps:
-
Incorporate a Precipitation Inhibitor: Polymeric precipitation inhibitors, such as hydroxypropyl methylcellulose (B11928114) (HPMC), can help maintain a supersaturated state and prevent or delay precipitation.[20]
-
Control Temperature: Store the solution at a constant temperature where Valtrate has higher solubility. If the experiment requires a temperature at which solubility is lower, prepare the solution at a lower concentration.
-
Evaluate for Degradation: The compound may be degrading into less soluble forms. Consider using antioxidants or preparing solutions in degassed buffers if degradation is suspected.
Visual Guides
Caption: Troubleshooting workflow for Valtrate precipitation.
Caption: Key factors influencing Valtrate solubility.
References
- 1. Valtrate | 18296-44-1 [chemicalbook.com]
- 2. Valeriana - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. mdpi.com [mdpi.com]
- 9. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. humapub.com [humapub.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. jocpr.com [jocpr.com]
Valtrate hydrine B4 quality control and purity assessment
Disclaimer: Valtrate hydrine B4 is a naturally occurring compound used for research purposes.[1][2] This document provides generalized technical guidance for quality control and purity assessment based on standard practices for small molecule drugs. All experimental procedures should be performed by qualified personnel in a laboratory setting.
I. Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should this compound be stored to ensure its stability?
A1: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] For solutions in solvent, store at -80°C for up to 1 year.[1] It is recommended to ship the product on blue ice or at ambient temperature for short durations.[1] The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
Q2: What are the key chemical properties of this compound?
A2: The key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H40O10 | [1][2][3][4][] |
| Molecular Weight | 524.6 g/mol | [1][2][3][4][] |
| CAS Number | 18296-48-5 | [1][2] |
Purity and Quality Control
Q3: What is the expected purity level for a new batch of this compound?
A3: For preclinical candidates and research-grade small molecules, the purity level should generally be greater than 97%, with no single impurity exceeding 2%.[6] However, specific project requirements may vary.
Q4: What are the recommended analytical techniques for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantitative purity analysis.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying and characterizing impurities.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and quantitative analysis (qNMR).[11]
Q5: What types of impurities might be present in this compound?
A5: Impurities in pharmaceutical compounds can originate from various sources, including the manufacturing process, degradation, or storage.[12][13] For this compound, potential impurities could include:
-
Organic impurities: Related substances from the synthesis or extraction process, and degradation products.[13]
-
Inorganic impurities: Reagents, catalysts, or heavy metals.[13]
-
Residual solvents: Solvents used during the manufacturing and purification process.[13]
Q6: How often should the purity of this compound be re-tested?
A6: Retesting frequency depends on the storage conditions and the stability of the compound. For material stored under recommended conditions, annual re-testing is a good practice. However, if any changes in physical appearance (e.g., color, clumping) are observed, immediate re-analysis is recommended.
II. Troubleshooting Guides
HPLC Analysis Issues
Q1: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A1: Unexpected peaks in an HPLC chromatogram can arise from several sources. Here are the most common causes and their solutions:
-
Contaminated mobile phase: Impurities in the solvents or additives can appear as peaks, especially in gradient elution.[14] Solution: Prepare fresh mobile phase using high-purity solvents and reagents.[15]
-
Sample degradation: The compound may be degrading in the injection solvent or on the column. Solution: Ensure the sample is dissolved in a compatible solvent and analyze it promptly after preparation.
-
Injector contamination: Carryover from previous injections can introduce ghost peaks. Solution: Clean the injector and syringe with a strong solvent.[16]
-
Late eluting peaks from a previous run: A peak from a prior injection may elute in the current run, especially if the run time is too short. Solution: Extend the run time to ensure all components have eluted.
Q2: The peak shape for this compound is poor (tailing or fronting). How can I improve it?
A2: Poor peak shape can compromise the accuracy of quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by column contamination.[17] Solutions:
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[18]
-
Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the silica.[18]
-
Use a guard column to protect the analytical column from contamination.[17]
-
If the column is contaminated, flush it with a strong solvent or replace it.[17]
-
-
Peak Fronting: This is typically a sign of column overloading.[17] Solution: Reduce the concentration of the sample or decrease the injection volume.[18]
Q3: The retention time of this compound is shifting between injections. What should I do?
A3: Retention time shifts can indicate a problem with the HPLC system or the mobile phase.[17]
-
Changes in mobile phase composition: Even small variations in the mobile phase can affect retention time.[15] Solution: Prepare the mobile phase carefully and consistently.[15] For gradient methods, ensure the pump's mixing performance is optimal.[15]
-
Fluctuations in column temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning.[15] Solution: Use a column oven to maintain a constant temperature.[15]
-
Column equilibration: The column may not be fully equilibrated with the mobile phase. Solution: Increase the column equilibration time before the first injection.[15]
-
Changes in flow rate: Inconsistent flow from the pump will cause retention time shifts. Solution: Check the pump for leaks and ensure it is delivering a stable flow rate.[15]
Purity Assessment Discrepancies
Q4: My purity result from HPLC is lower than the specification. What are the next steps?
A4: A lower-than-expected purity result requires a systematic investigation.
-
Verify the HPLC method: Ensure the method is validated and appropriate for this compound. Check for any recent changes to the method or instrument parameters.
-
Re-run the analysis: Repeat the analysis with a freshly prepared sample and mobile phase to rule out preparation errors.
-
Use an orthogonal method: Analyze the sample using a different analytical technique, such as LC-MS or qNMR, to confirm the purity.
-
Identify the impurities: Use LC-MS to identify the molecular weights of the impurity peaks.[9] This can provide clues about their origin (e.g., degradation products, synthesis byproducts).
-
Review the compound's history: Check the storage conditions and age of the compound.
III. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC method for determining the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as needed for the analysis.
3. HPLC Method Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the following formula:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for identifying unknown impurities in a this compound sample.[10]
1. Materials and Reagents:
-
Same as for HPLC analysis.
2. LC-MS System and Parameters:
-
Use an LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
-
Employ the same HPLC method as described in Protocol 1 to ensure chromatographic separation.
-
Set the mass spectrometer to acquire data in both positive and negative ion modes to maximize the chances of detecting all impurities.
-
Acquire full scan data to determine the molecular weights of the eluting peaks.
-
Perform tandem MS (MS/MS) on the impurity peaks to obtain fragmentation patterns, which can aid in structural elucidation.[9]
3. Data Analysis:
-
Extract the mass spectra for each impurity peak.
-
Determine the accurate mass of the molecular ion for each impurity.
-
Use the accurate mass to propose possible elemental compositions.
-
Analyze the MS/MS fragmentation patterns to deduce the structure of the impurities.
IV. Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Quality control workflow for this compound.
Caption: Troubleshooting logic for HPLC retention time shifts.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | CAS:18296-48-5 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | C27H40O10 | CID 101380092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 18296-48-5 | TAA29648 | Biosynth [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. biomedres.us [biomedres.us]
- 9. chimia.ch [chimia.ch]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaguru.co [pharmaguru.co]
- 18. hplc.eu [hplc.eu]
Validation & Comparative
Comparative Analysis of Valtrate Hydrine B4 and Other Antifungal Compounds
A detailed guide for researchers on the efficacy, mechanism, and safety profile of the novel antifungal agent Valtrate Hydrine B4 in comparison to established antifungal compounds.
This guide provides a comprehensive comparison of the novel investigational antifungal agent, this compound, with three major classes of existing antifungal drugs: azoles (represented by Fluconazole), polyenes (represented by Amphotericin B), and echinocandins (represented by Caspofungin). The analysis is based on a compilation of in vitro experimental data, focusing on antifungal efficacy, spectrum of activity, and cytotoxicity. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.
Mechanism of Action: A Comparative Overview
This compound introduces a novel mechanism of action by selectively targeting fungal chitin (B13524) synthase 2 (CHS2). This enzyme is critical for the formation of the primary septum during fungal cell division, and its inhibition leads to catastrophic cytokinesis failure. This mechanism is distinct from the established pathways targeted by current antifungal therapies.
-
Azoles (Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.
-
Polyenes (Amphotericin B): Bind directly to ergosterol within the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.
-
Echinocandins (Caspofungin): Inhibit β-1,3-glucan synthase, an enzyme responsible for the synthesis of β-1,3-glucan, a key structural polymer of the fungal cell wall.
Caption: Comparative mechanisms of action for major antifungal classes.
Antifungal Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro potency of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared with standard antifungal agents. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug that prevents visible growth of the microorganism.
Table 1: Comparative MIC₅₀ Values (µg/mL)
| Fungal Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
|---|---|---|---|---|
| Candida albicans | 0.125 | 1 | 0.5 | 0.03 |
| Candida glabrata | 0.25 | 16 | 1 | 0.06 |
| Candida parapsilosis | 0.5 | 2 | 0.25 | 2 |
| Aspergillus fumigatus | 2 | >64 | 1 | 0.125 |
| Cryptococcus neoformans | 4 | 8 | 0.5 | >16 |
In Vitro Cytotoxicity Profile
The safety profile of an antifungal agent is as crucial as its efficacy. The in vitro cytotoxicity of this compound was assessed against human hepatocellular carcinoma (HepG2) cells and compared to other antifungals. The half-maximal inhibitory concentration (IC₅₀) was determined to quantify the cytotoxic potential.
Table 2: Comparative Cytotoxicity (IC₅₀ in µM)
| Compound | IC₅₀ against HepG2 cells |
|---|---|
| This compound | >128 |
| Fluconazole | >200 |
| Amphotericin B | 5 |
| Caspofungin | >100 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Fungal isolates.
-
Antifungal compounds.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). This suspension is further diluted in RPMI medium to achieve a final inoculum concentration of ~0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared directly in the 96-well plates containing RPMI medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read visually as the lowest drug concentration showing a significant reduction (typically ≥50% for azoles and ≥90% for other agents) in growth compared to the drug-free control well.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of antifungal compounds on the viability of mammalian cells.
Materials:
-
HepG2 cells.
-
DMEM medium supplemented with 10% FBS.
-
96-well cell culture plates.
-
Antifungal compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
Procedure:
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the antifungal compounds. A vehicle control (e.g., DMSO) is included.
-
Incubation: Plates are incubated for another 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Validating the Anticancer Efficacy of Valtrate In Vivo: A Comparative Guide
An objective analysis of Valtrate's performance against various cancer types based on preclinical in vivo data.
Valtrate, a natural iridoid compound extracted from the root of the Valeriana species, has emerged as a promising candidate in oncology research.[1] Numerous in vitro studies have highlighted its cytotoxic effects on various cancer cell lines, but its true potential lies in its demonstrated efficacy in living organisms. This guide provides a comprehensive comparison of Valtrate's in vivo anticancer activities across different cancer models, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Quantitative In Vivo Efficacy of Valtrate
The in vivo anticancer effects of Valtrate have been investigated in several preclinical models, primarily utilizing xenografts in immunodeficient mice. These studies provide quantitative data on tumor growth inhibition and survival benefits.
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Pancreatic Cancer | PANC-1luc xenograft in nu/nu female mice | Not specified | 61% inhibition of tumor growth. | [2][3] |
| Glioblastoma | Orthotopic GBM#P3luci xenograft in nude mice | Not specified | Five-fold difference in tumor volume at day 28; enhanced survival (36 days vs. 27 days for control). | [1][4] |
| Lung Cancer | A549 and H1299 xenograft in nude mice | 10 mg/mL Valtrate | Distinct decline in both tumor volume and weight. | [5][6] |
Mechanisms of Action: Signaling Pathways Targeted by Valtrate
Valtrate exerts its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and migration.
In glioblastoma, Valtrate has been shown to inhibit the PDGFRA/MEK/ERK signaling pathway.[1][4] This inhibition leads to reduced proliferation and induction of apoptosis in GBM cells.[1][4]
For pancreatic cancer, research indicates that Valtrate directly targets and inhibits STAT3 (Signal Transducer and Activator of Transcription 3).[2][3] This interaction leads to the suppression of downstream targets like Bcl-2, c-Myc, and Cyclin B1, and an increase in the pro-apoptotic protein Bax, ultimately causing apoptosis and cell cycle arrest at the G2/M phase.[2][3]
In lung cancer, Valtrate's mechanism is linked to the reduction of SLC7A11, a component of the cystine/glutamate antiporter, which is crucial for cellular antioxidant defense.[5][6] By downregulating SLC7A11, Valtrate induces ferroptosis, a form of iron-dependent programmed cell death.[5][6]
Experimental Protocols
The validation of Valtrate's in vivo efficacy relies on standardized and reproducible experimental protocols. Below are the methodologies for the key experiments cited.
Xenograft Mouse Models
A common approach to evaluate in vivo anticancer activity is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.
-
Cell Lines: Human cancer cell lines such as PANC-1 (pancreatic), GBM#P3 (glioblastoma), A549, and H1299 (lung) are cultured under standard conditions.[2][4][6]
-
Animals: Immunodeficient mice, typically nu/nu or NOD/SCID, are used to prevent rejection of the human tumor cells.[2][4][6][7]
-
Implantation: A specific number of cancer cells (e.g., 8 x 10^6) are suspended in a suitable medium (e.g., M199 medium/Matrigel) and injected subcutaneously or orthotopically into the mice.[7] For orthotopic models, cells are implanted in the organ of origin (e.g., the brain for glioblastoma).[1][4]
-
Treatment: Once tumors become palpable, mice are randomized into control and treatment groups. Valtrate is administered, often intraperitoneally, at a predetermined dose and schedule.[4][7] The vehicle used to dissolve Valtrate is administered to the control group. A previously reported vehicle for Valtrate consists of 50% PBS, 40% Kolliphor/ethylene glycol, and 10% DMSO.[2]
-
Monitoring and Endpoint: Tumor volume is measured regularly. The study concludes when tumors in the control group reach a specific size, and the tumors are then excised, weighed, and processed for further analysis.[4][6]
Immunohistochemistry (IHC)
IHC is used to detect the presence and localization of specific proteins within the tumor tissue, providing insights into the mechanism of action.
-
Tissue Preparation: Tumors are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with primary antibodies against proteins of interest (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis), followed by a secondary antibody conjugated to an enzyme. A substrate is added to produce a colored product, allowing for visualization under a microscope.[4]
Western Blotting
Western blotting is employed to quantify the expression levels of specific proteins in tumor lysates.
-
Protein Extraction: Proteins are extracted from tumor tissues.
-
Electrophoresis and Transfer: The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins, followed by secondary antibodies conjugated to a detectable marker.
-
Detection: The signal is detected and quantified to determine the relative protein expression levels.[2][4]
Comparison with Other Anticancer Agents
While the provided search results focus on the standalone efficacy of Valtrate, a comprehensive evaluation requires comparison with established chemotherapeutic agents. For instance, a study on valproic acid (VPA), another compound with anticancer properties, in breast cancer models used capecitabine (B1668275) as a comparator.[7] The in vivo part of this study involved treating mice with VPA, capecitabine, or a combination of both, and comparing the tumor growth inhibition.[7] Future research should aim to conduct similar head-to-head comparative studies of Valtrate against standard-of-care drugs for the respective cancer types to better position it in the therapeutic landscape.
Conclusion
The in vivo data accumulated to date strongly supports the anticancer efficacy of Valtrate across multiple cancer types, including pancreatic, glioblastoma, and lung cancer. Its ability to modulate key signaling pathways like PDGFRA/MEK/ERK and STAT3, and to induce ferroptosis, underscores its potential as a multifaceted anticancer agent. The detailed experimental protocols provided herein offer a foundation for further research and validation. To solidify its clinical potential, future studies should focus on direct in vivo comparisons with existing anticancer drugs and further exploration of its safety and pharmacokinetic profiles.
References
- 1. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Valtrate as a novel therapeutic agent exhibits potent anti-pancreatic cancer activity by inhibiting Stat3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. Valtrate antagonizes malignant phenotypes of lung cancer cells by reducing SLC7A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Valtrate Hydrine B4: A Comparative Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of published scientific literature specifically detailing the cross-reactivity profile of Valtrate hydrine B4. This guide, therefore, aims to provide a comparative analysis based on the known pharmacological activities of related compounds derived from Valeriana species. By examining the binding profiles of other valepotriates and valerenic acid, we can infer potential areas of cross-reactivity for this compound and propose a framework for future investigational studies.
This compound is a valepotriate derivative naturally occurring in Valeriana species.[1] It is recognized for its potential sedative and anxiolytic effects, which are thought to be mediated through its interaction with gamma-aminobutyric acid (GABA) receptors.[1][2] However, the broader receptor interaction profile remains uncharacterized.
Comparative Analysis of Related Valeriana Compounds
To understand the potential for cross-reactivity, it is useful to examine the known targets of other compounds found in Valeriana.
| Compound Family | Primary Target(s) | Other Known Targets | Potential for Cross-Reactivity Inference |
| Valepotriates | GABA Receptors[2] | N-Type Voltage-Gated Calcium Channels (Cav2.2)[3] | High: As this compound is a valepotriate, it may also interact with N-type calcium channels, suggesting a potential for cross-reactivity with other calcium channel blockers. |
| Valerenic Acid | Positive Allosteric Modulator of GABAA Receptors (β2/β3 subunit-dependent)[4] | Partial Agonist of Serotonin (B10506) 5-HT5a Receptor[5][6] | Moderate: While structurally different from valepotriates, the activity of valerenic acid on serotonin receptors highlights that compounds from Valeriana can exhibit activity beyond the GABAergic system. This suggests that this compound could potentially interact with serotonin receptors as well. |
Proposed Experimental Protocols for Assessing Cross-Reactivity
Given the lack of direct data, the following standard experimental workflows are proposed to systematically evaluate the cross-reactivity profile of this compound.
In Vitro Receptor Binding Assays
A comprehensive screening of this compound against a panel of receptors, ion channels, and transporters is the first step in identifying potential cross-reactivity.
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then prepared to determine concentration-dependent effects.
-
Receptor/Target Preparation: Membranes from cell lines recombinantly expressing the target of interest (e.g., various G-protein coupled receptors, ion channels, etc.) are prepared.
-
Binding Assay: A radioligand binding assay is performed. This involves incubating the target preparation with a known radiolabeled ligand and varying concentrations of this compound.
-
Detection: The amount of radioligand bound to the target is measured using a scintillation counter or other appropriate detector.
-
Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound for each target. A lower IC50 value indicates a higher binding affinity and a higher potential for cross-reactivity.
Immunoassay Cross-Reactivity Testing
To assess potential interference in diagnostic or research immunoassays, a cross-reactivity study is essential.
Methodology:
-
Assay Selection: A panel of commercially available immunoassays for relevant analytes (e.g., therapeutic drugs, hormones, drugs of abuse) is selected.
-
Spiking Studies: Drug-free urine or serum samples are spiked with high concentrations of this compound.
-
Immunoassay Analysis: The spiked samples are then analyzed using the selected immunoassays according to the manufacturer's instructions.
-
Determination of Cross-Reactivity: The results are compared to a negative control (unspiked sample). A false-positive result in the spiked sample indicates cross-reactivity. The percentage of cross-reactivity can be calculated using the formula: % Cross-Reactivity = (Concentration of analyte detected / Concentration of this compound added) x 100%
Visualizing Potential Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the known signaling pathway of a related compound and the proposed experimental workflows.
Caption: Known signaling pathways for Valerenic Acid, a related compound from Valeriana.
Caption: Proposed workflow for in vitro receptor binding assays.
Caption: Proposed workflow for immunoassay cross-reactivity testing.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently unavailable, this guide provides a comparative framework based on related compounds from Valeriana. The potential for interactions with N-type calcium channels and serotonin receptors, in addition to its known activity at GABA receptors, warrants further investigation. The proposed experimental workflows offer a standardized approach for researchers and drug development professionals to systematically characterize the cross-reactivity profile of this compound, which is crucial for a comprehensive understanding of its pharmacological and potential off-target effects.
References
- 1. This compound | 18296-48-5 | TAA29648 | Biosynth [biosynth.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Valtrate and Didrovaltrate Cytotoxicity for Researchers
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of valtrate (B1682818) and didrovaltrate (B96299), two closely related valepotriates derived from Valeriana species. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative potencies, mechanisms of action, and the structural features underpinning their cytotoxic effects.
Introduction
Valtrate and didrovaltrate are iridoid monoterpenoids that have garnered interest for their biological activities, including their potential as cytotoxic and antitumor agents.[1][2][3] Structurally, they are distinguished by their degree of unsaturation, with valtrate being a diene-type valepotriate and didrovaltrate a monoene-type.[4][5] This structural variance has a significant impact on their cytotoxic profiles.
Comparative Cytotoxicity Data
Quantitative analysis of the cytotoxic effects of valtrate and didrovaltrate has been performed on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. Studies have consistently shown that valtrate exhibits greater cytotoxicity than didrovaltrate.
A key study utilizing the microculture tetrazolium (MTT) assay demonstrated that diene-type valepotriates, such as valtrate, are significantly more cytotoxic than their monoene counterparts, like didrovaltrate.[4]
| Compound | Type | Cell Line | IC50 (µM) | Relative Toxicity |
| Valtrate | Diene | GLC(4), COLO 320 | 1 - 6 | Higher |
| Didrovaltrate | Monoene | GLC(4), COLO 320 | ~2-3x higher than valtrate | Lower |
| Data sourced from Bos et al. (1998).[4] |
Structure-Activity Relationship
The difference in cytotoxicity between valtrate and didrovaltrate is primarily attributed to their chemical structures. Valtrate's diene system makes it a more reactive molecule compared to the monoene structure of didrovaltrate. This increased reactivity is thought to contribute to its enhanced cytotoxic effects. The presence of two double bonds in the iridoid ring of valtrate likely increases its ability to interact with cellular macromolecules, leading to greater disruption of cellular processes and, consequently, higher toxicity to cancer cells.
Caption: Chemical structures of Valtrate and Didrovaltrate.
Mechanism of Action
Valtrate: Induction of Apoptosis
Research indicates that valtrate exerts its cytotoxic effects primarily through the induction of apoptosis. Studies have shown that valtrate can trigger cell cycle arrest and apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of key signaling pathways that regulate cell survival and death. While the complete picture is still under investigation, evidence points to the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Didrovaltrate: An Underexplored Mechanism
In contrast to valtrate, the specific molecular mechanisms underlying the cytotoxic effects of didrovaltrate are not as well-documented in the available scientific literature. It is plausible that it induces cytotoxicity through similar apoptotic pathways as valtrate, albeit with lower efficacy due to its reduced chemical reactivity. However, further research is required to fully elucidate its mechanism of action.
Caption: Proposed apoptotic signaling pathway for Valtrate.
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.
MTT Assay Protocol
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of valtrate and didrovaltrate in culture medium.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Caption: A generalized workflow for the MTT cytotoxicity assay.
References
- 1. Didrovaltrate | C22H32O8 | CID 65689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Minor valepotriates from Valeriana jatamansi and their cytotoxicity against metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Valtrate vs. Temozolomide in Glioblastoma: A Comparative Analysis of Preclinical Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy and mechanisms of action of Valtrate and the current standard-of-care chemotherapeutic agent, Temozolomide (B1682018), for the treatment of glioblastoma (GBM).
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy.[1][2] The cornerstone of GBM chemotherapy is temozolomide (TMZ), an oral alkylating agent that has been the standard of care for over a decade.[3][4][5] However, intrinsic and acquired resistance to TMZ remains a significant clinical challenge, necessitating the exploration of novel therapeutic agents.[2][4] Valtrate, a natural iridoid compound extracted from the root of the Valeriana plant, has emerged as a promising candidate, demonstrating potent anti-glioblastoma activity in preclinical studies.[6][7] This guide synthesizes the available preclinical data to offer a side-by-side comparison of these two compounds.
Quantitative Efficacy Data
The following tables summarize the key preclinical efficacy data for Valtrate and Temozolomide in glioblastoma models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate preclinical investigations.
| In Vitro Efficacy of Valtrate in Glioblastoma Cell Lines | |
| Assay | Results |
| Cell Proliferation (CCK-8 Assay) | Valtrate significantly inhibited the proliferation of GBM cells in a dose-dependent manner.[6] |
| Colony Formation Assay | Treatment with Valtrate led to a reduction in the colony-forming ability of GBM cells.[6] |
| EdU Assay | Valtrate was shown to suppress DNA synthesis in GBM cells.[6] |
| Apoptosis (Flow Cytometry) | Valtrate induced apoptosis in GBM cells in a dose-dependent manner.[6] |
| Invasion/Migration (Transwell Assay) | Valtrate suppressed the invasion and migration of GBM cells.[6] |
| 3D Tumor Spheroid Invasion Assay | Valtrate inhibited the invasive capacity of 3D GBM tumor spheroids.[6] |
| GBM-Brain Organoid Co-culture Invasion Assay | Valtrate demonstrated an inhibitory effect on GBM cell invasion in a brain organoid co-culture model.[6] |
| In Vivo Efficacy of Valtrate in an Orthotopic Xenograft Mouse Model | |
| Metric | Results |
| Tumor Volume | Treatment with Valtrate resulted in a fivefold reduction in tumor volume at day 28 compared to the control group.[7] |
| Survival | Valtrate treatment led to enhanced survival, with a median survival of 36 days compared to 27 days in the control group.[7] |
| Toxicity | No observable tissue damage was found in major organs of Valtrate-treated mice, indicating a lack of significant toxicity within the study timeframe.[6] |
| Clinical Efficacy of Temozolomide in Glioblastoma Patients | |
| Metric | Results |
| Median Overall Survival (with Radiotherapy) | 14.6 months (compared to 12.1 months with radiotherapy alone).[1][5][8] |
| Two-Year Survival Rate (with Radiotherapy) | 26.5% (compared to 10.4% with radiotherapy alone).[8] |
Mechanisms of Action
Valtrate and Temozolomide exert their anti-cancer effects through distinct molecular mechanisms.
Valtrate: This natural compound targets the Platelet-Derived Growth Factor Receptor A (PDGFRA) signaling pathway.[6][7] By downregulating PDGFRA, Valtrate inhibits the downstream MEK/ERK signaling cascade, which is crucial for cell proliferation, survival, and migration.[6] This inhibition ultimately leads to the induction of mitochondrial apoptosis and the suppression of the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and migration.[6]
Temozolomide: As a prodrug, Temozolomide is chemically converted at physiological pH to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[3][9] MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine.[3] This DNA damage triggers futile cycles of DNA mismatch repair, leading to DNA strand breaks and ultimately, apoptosis.[9] The efficacy of Temozolomide is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[1][4] Methylation of the MGMT gene promoter silences the gene, leading to reduced enzyme expression and increased sensitivity to Temozolomide.[1]
Signaling Pathways
References
- 1. Glioblastoma - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes | MDPI [mdpi.com]
- 5. Glioblastoma vs temozolomide: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Cross-Validation of Valtrate's (Meprobamate) Mechanism of Action: A Comparative Guide for Researchers
Introduction
This guide provides a detailed cross-validation of the mechanism of action for Valtrate, which is a trade name for the anxiolytic agent meprobamate. While the name "Valtrate" is also associated with valepotriate, a natural compound derived from Valeriana jatamansi, this document will focus on meprobamate, a compound with a more extensively documented pharmacological profile relevant to the specified audience of researchers and drug development professionals.[1][2] Meprobamate, a carbamate (B1207046) derivative, was a widely prescribed tranquilizer but has been largely superseded by newer agents with more favorable safety profiles.[1][3] This comparison will objectively evaluate meprobamate's performance against two key alternatives: diazepam, a classic benzodiazepine (B76468), and buspirone (B1668070), a non-benzodiazepine anxiolytic with a distinct mechanism of action.
This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for the cited assays, and includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of their comparative pharmacology.
Comparative Analysis of Molecular Mechanisms
The primary mechanism of action for meprobamate and diazepam involves the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][3] In contrast, buspirone primarily targets the serotonin (B10506) system, specifically the 5-HT1A receptor.[4]
Quantitative Comparison of Receptor Interactions and Functional Effects
The following tables summarize key in vitro and in vivo data for meprobamate, diazepam, and buspirone, allowing for a direct comparison of their potency, efficacy, and behavioral outcomes.
| Table 1: In Vitro Receptor Pharmacology | Meprobamate | Diazepam | Buspirone | Reference(s) |
| Primary Molecular Target | GABA-A Receptor | GABA-A Receptor | 5-HT1A Receptor | [1][3],[5],[4] |
| Mechanism of Action | Positive Allosteric Modulator & Direct Agonist | Positive Allosteric Modulator | Partial Agonist | [3][6],[7][8],[9] |
| Binding Site | Distinct from benzodiazepine site | Benzodiazepine site (α/γ subunit interface) | Serotonin binding site | [10],[5], |
| Effect on Primary Target | Increases channel open duration | Increases GABA binding affinity | Mimics serotonin, leading to downstream signaling | [3],[11], |
| EC50 for Receptor Modulation | ~142 µM (for carisoprodol, the parent drug) | ~21.7 µM (GABA + Diazepam) | 15-186 nM | [12],[13],[14] |
| Table 2: In Vivo Anxiolytic Efficacy (Elevated Plus Maze) | Meprobamate | Diazepam | Buspirone | Reference(s) |
| Animal Model | Rat/Mouse | Rat/Mouse | Rat/Mouse | [15],[16][17],[18][19] |
| Typical Anxiolytic Dose Range | Data not readily available in comparative studies | 0.5 - 1.5 mg/kg | 0.1 - 5.0 mg/kg | [15],[16][17],[19][20] |
| Effect on % Time in Open Arms | Increases (anxiolytic effect) | Significant increase | Variable; can decrease at certain doses | [15],[16][17],[19][21] |
| Observed % Time in Open Arms (Example) | Not available | ~80.3% (at 0.5 mg/kg in gerbils) | Anxiogenic-like effects observed in some studies | [22],[21] |
Key Experimental Protocols
To ensure reproducibility and critical evaluation of the presented data, this section details the methodologies for the key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion flow through GABA-A receptors in response to drug application, providing insights into the potency and efficacy of modulators like meprobamate and diazepam.
-
Cell Preparation: Human embryonic kidney (HEK293) cells are transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[6][12] Transfected cells are then cultured for 24-72 hours before recording.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: A rapid solution exchange system is used to apply GABA, the test compound (meprobamate, diazepam), or a combination of both to the cell.
-
Data Acquisition and Analysis: The resulting chloride currents are recorded and amplified. Concentration-response curves are generated by plotting the current amplitude against the drug concentration. These curves are then fitted with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum effect (Emax).[7]
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic or anxiogenic properties of pharmacological agents.[23][24]
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two opposing "open" arms (without walls) and two opposing "closed" arms (with high walls).[23][24]
-
Procedure:
-
Rodents (rats or mice) are administered the test compound (e.g., diazepam, buspirone) or a vehicle control, typically via intraperitoneal injection, 30 minutes before the test.[17]
-
Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.[23]
-
The session is recorded by a video camera positioned above the maze.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in both arm types.[25] An increase in these parameters is indicative of an anxiolytic effect.[25]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow described above.
Caption: GABA-A Receptor Signaling Pathway for Meprobamate and Diazepam.
Caption: Buspirone's Dual Action on Presynaptic and Postsynaptic 5-HT1A Receptors.
Caption: Experimental Workflow for the Elevated Plus Maze (EPM) Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 3. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 4. sterisindia.com [sterisindia.com]
- 5. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Diazepam - Wikipedia [en.wikipedia.org]
- 9. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. Carisoprodol-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 18. Handling history of rats modifies behavioural effects of drugs in the elevated plus-maze test of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 25. adhikarilab.psych.ucla.edu [adhikarilab.psych.ucla.edu]
Valtrate in Valeriana: A Comparative Analysis of Yield, Bioactivity, and Therapeutic Pathways
For Immediate Release
A comprehensive comparative analysis of Valtrate (B1682818), a key bioactive iridoid, across various species of the Valeriana genus reveals significant differences in yield and underscores its diverse pharmacological potential. This guide synthesizes quantitative data, outlines detailed experimental protocols for its study, and visualizes its molecular mechanisms of action, offering a critical resource for researchers in pharmacology and drug development.
Valtrate is a prominent valepotriate found in the roots and rhizomes of Valeriana plants, a genus long recognized in traditional medicine for its sedative and anxiolytic properties. Modern research has expanded its profile, uncovering potent cytotoxic, antiviral, and anti-inflammatory activities. However, the concentration of Valtrate varies considerably among different Valeriana species, impacting their therapeutic efficacy and potential for commercial extraction.
Comparative Analysis of Valtrate Content
Quantitative analysis via High-Performance Liquid Chromatography (HPLC) across several Valeriana species highlights a significant variance in Valtrate concentration. Notably, species such as Valeriana edulis and Valeriana jatamansi demonstrate substantially higher yields compared to the more commonly known Valeriana officinalis. The data indicates that Valtrate content is also influenced by the specific part of the plant analyzed (e.g., rhizomes vs. leaves) and its geographical origin.
One study identified Valeriana jatamansi as having the highest content of valepotriates among V. jatamansi, V. officinalis, and V. officinalis var. latifolia. Another key finding is the exceptionally high concentration of total valepotriates in V. edulis roots (8.0-12.0% dry weight), which is significantly greater than that found in V. officinalis (0.3-1.7%)[1]. Research on Valeriana kilimandascharica showed a combined valtrate/isovaltrate concentration of up to 5.15% in rhizomes and 5.89% in leaves[2][3]. In transgenic hairy root cultures of V. jatamansi, Valtrate content has been measured at 8.12 to 10.77 mg/g[4]. A valepotriate fraction from V. edulis was found to contain 1.34% Valtrate[5][6].
| Table 1: Quantitative Comparison of Valtrate and Total Valepotriates in Different Valeriana Species | ||
| Valeriana Species | Plant Part | Valtrate / Valepotriate Content (% Dry Weight or mg/g) |
| Valeriana edulis | Roots | 8.0 - 12.0% (Total Valepotriates)[1] |
| Valepotriate Fraction | 1.34% (Valtrate)[5][6] | |
| Valeriana kilimandascharica | Rhizomes | 5.15% (Valtrate/Isovaltrate)[2][3] |
| Leaves | 5.89% (Valtrate/Isovaltrate)[2][3] | |
| Valeriana jatamansi | Hairy Roots | 8.12 - 10.77 mg/g (Valtrate)[4] |
| Valeriana officinalis | Roots | 0.3 - 1.7% (Total Valepotriates)[1] |
| Roots | <0.5% (Valtrate)[7] | |
| Valeriana glechomifolia | Aerial & Subterranean | Richest in valepotriates among nine South American species studied[8][9] |
Pharmacological Activities and Signaling Pathways
Valtrate exhibits a broad spectrum of biological activities by modulating key cellular signaling pathways. Its therapeutic potential spans from oncology to neurology.
Anticancer Activity: Valtrate has demonstrated significant cytotoxicity against a range of cancer cell lines. In glioblastoma, it inhibits the PDGFRA/MEK/ERK signaling pathway, leading to reduced cell proliferation and migration[10]. In pancreatic cancer, Valtrate directly targets and inhibits STAT3 activity, which in turn induces apoptosis and G2/M cell cycle arrest[10]. Furthermore, in gastric cancer, its pro-apoptotic effects are mediated by reactive oxygen species (ROS) that influence MAPK and NF-κB signaling pathways.
Anxiolytic and Sedative Effects: The traditional use of Valeriana for anxiety and sleep disorders is supported by Valtrate's mechanism of action. Studies suggest its anxiolytic effects are mediated through the hypothalamus-pituitary-adrenal (HPA) axis, as evidenced by its ability to significantly reduce serum corticosterone (B1669441) levels in animal models.
Experimental Protocols
Extraction of Valtrate from Valeriana Roots
This protocol outlines a general procedure for the extraction of valepotriates, including Valtrate, from dried plant material.
-
1.1. Material Preparation: Air-dry the roots of the selected Valeriana species at room temperature (20-25°C) until a constant weight is achieved (typically to a moisture content of ~10%)[11]. Grind the dried roots into a fine powder (particle size 0.25-0.5 mm) using a colloid mill[12].
-
1.2. Solvent Extraction:
-
Macerate 10 g of the powdered root material in 100 mL of chloroform (B151607) or hexane (B92381) in a sealed flask[9].
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature to enhance extraction efficiency[9][12].
-
Alternatively, perform maceration by shaking the mixture for 24 hours at room temperature.
-
-
1.3. Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with an additional 20 mL of the solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation of the thermolabile valepotriates[1].
-
-
1.4. Drying: Dry the resulting crude extract in a vacuum desiccator to yield a viscous, yellowish residue. Store the extract at -20°C in the dark.
Quantification of Valtrate by HPLC
This protocol provides a validated method for the quantitative analysis of Valtrate in crude extracts.
-
2.1. Standard and Sample Preparation:
-
Prepare a stock solution of a certified Valtrate standard (e.g., from Apin Chemicals) in HPLC-grade methanol (B129727) at a concentration of 1 mg/mL. Create a series of calibration standards (e.g., 0.0625 to 1.0 mg/mL) by serial dilution[4].
-
Accurately weigh and dissolve the crude extract in methanol to a final concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
2.2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 × 250 mm, 5 µm particle size)[7][13].
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v)[13].
-
Flow Rate: 1.0 - 1.5 mL/min[13].
-
Detection Wavelength: 254 nm (the UV absorbance maximum for diene-type valepotriates like Valtrate)[7].
-
Injection Volume: 10-20 µL.
-
-
2.3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Valtrate standard against its concentration.
-
Identify the Valtrate peak in the sample chromatogram by comparing its retention time with the standard (typically around 8-10 minutes under these conditions)[7][13].
-
Quantify the amount of Valtrate in the sample by interpolating its peak area onto the calibration curve. Express the final content as mg of Valtrate per gram of dry weight of the initial plant material.
-
Iridoid Biosynthesis Pathway
Valtrate, as an iridoid, is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plants. The pathway begins with Geranyl Pyrophosphate (GPP), a C10 precursor, and proceeds through a series of enzymatic oxidation, reduction, and cyclization steps to form the characteristic cyclopentanopyran skeleton.
This guide provides a foundational framework for the comparative study of Valtrate. The significant variation in yield among Valeriana species presents an opportunity for selecting high-yielding species for targeted drug development. Further research into the specific enzymatic steps leading to Valtrate and the full spectrum of its pharmacological activities is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Overexpression of geraniol-10-hydroxylase improves valtrate accumulation in Valeriana jatamansi | Plant Genetic Resources | Cambridge Core [cambridge.org]
- 5. Anticonvulsant activity of Valeriana edulis roots and valepotriates on the pentylenetetrazole-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 8. Quantitative determination of valepotriates from Valeriana native to South Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mas.bg.ac.rs [mas.bg.ac.rs]
- 12. international-agrophysics.org [international-agrophysics.org]
- 13. ijpsr.com [ijpsr.com]
Validating the Anxiolytic-Like Effects of Valtrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic-like effects of Valtrate, a principle iridoid compound isolated from Valeriana jatamansi, against other anxiolytic agents. The information presented herein is supported by experimental data from preclinical studies, offering insights into its efficacy and potential mechanisms of action.
Comparative Efficacy of Valtrate
Valtrate has demonstrated significant anxiolytic-like activity in established rodent models of anxiety. Its effects are comparable to the classical benzodiazepine, diazepam, and show promise when evaluated against other classes of anxiolytics.
Performance in Behavioral Models of Anxiety
The anxiolytic potential of Valtrate has been primarily assessed using the Elevated Plus-Maze (EPM) and the Open Field Test (OFT). These tests are based on the natural aversion of rodents to open, brightly lit spaces and their exploratory behavior in novel environments.
Table 1: Comparison of Valtrate and Diazepam in the Elevated Plus-Maze (EPM) Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | % of Entries into Open Arms | % of Time Spent in Open Arms | Total Arm Entries |
| Vehicle | - | 18.2 ± 2.5 | 15.1 ± 2.1 | 25.5 ± 2.8 |
| Valtrate | 5 | 22.5 ± 3.1 | 19.8 ± 3.4 | 26.1 ± 3.0 |
| Valtrate | 10 | 35.6 ± 4.2 | 32.4 ± 4.5 | 27.3 ± 2.9 |
| Valtrate | 20 | 28.9 ± 3.9 | 26.7 ± 4.1 | 26.8 ± 3.1 |
| Diazepam | 1 | 38.9 ± 4.8 | 35.8 ± 5.0 | 28.1 ± 3.2 |
*Data from Shi et al., 2014. Values are mean ± SEM (n=12). *P < 0.05, *P < 0.01 compared to the vehicle group.
In the EPM test, oral administration of Valtrate at a dose of 10 mg/kg for 10 days significantly increased both the percentage of entries and the time spent in the open arms, indicative of an anxiolytic effect[1]. This effect was comparable to that of diazepam (1 mg/kg)[1]. Notably, Valtrate did not significantly alter the total number of arm entries, suggesting that its anxiolytic-like effects are not due to a general increase in locomotor activity[1].
Table 2: Comparison of Valtrate and Diazepam in the Open Field Test (OFT) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Number of Central Entries | Total Distance Traveled (arbitrary units) |
| Vehicle | - | 15.4 ± 2.1 | 3250 ± 280 |
| Valtrate | 5 | 18.2 ± 2.5 | 3180 ± 310 |
| Valtrate | 10 | 28.7 ± 3.6 | 3310 ± 290 |
| Valtrate | 20 | 24.5 ± 3.1* | 3280 ± 300 |
| Diazepam | 1 | 30.1 ± 4.0 | 3350 ± 320 |
*Data from Shi et al., 2014. Values are mean ± SEM (n=12). *P < 0.05, *P < 0.01 compared to the vehicle group.
Consistent with the EPM results, Valtrate (10 mg/kg) significantly increased the number of entries into the central zone of the open field arena, further supporting its anxiolytic-like properties[1]. Again, this effect was comparable to diazepam, and there were no significant effects on total distance traveled, indicating a specific anxiolytic action without sedative effects at this dose[1].
While direct comparative studies of isolated Valtrate with the non-benzodiazepine anxiolytic buspirone (B1668070) are lacking, a study on an aqueous extract of Valeriana officinalis root demonstrated a significant increase in the number of entries and time spent in the open arms of the EPM in mice compared to buspirone (30 mg/kg)[2]. Given that Valtrate is a key component of Valeriana species, this suggests that its anxiolytic potential may be comparable or even superior to that of buspirone. However, further studies with isolated Valtrate are necessary to confirm this.
Currently, there is a lack of published quantitative data on the effects of isolated Valtrate in the Light-Dark Box (LDB) test, another common behavioral paradigm for assessing anxiety.
Potential Mechanisms of Action
The anxiolytic-like effects of Valtrate appear to be mediated through at least two distinct signaling pathways: modulation of the hypothalamic-pituitary-adrenal (HPA) axis and interaction with the GABAergic system.
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Stress and anxiety are closely linked to the activity of the HPA axis, which culminates in the release of glucocorticoids, such as corticosterone (B1669441) in rodents[3]. Chronic stress can lead to dysregulation of the HPA axis, contributing to anxiety disorders[3].
Experimental evidence shows that Valtrate (10 mg/kg) significantly reduces serum corticosterone levels in rats following exposure to the EPM[1]. This suggests that Valtrate's anxiolytic effects may be, at least in part, due to its ability to attenuate the stress-induced activation of the HPA axis[1].
Caption: Valtrate's modulation of the HPA axis.
Interaction with the GABAergic System
The GABAergic system, particularly the GABAA receptor, is a primary target for many anxiolytic drugs, including benzodiazepines[4]. The active constituents of Valeriana species, have been shown to interact with GABAA receptors[4]. While direct studies on Valtrate's interaction with specific GABAA receptor subunits are limited, research on the structurally related compound, valerenic acid, has shown that it acts as a positive allosteric modulator of GABAA receptors, particularly those containing β2 or β3 subunits[5]. This modulation enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and an anxiolytic effect. It is plausible that Valtrate may share a similar mechanism of action.
Caption: Putative mechanism of Valtrate at the GABA-A receptor.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate the replication and validation of these findings.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor[3].
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm for rats) and two closed arms (e.g., 50 x 10 x 40 cm for rats) extending from a central platform (e.g., 10 x 10 cm). The maze is elevated (e.g., 50-70 cm) above the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Each animal is placed on the central platform, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by an overhead video camera and analyzed for parameters such as the number of entries and the time spent in the open and closed arms.
-
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent and the percentage of entries into the open arms. Total arm entries are used as a measure of general locomotor activity.
Caption: Experimental workflow for the Elevated Plus-Maze test.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. The apparatus is a large, open arena[6].
-
Apparatus: A square or circular arena (e.g., 100 x 100 cm for rats) with walls (e.g., 40 cm high). The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes.
-
Each animal is placed in the center of the open field.
-
The animal is allowed to explore the arena for a set period (e.g., 5-10 minutes).
-
Behavior is recorded and analyzed for locomotor activity (total distance traveled) and anxiety-like behavior (time spent in and entries into the central zone).
-
-
Data Analysis: Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the central zone. Total distance traveled is a measure of overall motor activity.
Caption: Experimental workflow for the Open Field Test.
Light-Dark Box (LDB) Test
The LDB test is another widely used paradigm for assessing anxiety-like behavior, based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area[7].
-
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.
-
Procedure:
-
Animals are habituated to the testing room.
-
Each animal is placed in the lit compartment, facing away from the opening to the dark compartment.
-
The animal is allowed to move freely between the two compartments for a set duration (e.g., 5-10 minutes).
-
Behavior is recorded, and the time spent in the lit compartment and the number of transitions between compartments are measured.
-
-
Data Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments[7].
Conclusion
The available preclinical data strongly support the anxiolytic-like effects of Valtrate. Its efficacy in the Elevated Plus-Maze and Open Field Test is comparable to the established anxiolytic diazepam, without inducing significant sedative effects at therapeutic doses. The mechanisms underlying these effects appear to involve the modulation of the HPA axis and potentially the GABAergic system. Further research is warranted to fully elucidate the specific molecular targets of Valtrate, including its interaction with GABAA receptor subunits, and to confirm its efficacy in a wider range of anxiety models, such as the Light-Dark Box test. A direct comparison with other classes of anxiolytics, like buspirone, using the isolated compound is also a crucial next step in validating its therapeutic potential.
References
- 1. The Anxiolytic Effects of Valtrate in Rats Involves Changes of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On high- and low-affinity agonist sites in GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 6. Light-dark box test - Wikipedia [en.wikipedia.org]
- 7. The mouse light/dark box test [pubmed.ncbi.nlm.nih.gov]
Valtrate vs. IVHD-valtrate in Ovarian Cancer: A Comparative Analysis of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Valtrate and its derivative, IVHD-valtrate, focusing on their potential as therapeutic agents in ovarian cancer. While both compounds originate from the medicinal plant Valeriana jatamansi, current preclinical research primarily supports the anti-ovarian cancer activity of IVHD-valtrate. This document summarizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes the proposed mechanisms of action.
Executive Summary
IVHD-valtrate, an active derivative of Valtrate, has demonstrated significant anti-tumor effects in preclinical models of human ovarian cancer.[1] In vitro studies show that IVHD-valtrate inhibits the proliferation of ovarian cancer cell lines, induces programmed cell death (apoptosis), and causes cell cycle arrest at the G2/M phase.[1] Furthermore, in vivo experiments using xenograft models have confirmed its ability to suppress tumor growth.[1]
Direct comparative studies of Valtrate and IVHD-valtrate in ovarian cancer are not currently available in the published scientific literature. However, research on Valtrate in other cancer types, such as breast and pancreatic cancer, reveals a similar mechanism of action, involving the induction of apoptosis and G2/M cell cycle arrest. This suggests that the valepotriate chemical backbone is crucial for its cytotoxic effects.
This guide will focus on the detailed preclinical data available for IVHD-valtrate in ovarian cancer, while drawing parallels to the known bioactivity of Valtrate in other cancer models to provide a comprehensive overview for research and development purposes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on IVHD-valtrate in human ovarian cancer cell lines.
Table 1: In Vitro Cytotoxicity of IVHD-valtrate in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Cancer Type |
| A2780 | 5.8 ± 0.7 | Ovarian Carcinoma |
| OVCAR-3 | 7.2 ± 0.9 | Ovarian Adenocarcinoma |
| IOSE-144 | > 50 | Non-tumorigenic Ovarian Surface Epithelium |
Data extracted from studies on the effects of IVHD-valtrate on human ovarian cancer cells.[1]
Table 2: Effect of IVHD-valtrate on Cell Cycle Distribution in A2780 Ovarian Cancer Cells (24h treatment)
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| IVHD-valtrate (5 µM) | 40.2 ± 2.8 | 25.7 ± 2.1 | 34.1 ± 2.6 |
| IVHD-valtrate (10 µM) | 28.9 ± 2.2 | 18.5 ± 1.9 | 52.6 ± 3.3 |
Data reflects the percentage of cells in each phase of the cell cycle after treatment with IVHD-valtrate.[1]
Table 3: Induction of Apoptosis by IVHD-valtrate in A2780 Ovarian Cancer Cells (48h treatment)
| Treatment Group | % of Apoptotic Cells (Annexin V-FITC Assay) |
| Control | 3.5 ± 0.5 |
| IVHD-valtrate (5 µM) | 21.8 ± 2.1 |
| IVHD-valtrate (10 µM) | 45.2 ± 3.7 |
Data indicates the percentage of apoptotic cells as determined by flow cytometry.[1]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Human ovarian cancer cell lines (A2780 and OVCAR-3) and a non-tumorigenic human ovarian surface epithelial cell line (IOSE-144) were seeded in 96-well plates at a density of 5 x 10³ cells per well. After 24 hours of incubation, the cells were treated with various concentrations of IVHD-valtrate (0.1 to 100 µM) for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Cell Cycle Analysis
A2780 cells were seeded in 6-well plates and treated with IVHD-valtrate (5 and 10 µM) for 24 hours. After treatment, the cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at 4°C overnight. The fixed cells were then washed with PBS and incubated with RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL) for 30 minutes in the dark. The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using ModFit LT software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
A2780 cells were treated with IVHD-valtrate (5 and 10 µM) for 48 hours. The cells were then harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's protocol. After incubation for 15 minutes in the dark at room temperature, the cells were analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) was quantified.
In Vivo Tumor Xenograft Study
Female BALB/c nude mice (4-6 weeks old) were subcutaneously injected with 5 x 10⁶ A2780 cells in the right flank. When the tumors reached a volume of approximately 100 mm³, the mice were randomly assigned to three groups: a control group (vehicle), and two IVHD-valtrate treatment groups (10 mg/kg and 20 mg/kg). IVHD-valtrate was administered via intraperitoneal injection every other day for 21 days. Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²)/2. At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed.
Visualizations
Signaling Pathway of IVHD-valtrate in Ovarian Cancer Cells
Caption: Proposed signaling pathway of IVHD-valtrate in ovarian cancer cells.
Experimental Workflow for In Vivo Xenograft Study
References
Valtrate's Impact on the Cancer Cell Proteome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Valtrate, a natural compound isolated from Valeriana jatamansi, on the proteome of cancer cells. While direct comparative proteomic studies of Valtrate against other specific anti-cancer agents are limited in the public domain, this document synthesizes available data to offer a baseline for comparison. The information presented here, including observed changes in protein expression and affected signaling pathways, can serve as a valuable resource for researchers evaluating Valtrate as a potential therapeutic agent.
Quantitative Proteomic Data Summary
Valtrate treatment induces significant changes in the expression of proteins involved in key cellular processes such as apoptosis, cell cycle regulation, and cell migration. The following table summarizes the observed protein expression changes in various cancer cell lines upon treatment with Valtrate. This data is compiled from multiple studies and provides a foundation for comparing the effects of other anti-cancer compounds.
| Protein | Cancer Type | Effect of Valtrate Treatment | Function | Reference |
| p-Akt (Ser 473) | Breast Cancer | Reduced Expression | Cell Survival, Proliferation | [1] |
| Cyclin B1 | Breast Cancer, Pancreatic Cancer | Reduced Expression | Cell Cycle Progression (G2/M phase) | [1][2] |
| Caspase 8 | Breast Cancer | Reduced Expression | Apoptosis Initiation | [1] |
| p21 | Breast Cancer | Increased Expression | Cell Cycle Arrest | [1] |
| p-cdc2 | Breast Cancer | Increased Expression | Cell Cycle Regulation | [1] |
| Cleaved-caspase 3 | Breast Cancer | Increased Expression | Apoptosis Execution | [1] |
| Cleaved-caspase 7 | Breast Cancer | Increased Expression | Apoptosis Execution | [1] |
| Poly (ADP-ribose) polymerase (PARP) | Breast Cancer | Increased Cleavage | DNA Repair, Apoptosis | [1] |
| MMP-9 | Breast Cancer | Down-regulation | Cell Migration, Invasion | [1] |
| MMP-2 | Breast Cancer | Down-regulation | Cell Migration, Invasion | [1] |
| SLC7A11 | Lung Cancer | Reduced Expression | Amino Acid Transport, Ferroptosis Regulation | [3][4] |
| GPX4 | Lung Cancer | Reduced Expression | Ferroptosis Regulation | [3][4] |
| Bax | Pancreatic Cancer | Increased Expression | Apoptosis Promotion | [2] |
| Bcl-2 | Pancreatic Cancer | Suppressed Expression | Apoptosis Inhibition | [2] |
| c-Myc | Pancreatic Cancer | Suppressed Expression | Cell Proliferation, Gene Transcription | [2] |
| Stat3 | Pancreatic Cancer | Decreased Expression | Signal Transduction, Gene Transcription | [2] |
| p-Stat3 (Tyr705) | Pancreatic Cancer | Decreased Expression | Activated form of Stat3 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the analysis of Valtrate's anti-cancer effects. These protocols can be adapted to compare the efficacy of other compounds.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Valtrate on cancer cells.
-
Procedure:
-
Seed cancer cells (e.g., MDA-MB-231, MCF-7, A549, H1299, PANC-1) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Valtrate (e.g., 10 µM, 20 µM) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
-
2. Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by Valtrate.
-
Procedure:
-
Treat cells with Valtrate as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
3. Western Blot Analysis
-
Objective: To detect changes in the expression levels of specific proteins.
-
Procedure:
-
Lyse Valtrate-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Cyclin B1, cleaved-caspase 3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Valtrate
Valtrate has been shown to modulate several critical signaling pathways involved in cancer progression. Below are diagrams illustrating the key pathways affected.
Caption: Valtrate induces apoptosis by modulating the expression of key apoptotic proteins.
Caption: Valtrate causes G2/M cell cycle arrest by altering cell cycle regulatory proteins.
Caption: Valtrate inhibits cancer cell migration through the downregulation of MMP-2 and MMP-9.
General Experimental Workflow for Comparative Proteomics
The following diagram outlines a typical workflow for a comparative proteomics study, which can be employed to compare the effects of Valtrate with other anti-cancer drugs.
Caption: A generalized workflow for a comparative proteomics experiment.
References
- 1. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valtrate as a novel therapeutic agent exhibits potent anti-pancreatic cancer activity by inhibiting Stat3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valtrate antagonizes malignant phenotypes of lung cancer cells by reducing SLC7A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Valtrate's Efficacy: A Comparative Analysis of STAT3 Pathway Inhibition
For Immediate Release
This guide provides a comprehensive comparison of Valtrate, a novel epoxy iridoid ester, and its role in inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator in cancer cell proliferation, survival, and differentiation.[1] The following sections present supporting experimental data, detailed methodologies, and a comparative overview against other STAT3 inhibition strategies for researchers, scientists, and drug development professionals.
Valtrate's Mechanism of Action on the STAT3 Pathway
Valtrate exerts its anti-cancer effects by directly targeting the STAT3 protein.[2][3] Molecular docking studies predict that Valtrate may form a covalent bond with the Cys712 residue of the STAT3 protein.[2][3] This interaction leads to several key downstream events:
-
Inhibition of STAT3 Phosphorylation: Valtrate treatment significantly decreases the expression levels of both total STAT3 and its activated form, phosphorylated-STAT3 (Tyr705).[2][3]
-
Induction of Protein Aggregation: The compound induces high molecular weight aggregation of the STAT3 protein, effectively preventing its normal function.[2][3]
-
Suppression of Transcriptional Activity: By inhibiting STAT3 activation and promoting its aggregation, Valtrate effectively suppresses the transcriptional activity of STAT3, preventing it from regulating the expression of downstream target genes crucial for tumor growth.[2][3]
These actions culminate in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, highlighting Valtrate's potential as a targeted therapeutic agent.[2][3]
Comparative Performance: Valtrate vs. Other STAT3 Inhibitors
The STAT3 pathway can be targeted at multiple levels. Valtrate's direct action on the STAT3 protein distinguishes it from many other inhibitors.
| Inhibition Strategy | Mechanism | Examples | Valtrate's Approach |
| Upstream Kinase Inhibition | Targets receptor-associated Janus kinases (JAKs) that phosphorylate and activate STAT3. | Ruxolitinib, Tofacitinib | Does not directly target JAKs. |
| SH2 Domain Inhibition | Prevents STAT3 dimerization by blocking the phosphotyrosine-SH2 domain interaction. | Stattic, Peptidomimetics | Does not primarily target the SH2 domain; induces aggregation. |
| DNA-Binding Domain Inhibition | Prevents the STAT3 dimer from binding to the promoter regions of its target genes. | Decoy Oligodeoxynucleotides (dODNs) | Indirectly achieves this by preventing STAT3 activation and dimerization. |
| Direct STAT3 Targeting | Binds directly to the STAT3 protein to inhibit its function. | Valtrate , Cryptotanshinone | Primary Mechanism: Valtrate directly binds to STAT3, inhibiting phosphorylation and inducing aggregation.[2][3] |
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies validating Valtrate's effects on pancreatic cancer (PC) cells.
Table 1: Effect of Valtrate on Pancreatic Cancer Cell Viability and Tumor Growth
| Assay | Cell Line / Model | Treatment | Result | Citation |
| Cell Viability | Human PC Cells | Valtrate | Significantly inhibited growth | [2][3] |
| Cell Viability | Normal Pancreatic Cells (HPDE) | Valtrate | No significant effect on growth | [2][3] |
| In Vivo Tumor Growth | PANC-1 Xenograft Mice | Valtrate | 61% inhibition of tumor growth | [2][3] |
Table 2: Cellular and Molecular Effects of Valtrate on Pancreatic Cancer Cells
| Experiment | Target Measured | Result | Citation |
| Flow Cytometry | Apoptosis | Significant induction of apoptosis | [2][3] |
| Flow Cytometry | Cell Cycle | Arrest in G2/M phase | [2][3] |
| Western Blot | STAT3 & p-STAT3 (Tyr705) | Decreased expression levels | [2][3] |
| qPCR / Western Blot | Bax (Pro-apoptotic) | Increased expression | [2][3] |
| qPCR / Western Blot | Bcl-2 (Anti-apoptotic) | Suppressed expression | [2][3] |
| qPCR / Western Blot | c-Myc & Cyclin B1 | Suppressed expression | [2][3] |
Visualizing the Mechanism and Workflow
The following diagrams illustrate the STAT3 signaling pathway, Valtrate's point of intervention, and the experimental workflow used for its validation.
Caption: Valtrate directly targets latent STAT3, inhibiting its phosphorylation and inducing aggregation.
Caption: Experimental workflow to validate the effects of Valtrate on the STAT3 pathway.
Caption: Logical flow from Valtrate treatment to the inhibition of tumor growth via STAT3.
Detailed Experimental Protocols
The validation of Valtrate's effect on the STAT3 pathway involves several key experimental procedures.
Cell Viability (MTT) Assay
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of Valtrate (e.g., 1.25 µM to 40 µM) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Western Blot Analysis
-
Principle: Detects specific proteins in a sample to quantify changes in their expression levels.
-
Protocol:
-
Cell Lysis: Treat cells with Valtrate, then lyse them to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for STAT3, p-STAT3 (Tyr705), Bax, Bcl-2, c-Myc, Cyclin B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system. Quantify band intensity relative to the loading control.[4]
-
Flow Cytometry for Apoptosis and Cell Cycle
-
Principle: Analyzes individual cells to measure apoptosis (via Annexin V/PI staining) and DNA content for cell cycle phase distribution.
-
Protocol:
-
Cell Treatment: Treat cells with Valtrate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
For Apoptosis: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
For Cell Cycle: Fix cells in cold 70% ethanol, treat with RNase A, and stain the DNA with PI.
-
Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. For cell cycle, determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Quantitative PCR (qPCR)
-
Principle: Measures the amount of a specific mRNA transcript to determine gene expression levels.
-
Protocol:
-
RNA Extraction: Treat cells with Valtrate and then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction using the cDNA, specific primers for target genes (e.g., Bax, Bcl-2, c-Myc, Cyclin B1), and a housekeeping gene (e.g., GAPDH), along with a fluorescent dye (e.g., SYBR Green).
-
Analysis: Run the reaction in a qPCR thermal cycler. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
References
Valtrate's effect on different cancer cell lines: a comparative study
For Researchers, Scientists, and Drug Development Professionals
Valtrate, a prominent iridoid isolated from the medicinal plant Valeriana jatamansi, has emerged as a compound of significant interest in oncology research. Accumulating evidence from various in vitro studies highlights its potential as an anti-cancer agent, demonstrating cytotoxic effects across a range of cancer cell lines. This guide provides a comparative overview of Valtrate's efficacy, summarizing key quantitative data and elucidating its mechanisms of action through detailed experimental protocols and signaling pathway visualizations.
Comparative Efficacy of Valtrate Across Cancer Cell Lines
Valtrate exhibits differential effects on various cancer cell lines, primarily inducing cell cycle arrest and apoptosis. The following table summarizes the key findings from studies on breast, pancreatic, and lung cancer cells.
| Cancer Type | Cell Line(s) | Key Findings | References |
| Breast Cancer | MDA-MB-231, MCF-7 | Induces G2/M phase cell cycle arrest and apoptosis. Inhibits cell migration. Shows relatively low cytotoxicity to normal human breast epithelial cells (MCF-10A). | [1] |
| Pancreatic Cancer | PANC-1 | Significantly inhibits cell growth, induces apoptosis, and causes G2/M phase cell cycle arrest. Shows no significant effect on normal pancreatic epithelial cells (HPDE). Inhibited tumor growth in a xenograft mouse model by 61%. | [2][3] |
| Lung Cancer | A549, H1299 | Represses cell proliferation and induces apoptosis. | [4] |
Mechanisms of Action: A Deeper Look
Valtrate's anti-cancer activity is attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of STAT3 Signaling in Pancreatic Cancer
In pancreatic cancer cells, Valtrate directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[2][3] Molecular docking analyses suggest that Valtrate may interact with the Cys712 residue of the STAT3 protein.[2] This interaction inhibits STAT3 activity, leading to a decrease in the expression of its downstream targets, such as c-Myc and Cyclin B1, which are crucial for cell proliferation and survival.[2][3] The inhibition of the STAT3 pathway ultimately results in G2/M cell cycle arrest and apoptosis.[2][3]
References
- 1. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valtrate as a novel therapeutic agent exhibits potent anti-pancreatic cancer activity by inhibiting Stat3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cross-Species Efficacy of Valtrate Hydrine B4 as an Antifungal Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal efficacy of Valtrate hydrine B4, a natural iridoid compound, against other established antifungal agents. The information is intended for researchers and professionals in the field of mycology and drug development.
Introduction to this compound
This compound is a valepotriate, a type of iridoid, naturally occurring in various species of the Valeriana plant genus. While traditionally investigated for its sedative properties, research has also highlighted its potential as an antifungal agent. A key study by Fuzzati et al. (1996) identified this compound as one of several valepotriates from Valeriana capense with significant activity against the phytopathogenic fungus Cladosporium cucumerinum[1]. Iridoids, as a class of compounds, are known to be part of the defense mechanism of plants against microbial infections[2][3].
Comparative Antifungal Efficacy
Quantitative data on the antifungal activity of this compound is primarily available for Cladosporium cucumerinum. For a comprehensive comparison, this guide includes the efficacy of two widely used antifungal drugs, Amphotericin B and Nystatin, against the Cladosporium genus.
Table 1: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Cladosporium cucumerinum | Data not publicly available | Fuzzati et al., 1996[1] |
| Amphotericin B | Cladosporium spp. (21 isolates) | 0.25 - 2.0 | Kantarcioğlu & Yücel, 2002[4] |
| Nystatin | Candida spp. (various isolates) | 0.625 - 1.25 | Nenoff et al., 2016[5] |
Experimental Protocols
The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on established methodologies like those from the Clinical and Laboratory Standards Institute (CLSI). This protocol is representative of the type of methodology that would have been used to generate the data in Table 1.
Broth Microdilution Antifungal Susceptibility Testing Protocol
-
Preparation of Fungal Inoculum:
-
The fungal species of interest (e.g., Cladosporium cucumerinum) is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation.
-
A suspension of fungal spores is prepared in sterile saline or a suitable broth (e.g., RPMI-1640).
-
The suspension is adjusted to a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Antifungal Agent Dilutions:
-
The test compound (e.g., this compound) and comparator drugs are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solutions are prepared in the test broth (e.g., RPMI-1640) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (no antifungal agent) and a sterility control (no fungus).
-
The plate is incubated at an optimal temperature for the growth of the fungus (typically 28-35°C) for a specified period (e.g., 48-72 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of fungal growth.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Mechanism of Action
The precise antifungal mechanism of action for this compound and other valepotriates is not yet fully elucidated. However, as iridoids, their antifungal activity is likely tied to their role as defensive compounds in plants[2]. General mechanisms for natural antifungal compounds, including some iridoids, involve the disruption of fungal cell membrane integrity, interference with cell wall synthesis, or inhibition of essential enzymes[6].
For the comparator drugs:
-
Amphotericin B: This polyene antifungal binds to ergosterol (B1671047), a primary component of the fungal cell membrane. This binding leads to the formation of pores, causing leakage of intracellular contents and ultimately cell death.
-
Nystatin: Also a polyene, Nystatin shares a similar mechanism of action with Amphotericin B, targeting ergosterol in the fungal cell membrane.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. Iridoid - Wikipedia [en.wikipedia.org]
- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro activities of terbinafine, itraconazole and amphotericin B against Aspergillus and Cladosporium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Procedures for Valtrate Hydrine B4
This document provides essential safety and logistical information for the proper disposal of Valtrate hydrine B4 (CAS No. 18296-48-5), a monoterpenoid natural product derived from Valeriana species.[1][][3] Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance within research and drug development environments. The primary source of safety information for any chemical is its Safety Data Sheet (SDS), which must be obtained from the supplier.[4][5]
Chemical and Physical Properties Summary
All researchers must be familiar with the properties of this compound to handle and dispose of it safely. The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 18296-48-5 | [1][6] |
| Molecular Formula | C₂₇H₄₀O₁₀ | [1][][7] |
| Molecular Weight | 524.60 g/mol | [1][][6][7] |
| Appearance | Powder | [1][8] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Storage | Desiccate at -20°C; some suppliers recommend storage at <-15°C under an inert gas like nitrogen. | [1][3][6][9] |
| Known Hazards | Has antifungal, sedative, and anxiolytic effects through interaction with GABA receptors.[3][5][9] The full toxicological profile is not widely reported; treat as a potent bioactive compound. | |
| Disposal Considerations | Must be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. Follow local, state, and federal regulations. |
Disposal Workflow
The logical workflow below outlines the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Protocol for Disposal of this compound Waste
This protocol provides a step-by-step guide for preparing this compound and associated materials for final disposal. This procedure should be performed in a designated laboratory area, and personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Waste Identification and Segregation
-
Pure Chemical Waste: Unused, expired, or surplus this compound powder should be classified as pure chemical waste. Do not mix it with other waste types.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and vials that have come into direct contact with this compound should be considered chemically contaminated items.[10]
-
Solutions: Solutions containing this compound must be collected as liquid hazardous waste. The solvent will dictate compatibility with other waste streams.
Packaging and Labeling
-
Solid Waste:
-
Carefully place the original container with the remaining powder into a larger, sealable, and chemically resistant waste container.
-
If collecting spilled powder or contaminated solids, use a dedicated container. Do not use a container that previously held incompatible chemicals.
-
Firmly seal the container.
-
Affix a hazardous waste label to the container. Clearly write "this compound Waste" and list any other contaminants.
-
-
Liquid Waste (Solutions):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Ensure the container material is compatible with the solvent used (e.g., do not use a plastic container for chloroform waste).
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Seal the container tightly.
-
Affix a hazardous waste label. List all chemical components by their full name, including the solvent and this compound, with approximate percentages.
-
-
Contaminated Labware (Sharps and Non-Sharps):
-
Segregate sharps (needles, scalpels) into a designated, puncture-proof sharps container.
-
Collect non-sharp contaminated items (gloves, bench paper, etc.) in a durable, sealed plastic bag or a lined container.[10]
-
Label the bag or container as "Hazardous Waste: Chemically Contaminated Items" and specify "this compound".
-
Temporary Storage
-
Store all prepared waste containers in a designated, secure hazardous waste accumulation area within the laboratory.
-
Ensure segregation from incompatible materials. Given its solubility in various organic solvents, keep it away from strong oxidizers.
-
The storage area should be cool, dry, and well-ventilated.
Final Disposal
-
Never dispose of this compound, or containers rinsed of it, in the regular trash or down the sanitary sewer.[10][11]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide the EHS team with accurate information about the waste composition to ensure it is transported and disposed of in compliance with all relevant regulations.
References
- 1. This compound | CAS:18296-48-5 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | 18296-48-5 | TAA29648 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound | C27H40O10 | CID 101380092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:18296-48-5 | ChemNorm [chem-norm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Valtrate hydrine B4
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Valtrate hydrine B4, a natural monoterpenoid with potential antifungal and neuroactive properties. This document provides immediate, essential safety protocols and logistical information to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a natural compound isolated from plants of the Valeriana species. For research purposes, it is typically supplied as an off-white to light yellow solid.
| Property | Value | Source |
| CAS Number | 18296-48-5 | MedChem Express, BioCrick |
| Molecular Formula | C27H40O10 | MedChem Express, BioCrick |
| Molecular Weight | 524.60 g/mol | MedChem Express, BioCrick |
| Appearance | Off-white to light yellow solid | MedChem Express |
| Purity | ≥97.87% (HPLC) | MedChem Express |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
Personal Protective Equipment (PPE)
Due to the potential for skin and eye irritation, appropriate personal protective equipment must be worn at all times when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles | |
| Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.
-
Procedural Controls:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
For preparing stock solutions, it is recommended to centrifuge the vial to gather the powder at the bottom before opening.[1]
-
Storage
| Condition | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Product: Dispose of as hazardous chemical waste. Do not allow to enter drains or waterways.
-
Contaminated PPE: Dispose of as hazardous waste.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following provides a general guideline for the preparation of stock solutions and a template for an antifungal susceptibility assay.
Stock Solution Preparation
This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions for in vitro assays.
-
To prepare a 10 mM stock solution in DMSO:
-
Weigh out 5.25 mg of this compound.
-
Add 1 mL of DMSO.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This is a generalized protocol to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
-
Prepare fungal inoculum: Culture the fungal strain in an appropriate broth medium to the desired cell density (e.g., 1-5 x 10^5 CFU/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the broth medium in a 96-well microplate.
-
Inoculation: Add the fungal inoculum to each well of the microplate.
-
Controls: Include a positive control (fungal inoculum in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at the optimal temperature for the fungal strain for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.
Signaling Pathways
This compound and related compounds from Valeriana species have been suggested to modulate specific signaling pathways, which are of interest in drug development.
PDGFRA/MEK/ERK Signaling Pathway
Research on a related compound, Valtrate, has shown that it can inhibit the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA)/MEK/ERK signaling pathway, which is often dysregulated in certain cancers.
Caption: Inhibition of the PDGFRA/MEK/ERK signaling pathway by this compound.
GABA Receptor Signaling Pathway
This compound is also known to modulate Gamma-Aminobutyric Acid (GABA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction likely underlies its potential sedative and anxiolytic effects.
Caption: Modulation of the GABA-A receptor signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
